molecular formula C7H6BNO2S B572598 Benzo[c]isothiazol-5-ylboronic acid CAS No. 1310404-02-4

Benzo[c]isothiazol-5-ylboronic acid

Cat. No.: B572598
CAS No.: 1310404-02-4
M. Wt: 179
InChI Key: HQNQYXUHTJKKPM-UHFFFAOYSA-N
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Description

Benzo[c]isothiazol-5-ylboronic acid is a specialized chemical reagent that integrates a boronic acid functional group with a benzo[c]isothiazole aromatic system. This combination makes it a valuable building block in modern synthetic and medicinal chemistry research, particularly for cross-coupling reactions such as the Suzuki-Miyaura reaction. These reactions are fundamental for constructing complex biaryl structures often found in active pharmaceutical ingredients and functional materials. The benzo[c]isothiazole core is a privileged scaffold in drug discovery. Research into analogous boron-based heterocycles highlights their growing importance in developing new therapeutic agents, with approved drugs and investigational compounds showing activity in areas such as oncology . As a boronic acid derivative of this scaffold, this compound serves as a key synthetic intermediate for researchers designing and synthesizing novel small molecules. Its primary research value lies in its potential to generate new chemical entities for biological screening, contributing to the discovery of compounds with potential anticancer, antimicrobial, or central nervous system activity. This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2,1-benzothiazol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2S/c10-8(11)6-1-2-7-5(3-6)4-12-9-7/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNQYXUHTJKKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CSN=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670402
Record name 2,1-Benzothiazol-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-02-4
Record name 2,1-Benzothiazol-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Topic: Synthesis and Characterization of Benzo[c]isothiazol-5-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[c]isothiazole scaffold is a privileged heterocyclic motif integral to the design of novel therapeutics due to its diverse pharmacological activities. When functionalized with a boronic acid moiety, it becomes a versatile building block for carbon-carbon bond formation, primarily through Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive technical overview of a robust synthetic pathway to Benzo[c]isothiazol-5-ylboronic acid, detailed protocols for its characterization, and insights into its stability, reactivity, and applications in drug discovery. This document is designed to equip researchers with the practical and theoretical knowledge required to synthesize and utilize this valuable chemical intermediate.

Introduction: The Strategic Importance of Boronated Heterocycles

The fusion of a benzene ring with an isothiazole creates the benzo[c]isothiazole core, a structure that has garnered significant interest in medicinal chemistry. Derivatives of the related benzothiazole and benzoisothiazole families have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] This therapeutic potential makes them attractive targets in modern drug discovery programs.[5][6]

The introduction of a boronic acid group transforms this heterocyclic system into a powerful synthetic intermediate. Boronic acids are indispensable reagents in organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This reaction is one of the most efficient methods for constructing biaryl and heteroaryl-aryl linkages, which are common structural motifs in pharmaceuticals.

This guide details a proposed, high-yield synthetic route to this compound, outlines rigorous methods for its structural confirmation and purity assessment, and discusses its practical applications for the synthesis of complex molecular architectures.

Proposed Synthesis Methodology

While a direct, one-pot synthesis for this compound is not extensively documented, a reliable and highly adaptable two-step sequence can be proposed based on well-established organometallic chemistry. The strategy involves a Miyaura borylation of a halogenated precursor followed by hydrolysis of the resulting boronate ester.

Causality Behind Experimental Choices:

  • Choice of Precursor : 5-Bromobenzo[c]isothiazole is selected as the ideal starting material. The carbon-bromine bond is sufficiently reactive for oxidative addition to a palladium(0) catalyst, initiating the cross-coupling cycle, while being generally stable to a range of other reaction conditions.

  • Borylation Reagent : Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice. The resulting pinacol ester is a stable, crystalline solid that is easily purified by standard techniques like column chromatography and is less prone to the dehydration and degradation pathways that can affect free boronic acids.

  • Catalyst System : A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is employed. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle efficiently, promoting high yields and tolerating a wide variety of functional groups. A base, typically potassium acetate (KOAc), is required for the crucial transmetalation step.[9]

  • Hydrolysis : The final deprotection of the pinacol ester to the desired boronic acid is achieved under mild acidic or oxidative conditions, which cleanly cleaves the pinacol group without degrading the sensitive heterocyclic core.

Below is a graphical representation of the proposed synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Miyaura Borylation cluster_1 Step 2: Hydrolysis A 5-Bromobenzo[c]isothiazole C Pd(dppf)Cl₂ (Catalyst) KOAc (Base) Dioxane, 80-100 °C A->C B Bis(pinacolato)diboron (B₂pin₂) B->C D This compound pinacol ester C->D Cross-Coupling E This compound pinacol ester F Acidic Workup (e.g., HCl) or Oxidative Cleavage E->F Deprotection G This compound F->G Deprotection

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are representative procedures designed as a self-validating system. Researchers should monitor reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) to optimize conditions.

Protocol 3.1: Synthesis of this compound pinacol ester
  • Reaction Setup : To a flame-dried round-bottom flask, add 5-bromobenzo[c]isothiazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum and purge with dry argon or nitrogen for 15 minutes.

  • Solvent and Catalyst Addition : Add anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to the starting bromide) via syringe. Follow with the addition of Pd(dppf)Cl₂ (0.03 equiv).

  • Reaction Conditions : Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Extraction : Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pinacol ester as a solid.

Protocol 3.2: Hydrolysis to this compound
  • Reaction Setup : Dissolve the purified this compound pinacol ester (1.0 equiv) in a solvent mixture of tetrahydrofuran (THF) and water (e.g., 4:1 ratio).

  • Hydrolysis : Add 2N aqueous hydrochloric acid (HCl) (2.0-3.0 equiv) and stir the mixture at room temperature for 4-12 hours, or until LC-MS analysis indicates complete conversion.

  • Isolation : Remove the THF under reduced pressure. The aqueous layer may precipitate the product. If not, extract the aqueous layer with ethyl acetate.

  • Purification and Drying : Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude boronic acid. The product can be further purified by recrystallization or trituration with a suitable solvent (e.g., hexanes or ether) to afford pure this compound.

Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the final product.

PropertyData
Molecular Formula C₇H₆BNO₂S
Molecular Weight 179.00 g/mol
Appearance Expected to be a white to off-white solid
¹H NMR (DMSO-d₆) Expect aromatic protons in the δ 7.5-8.5 ppm range. A broad singlet for the B(OH)₂ protons around δ 8.0-8.5 ppm, which is exchangeable with D₂O.
¹³C NMR (DMSO-d₆) Expect aromatic carbons in the δ 120-155 ppm range. The carbon attached to the boron atom will be broad or unobserved.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z = 180.0
HRMS (ESI+) Calculated for C₇H₇BNO₂S: [M+H]⁺, precise mass should be confirmed.
IR (KBr, cm⁻¹) Broad O-H stretch (~3300 cm⁻¹), B-O stretch (~1350 cm⁻¹), C=N and C=C aromatic stretches (~1600-1450 cm⁻¹).

Stability, Handling, and Applications

Stability and Handling

Boronic acids require careful handling. They are susceptible to oxidative degradation and can undergo trimerization via dehydration to form boroxine anhydrides.[10]

  • Storage : Store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated to minimize degradation.[11][12]

  • Handling : Avoid prolonged exposure to air and moisture. Use in a well-ventilated fume hood.

Reactivity and Application in Suzuki-Miyaura Coupling

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions. It enables the direct installation of the benzo[c]isothiazole moiety onto a variety of (hetero)aromatic systems, providing rapid access to novel and complex molecules for screening in drug discovery pipelines.

Suzuki_Coupling A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₃PO₄) Solvent A->C B Aryl/Heteroaryl Halide (R-X, X=Br, I, OTf) B->C D Coupled Product (R-Benzo[c]isothiazole) C->D C-C Bond Formation

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Benzo[c]isothiazol-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[c]isothiazol-5-ylboronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining the benzisothiazole core with a reactive boronic acid group, presents a unique scaffold for the design of novel therapeutic agents. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been exploited in the development of sensors, diagnostics, and targeted therapeutics. A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in drug development, from formulation and delivery to understanding its interaction with biological targets.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Where experimental data is not publicly available, this guide details robust, state-of-the-art methodologies for their determination, providing researchers with the necessary tools to fully characterize this promising molecule.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. For this compound, these core properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₆BNO₂S[1]
Molecular Weight 179.00 g/mol [1]
Appearance Solid[2]
CAS Number 1310404-02-4[3][4]

Structure:

Caption: 2D Chemical Structure of this compound.

Thermal Properties: Melting and Boiling Points

As of the latest available data, the specific melting and boiling points for this compound have not been reported in the public domain. The determination of these properties is crucial for assessing the compound's purity and thermal stability.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive and accurate thermoanalytical technique for determining the melting point and purity of a crystalline solid.

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak in the DSC thermogram, the onset of which is the melting point.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (a preliminary run with a faster ramp rate can be used to estimate the melting range).

    • Hold at the final temperature for 1-2 minutes.

    • Cool the cell back to 25 °C.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak can be used to calculate the enthalpy of fusion.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Weigh 1-3 mg of sample prep2 Seal in aluminum pan prep1->prep2 dsc1 Place sample and reference pans in cell prep2->dsc1 dsc2 Equilibrate at 25 °C dsc1->dsc2 dsc3 Ramp temperature (e.g., 10 °C/min) dsc2->dsc3 dsc4 Record heat flow dsc3->dsc4 analysis1 Identify endothermic peak dsc4->analysis1 analysis2 Determine onset temperature (Melting Point) analysis1->analysis2

Caption: Workflow for Melting Point Determination by DSC.

Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. Currently, specific quantitative solubility data for this compound in various solvents is not available. Generally, benzothiazoles exhibit moderate to good solubility in a range of organic solvents.

Experimental Protocol: Kinetic and Thermodynamic Solubility Determination

A comprehensive understanding of solubility requires the determination of both kinetic and thermodynamic solubility.

Kinetic Solubility (High-Throughput Screening):

Principle: This method rapidly assesses the solubility of a compound in a given solvent system, typically by precipitating the compound from a stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent (e.g., DMSO).

  • Assay Plate Preparation: Add the stock solution to a multi-well plate containing the aqueous buffer or formulation vehicle of interest.

  • Incubation and Analysis: After a short incubation period (e.g., 1-2 hours), measure the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC-UV.

Thermodynamic Solubility (Shake-Flask Method):

Principle: This gold-standard method measures the equilibrium solubility of a compound in a saturated solution.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, and relevant formulation excipients).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Analysis: Carefully withdraw an aliquot of the supernatant, dilute if necessary, and determine the concentration of the dissolved compound by a validated HPLC-UV method.

Acidity and pKa

The pKa of a molecule is a measure of its acidity and is crucial for predicting its ionization state at different physiological pH values, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of the boronic acid moiety is of particular importance. The specific pKa value for this compound is not currently documented.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable and accurate method for determining the pKa of ionizable compounds.

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH electrode. The pKa is the pH at which the compound is 50% ionized.

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water with a co-solvent like methanol or acetonitrile if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the resulting titration curve.

pKa_Determination cluster_setup Titration Setup cluster_titration Titration Process cluster_analysis Data Analysis A Prepare solution of this compound D Add NaOH titrant incrementally A->D B Calibrate pH electrode B->D C Standardize NaOH titrant C->D E Record pH after each addition D->E Monitor pH E->D F Plot pH vs. Volume of NaOH E->F G Determine equivalence point F->G H Calculate pKa from the half-equivalence point G->H

Caption: Workflow for pKa Determination by Potentiometric Titration.

Chemical Stability

Boronic acids are known to be susceptible to degradation through oxidation and hydrolysis. Understanding the stability of this compound under various conditions is critical for its storage, handling, and formulation.

Oxidative Stability: The boronic acid moiety can be oxidized, particularly in the presence of reactive oxygen species. This can be mitigated by storing the compound under an inert atmosphere (e.g., nitrogen or argon) and away from light.

Hydrolytic Stability: In aqueous solutions, boronic acids can undergo reversible dehydration to form cyclic boroxine anhydrides. The position of this equilibrium is dependent on the concentration, pH, and solvent. While this is a reversible process, irreversible protodeboronation (hydrolysis of the carbon-boron bond) can also occur, particularly under harsh pH and temperature conditions.

Experimental Protocol: Stability Assessment by HPLC

A validated stability-indicating HPLC method is essential for quantifying the degradation of this compound over time.

Methodology:

  • Forced Degradation Study: Subject solutions of the compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products and to demonstrate the specificity of the analytical method.

  • Long-Term Stability Study:

    • Prepare solutions of this compound in relevant buffers and store them at various temperatures (e.g., 4 °C, 25 °C, and 40 °C).

    • At predetermined time points, withdraw aliquots and analyze by HPLC-UV.

    • Quantify the remaining parent compound and any major degradation products.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzisothiazole ring system and the exchangeable protons of the boronic acid group. The chemical shifts and coupling constants of the aromatic protons would provide information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show resonances for all the carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

  • ¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids and their derivatives. The chemical shift of the ¹¹B nucleus is sensitive to the coordination state of the boron atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable ionization technique. The mass spectrum would be expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the standard method for assessing the purity and stability of boronic acids.

Typical HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

Conclusion

This compound is a molecule with considerable potential in drug discovery. This guide has summarized its known physicochemical properties and provided detailed, actionable protocols for the determination of key parameters that are not yet publicly available. A comprehensive understanding of its thermal properties, solubility, pKa, and stability is essential for advancing this compound through the drug development pipeline. The methodologies outlined herein provide a robust framework for researchers to generate the necessary data to fully characterize this compound and unlock its therapeutic potential.

References

  • Merck. This compound. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Capot Chemical. MSDS of 1,3-BENZOTHIAZOL-2-YLBORONIC ACID,97%. [Link]

  • MDPI. Design and Synthesis of New Boron-Based Benzo[c][1][2][3]oxadiazoles and Benzo[c][1][2][3]thiadiazoles as Potential Hypoxia Inhibitors. [Link]

  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

  • PMC. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

  • ResearchGate. Synthesis and pharmacological properties of benzisothiazole/benzimidazole derivatives with acidic groups. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Boroncore. 1310404-02-4 | this compound. [Link]

Sources

A Predictive Spectroscopic Guide to Benzo[c]isothiazol-5-ylboronic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Structural and Chemical Landscape

Benzo[c]isothiazol-5-ylboronic acid, with the molecular formula C₇H₆BNO₂S and a molecular weight of 179.00 g/mol , presents a unique analytical challenge.[1] The molecule's architecture, featuring a fused aromatic system and a polar, reactive boronic acid group, dictates its chemical behavior and spectroscopic properties. The boronic acid moiety is well-known for its utility in Suzuki-Miyaura cross-coupling reactions, while the benzisothiazole core is a recognized scaffold in numerous biologically active compounds.

The inherent challenge in the characterization of arylboronic acids lies in their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[2][3] This equilibrium can lead to complex and often broad signals in NMR spectroscopy, complicating structural elucidation.[4] This guide will therefore not only predict the spectroscopic data for the monomeric acid but also discuss the experimental conditions that can favor its observation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of the aromatic protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons of the boronic acid group. The chemical shifts are influenced by the electron-withdrawing nature of the isothiazole ring and the boronic acid substituent. The predicted chemical shifts, multiplicities, and coupling constants are summarized in Table 1. The aromatic region will likely display a complex splitting pattern characteristic of a tri-substituted benzene ring.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~8.2d~8.0
H-6~7.9dd~8.0, 1.5
H-7~8.5d~1.5
B(OH)₂~8.1 (broad s)s-
H₂O (residual)~3.3s-

Justification: The predicted shifts are based on known data for benzo[d]isothiazole derivatives and the substituent effects of a boronic acid group on an aromatic ring.[1][5] The broad singlet for the B(OH)₂ protons is characteristic and is due to chemical exchange with residual water in the solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The carbon atom attached to the boron (ipso-carbon) is expected to be broad due to quadrupolar relaxation of the boron nucleus. The predicted chemical shifts are detailed in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3a~150
C-4~125
C-5~130 (broad)
C-6~128
C-7~122
C-7a~155
C=N (C-3)~165

Justification: These predictions are extrapolated from data on benzisothiazole and phenylboronic acid derivatives.[1][2][6] The ipso-carbon (C-5) signal is often difficult to observe due to quadrupolar broadening.[2]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following protocol is recommended to minimize the formation of boroxine trimers:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a polar, aprotic solvent like DMSO can help to break up the hydrogen-bonded oligomers.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • To confirm the B(OH)₂ signal, an H/D exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the broad singlet corresponding to the hydroxyl protons should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Employing techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can aid in distinguishing between CH, CH₂, CH₃, and quaternary carbons.

  • 2D NMR Experiments: To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Visualization of Predicted NMR Assignments

The following diagram illustrates the predicted ¹H and ¹³C NMR chemical shifts on the structure of this compound.

Caption: Predicted ¹H and ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the O-H and B-O bonds of the boronic acid, as well as the C=N, C=C, and C-H bonds of the benzisothiazole ring system.

Predicted IR Absorption Bands

The expected characteristic absorption bands are summarized in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretching (hydrogen-bonded)
3100-3000MediumAromatic C-H stretching
~1620MediumC=N stretching
1600-1450Medium-StrongAromatic C=C stretching
~1350StrongB-O stretching
900-675StrongAromatic C-H out-of-plane bending

Justification: The broad O-H stretch is a hallmark of boronic acids due to strong hydrogen bonding.[7] The B-O stretching vibration is also a key diagnostic peak.[7] The aromatic and C=N stretching frequencies are consistent with those observed for benzisothiazole and related heterocyclic systems.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a modern and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard for this analysis.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Predicted Mass Spectrum

Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 180.0 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 178.0 may be observed. A significant challenge in the MS analysis of boronic acids is their tendency to form boroxines, which may appear as higher mass ions in the spectrum.[3][8]

Predicted Fragmentation Pattern

Under higher energy conditions (e.g., tandem MS or electron ionization), fragmentation of the molecular ion would be expected. A plausible fragmentation pathway is outlined below and visualized in the accompanying diagram.

  • Loss of H₂O: Dehydration of the boronic acid to form a boronic anhydride fragment.

  • Loss of B(OH)₂: Cleavage of the C-B bond to yield the benzisothiazole radical cation.

  • Ring Cleavage: Fragmentation of the benzisothiazole ring system, potentially involving the loss of CS or HCN.

G mol [C₇H₆BNO₂S]⁺˙ m/z = 179 frag1 [C₇H₄BNSO]⁺˙ m/z = 161 (-H₂O) mol->frag1 frag2 [C₇H₄NS]⁺ m/z = 134 (-B(OH)₂) mol->frag2 frag3 [C₆H₄N]⁺ m/z = 90 (-CS) frag2->frag3

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire full scan mass spectra in both positive and negative ion modes.

    • Perform tandem MS (MS/MS) on the parent ion of interest ([M+H]⁺ or [M-H]⁻) to obtain fragmentation data. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By leveraging established spectroscopic principles and data from structurally related compounds, we have constructed a detailed and scientifically grounded framework for the characterization of this molecule. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable starting point for researchers and scientists engaged in the synthesis and application of this and similar heterocyclic boronic acids. As experimental data becomes available, this guide can serve as a benchmark for comparison and validation.

References

  • W. T. G. van der Wijst, P. J. C. M. van der Heijden, J. A. J. M. Vekemans, and E. W. Meijer, "Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters," Magnetic Resonance in Chemistry, vol. 50, no. 6, pp. 443-451, 2012.

  • M. Incerti, D. Acquotti, and P. Vicini, "Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster," Magnetic Resonance in Chemistry, vol. 46, no. 12, pp. 1175-1179, 2008.

  • E. K. T. Sivaramakrishna, A. K. Das, and S. K. A. Kumar, "13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles," in AIP Conference Proceedings, 2018, vol. 1953, no. 1, p. 030206.

  • L. Li, Y. Wang, and J. R. Falck, "Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates," Canadian Journal of Chemistry, vol. 89, no. 10, pp. 1221-1225, 2011.

  • Reddit, "Recording NMR spectra for aryl boronic acids - overcoming oligomerization," r/chemistry, 2017.

  • R. R. Srivastava, "Arylboronic acid chemistry under electrospray conditions," Journal of the American Society for Mass Spectrometry, vol. 14, no. 8, pp. 888-897, 2003.

  • J. E. Katon, W. R. Feairheller Jr., and J. V. Pustinger Jr., "Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate," Canadian Journal of Chemistry, vol. 43, no. 10, pp. 2891-2897, 1965.

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A Technical Guide to the Structural Elucidation of Benzo[c]isothiazol-5-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Benzo[c]isothiazol-5-ylboronic acid stands at the intersection of two pharmacologically significant motifs: the benzisothiazole core, known for a wide spectrum of biological activities, and the boronic acid functional group, a cornerstone of modern medicinal chemistry and cross-coupling reactions.[1][2][3][4] Despite its potential as a valuable building block in drug discovery, a definitive single-crystal X-ray structure has not been publicly reported. This guide provides a comprehensive, technically-grounded roadmap for researchers and drug development professionals to pursue the synthesis, purification, crystallization, and ultimate structural determination of this compound. It is designed not merely as a protocol, but as a self-validating system explaining the causality behind each experimental choice.

Introduction: The Scientific Imperative

The benzisothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] The parent compound, 1,3-benzothiazole, is an integral component of numerous natural and synthetic bioactive molecules.[3][6] Concurrently, the incorporation of boronic acids into drug candidates has surged following the FDA approval of drugs like bortezomib (Velcade).[1][7][8] Boronic acids are prized for their unique ability to form reversible covalent bonds with diols—present in many biological targets—and their utility as versatile intermediates in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][9]

This compound (C₇H₆BNO₂S, Molar Mass: 179.00 g/mol ) merges these two entities, creating a molecule of significant interest.[10][11] Determining its precise three-dimensional structure through single-crystal X-ray crystallography is paramount.[12][13] Such a structure would provide invaluable, high-resolution data on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-based drug design, understanding crystal packing, and predicting physicochemical properties like solubility and stability.[13][14]

Synthesis and Purification: Establishing a High-Purity Foundation

The prerequisite for successful crystallization is the availability of highly pure material. Impurities are a primary inhibitor of crystal growth.[13] The following protocol outlines a robust pathway for the synthesis and rigorous purification of the target compound.

Proposed Synthetic Pathway: Palladium-Catalyzed Borylation

A reliable method for synthesizing aryl boronic acids is the palladium-catalyzed cross-coupling reaction (Miyaura borylation) between an aryl halide and a diboron reagent.[1]

  • Starting Material: 5-Bromo-benzo[c]isothiazole

  • Reagent: Bis(pinacolato)diboron (B₂pin₂)

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos or XPhos)

  • Base: Potassium acetate (KOAc)

  • Solvent: Anhydrous 1,4-Dioxane

This reaction first yields the pinacol ester derivative, which is then hydrolyzed to the desired boronic acid.

Step-by-Step Synthesis Protocol
  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and a nitrogen or argon inlet. Maintaining an inert atmosphere is crucial to prevent the degradation of the catalyst and reagents.

  • Reagent Addition: To the flask, add 5-Bromo-benzo[c]isothiazole (1.0 eq), Bis(pinacolato)diboron (1.1 eq), and Potassium acetate (3.0 eq).

  • Solvent and Degassing: Add anhydrous 1,4-dioxane. Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Introduction: Add the Palladium(II) acetate (0.02 eq) and phosphine ligand (0.04 eq).

  • Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrolysis to Boronic Acid: Dissolve the crude pinacol ester in a tetrahydrofuran (THF)/water mixture. Add an acid such as hydrochloric acid (HCl) and stir at room temperature until deprotection is complete (monitored by LC-MS).

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude this compound.

Rigorous Purification Protocol

Purification of boronic acids can be challenging due to their amphiphilic nature and tendency to form anhydrides (boroxines). A multi-step approach is recommended.

  • Acid/Base Extraction: A common purification technique involves forming a water-soluble salt.[15] Treat the crude product with an aqueous base (e.g., NaOH) to form the sodium boronate salt. Wash the aqueous layer with a nonpolar organic solvent (e.g., diethyl ether) to remove non-acidic impurities. Re-acidify the aqueous layer with HCl to precipitate the pure boronic acid, which can then be extracted into an organic solvent.[15]

  • Recrystallization: This is the most critical step for obtaining crystallography-grade material. The choice of solvent is paramount. Boronic acids have been successfully recrystallized from various solvents, including hot water, ethanol, or solvent/anti-solvent systems like ethyl acetate/hexanes.[16][17][18] The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly, promoting the formation of large, well-ordered crystals.[18]

  • Purity Validation: Before attempting crystallization for diffraction, confirm purity (>99%) and structural identity using:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • LC-MS: To confirm molecular weight and purity.

    • Melting Point Analysis: A sharp melting point is indicative of high purity.

Single Crystal Growth: The Art and Science of Crystallization

Growing a single crystal suitable for X-ray diffraction—ideally >20 µm in all dimensions—is often the rate-limiting step.[13][19] Several methods should be attempted in parallel to maximize the chances of success.

Technique Description Rationale & Key Parameters
Slow Evaporation A solution of the compound is left undisturbed in a vial covered with a perforated cap to allow the solvent to evaporate slowly over days or weeks.The gradual increase in concentration brings the solution to a state of supersaturation, promoting nucleation and crystal growth.[13] Parameters: Solvent choice, temperature, evaporation rate.
Vapor Diffusion A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then sealed inside a larger jar containing a "poor" solvent (anti-solvent) in which the compound is insoluble.The vapor of the poor solvent slowly diffuses into the good solvent, gradually reducing the compound's solubility and inducing crystallization.[13] Parameters: Solvent/anti-solvent pair, temperature.
Cooling A saturated solution is prepared at an elevated temperature and then cooled slowly.The solubility of most organic compounds decreases with temperature. Slow cooling prevents rapid precipitation and encourages ordered crystal formation. Parameters: Cooling rate, solvent choice.

Solvent Selection for Crystallization Attempts:

Solvent Class Examples Polarity
Protic Water, Methanol, EthanolHigh
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, THFMedium
Aprotic Nonpolar Toluene, Hexanes, DichloromethaneLow

X-ray Crystallographic Analysis: From Crystal to Structure

Once a suitable crystal is obtained, the process of determining the molecular structure can begin.[20] This is a well-established workflow in modern chemistry.[12][19]

G cluster_exp Experimental Workflow cluster_solve Structure Solution & Refinement Crystal Single Crystal Selection Mount Crystal Mounting Crystal->Mount Under Microscope Diffractometer Data Collection (X-ray Diffractometer) Mount->Diffractometer Cryo-cooling Integration Data Integration (Intensities) Diffractometer->Integration Raw Diffraction Images Phase Phase Problem Solution (e.g., Direct Methods) Integration->Phase Reflection File (hkl) Model Model Building (Atom Assignment) Phase->Model Initial Electron Density Map Refine Structure Refinement (Least-Squares) Model->Refine Initial Atomic Model Validation Final Structure Validation (CIF File Generation) Refine->Validation Refined Structure

Caption: Workflow for small molecule X-ray crystallography.

Data Collection and Processing
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using cryo-cooling to minimize thermal vibrations and radiation damage.

  • Diffraction: The crystal is placed in a modern X-ray diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo or Cu Kα radiation).[19] The crystal diffracts the X-rays, producing a pattern of spots that are recorded on a detector.

  • Data Integration: The collected diffraction images are processed to determine the position and intensity of each reflection.

Structure Solution and Refinement
  • Structure Solution: Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.

  • Model Building: Atoms are fitted into the electron density map to build an initial molecular model.

  • Refinement: The model is refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by metrics such as the R-factor.

Anticipated Structural Features and Interactions

Based on the known chemistry of boronic acids and aromatic heterocycles, we can predict several key structural features for this compound.

Caption: Predicted structure and primary hydrogen bonding motif.

  • Hydrogen-Bonded Dimers: A hallmark of boronic acid crystal structures is the formation of centrosymmetric hydrogen-bonded dimers. The hydroxyl groups of two molecules will interact, forming a robust eight-membered ring system. This is often the primary interaction governing crystal packing.

  • π-π Stacking: The planar, aromatic benzo[c]isothiazole ring system is expected to participate in π-π stacking interactions with neighboring molecules, further stabilizing the crystal lattice.

  • Planarity: The fused ring system and the attached boronic acid group are expected to be largely coplanar, facilitating efficient crystal packing.

Hypothetical Crystallographic Data Table:

The following table presents plausible crystallographic parameters based on analyses of similar small aromatic boronic acid structures in the Cambridge Structural Database (CSD).

Parameter Anticipated Value / System Significance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/c, P-1, PbcaDefines the specific symmetry operations within the unit cell.
Z (Molecules/Unit Cell) 2, 4, or 8Indicates the number of molecules in the repeating unit.
Key Bond Lengths C-B (~1.55 Å), B-O (~1.37 Å)Confirms covalent structure and bonding.
H-Bond Distance (O-H···O) ~2.7 ÅQuantifies the strength of the primary intermolecular interaction.
π-Stacking Distance ~3.4 - 3.8 ÅDistance between centroids of stacked aromatic rings.

Conclusion

This guide provides a comprehensive framework for the definitive structural elucidation of this compound. By following a systematic approach encompassing rational synthesis, multi-step purification, parallelized crystallization screening, and standard X-ray crystallographic analysis, researchers can successfully obtain the high-resolution structural data needed to advance its application in drug discovery and materials science. The resulting crystal structure will serve as an authoritative foundation for computational modeling, structure-activity relationship studies, and the design of next-generation therapeutics.

References

  • Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

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  • Berion, L., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • Gontla, R., et al. (2023). Design and Synthesis of New Boron-Based Benzo[c][1][7][8]oxadiazoles and Benzo[c][1][7][8]thiadiazoles as Potential Hypoxia Inhibitors. MDPI. [Link]

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Stability and reactivity of the Benzo[c]isothiazole moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of the Benzo[c]isothiazole Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[c]isothiazole, also known as 2,1-benzisothiazole, is a fascinating and somewhat underexplored heterocyclic scaffold. As a constitutional isomer of the more commonly studied benzo[d]isothiazole and benzothiazole systems, it presents a unique electronic and steric profile that imparts distinct stability and reactivity characteristics.[1] This guide provides a comprehensive technical overview of the benzo[c]isothiazole core, intended for professionals in drug discovery and chemical research. We will delve into its structural nuances, stability under various conditions, and predictable patterns of reactivity. This document aims to serve as a foundational resource, consolidating current knowledge and providing insights into the synthetic utility and potential applications of this intriguing moiety.

Introduction: The Benzo[c]isothiazole Core

The world of heterocyclic chemistry is rich with structural isomers that, while sharing the same molecular formula, exhibit profoundly different chemical behaviors. The benzo[c]isothiazole system is a prime example of this phenomenon. Its unique arrangement of sulfur and nitrogen atoms within the five-membered ring, fused to a benzene ring, sets it apart from its better-known relatives and makes it a subject of growing interest.

Nomenclature and Isomerism

The benzothiazole family consists of three constitutional isomers, each with the molecular formula C₇H₅NS.[2] The key distinction lies in the arrangement of the sulfur and nitrogen atoms within the heterocyclic portion of the molecule.

  • Benzo[c]isothiazole (2,1-benzisothiazole): The focus of this guide, where the sulfur atom is adjacent to the benzene ring, and the nitrogen atom is further away.

  • Benzo[d]isothiazole (1,2-benzisothiazole): Features the nitrogen atom adjacent to the benzene ring. This scaffold is found in numerous biologically active compounds.[3]

  • Benzothiazole (1,3-benzothiazole): The most common isomer, with a 1,3-relationship between the sulfur and nitrogen atoms.[2]

This seemingly subtle difference in atomic arrangement leads to significant variations in electron distribution, dipole moment, and steric accessibility, which in turn govern the stability and reactivity of each isomer.[4]

Caption: Constitutional isomers of the benzothiazole scaffold.

Physicochemical Properties

The physicochemical properties of benzo[c]isothiazole are influenced by its unique structure. A summary of its key properties is provided below.

PropertyValueSource
Molecular FormulaC₇H₅NS[5]
Molar Mass135.19 g/mol [5]
AppearanceNot specified, likely a solid or liquid-
IUPAC Name2,1-benzothiazole[5]
Significance in Medicinal Chemistry and Materials Science

While less explored than its isomers, the benzo[c]isothiazole scaffold has demonstrated potential in various fields. Certain derivatives have been investigated for their antimicrobial and genotoxic properties.[6] Its unique electronic properties also make it a candidate for applications in materials science, particularly in the synthesis of novel dyes and functional materials.[4] The exploration of this core structure remains a promising area for the development of new therapeutic agents and advanced materials.

Synthesis of the Benzo[c]isothiazole Scaffold

The synthesis of the benzo[c]isothiazole core can be challenging compared to its isomers. However, several effective methods have been developed.

Key Synthetic Strategies

The construction of the 2,1-benzisothiazole ring system often involves the formation of the key S-N bond from a suitably substituted benzene precursor. One established method involves the reaction of o-toluidine with thionyl chloride.

synthesis_workflow start o-Toluidine intermediate1 Reaction with Thionyl Chloride (SOCl₂) start->intermediate1 Step 1 product 2,1-Benzisothiazole intermediate1->product Step 2: Cyclization

Caption: A simplified workflow for the synthesis of 2,1-benzisothiazole.

A detailed experimental protocol for a representative synthesis is provided below.

Experimental Protocol: Synthesis of 2,1-Benzisothiazole

Objective: To synthesize the parent 2,1-benzisothiazole ring system from o-toluidine.

Materials:

  • o-Toluidine

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., toluene)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a fume hood, dissolve o-toluidine in an inert solvent such as toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add thionyl chloride to the solution at room temperature. The reaction is exothermic and will release HCl gas, which should be appropriately trapped.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully quench with water or a mild base to neutralize excess thionyl chloride and HCl.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain pure 2,1-benzisothiazole.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with literature values.

Chemical Stability of Benzo[c]isothiazole

The stability of the benzo[c]isothiazole core is a critical factor in its handling, storage, and application. Its stability is influenced by thermal, photochemical, and chemical environments.

Thermal Stability

Studies comparing isomeric benzisothiazole-based dyes have shown that derivatives of the 2,1-benzisothiazole (benzo[c]isothiazole) scaffold can exhibit higher thermal stability than their 1,2- and 1,3-benzothiazole counterparts.[4][7] This enhanced stability can be attributed to the specific electronic arrangement and resonance stabilization within the 2,1-isomer. However, the thermal stability of substituted benzothiazoles can vary significantly depending on the nature of the substituents. For instance, studies on 2-mercaptobenzothiazole and its derivatives show decomposition starting at temperatures around 195°C.[8]

Photochemical Stability

The photochemical behavior of benzothiazole derivatives has been a subject of investigation. Upon exposure to UV radiation, some benzothiazole derivatives can undergo degradation.[9] The specific photochemical reactivity of the benzo[c]isothiazole core is less documented but is expected to be influenced by the absorption of UV light, potentially leading to ring-opening or other rearrangements, especially in the presence of photosensitizers or reactive species.[9] Recent research has shown that photochemical irradiation can be used to controllably rearrange the structure of thiazoles and isothiazoles, suggesting that benzo[c]isothiazole may also be susceptible to such transformations under specific conditions.[10]

Stability in Different Chemical Environments

The benzo[c]isothiazole ring is generally stable under neutral conditions. However, like many heterocyclic systems, it can be susceptible to degradation under strongly acidic or basic conditions, which could lead to hydrolysis and ring-opening. The presence of both a sulfur and a nitrogen atom in the heterocyclic ring makes it susceptible to both oxidative and reductive cleavage under harsh conditions. For instance, related benzothiazole compounds can undergo oxidative cleavage of the thiazole ring.[11]

Reactivity of the Benzo[c]isothiazole Moiety

The reactivity of the benzo[c]isothiazole core is dictated by the electron distribution within the bicyclic system. The isothiazole portion is generally electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself.

Electrophilic Aromatic Substitution

Electrophilic substitution on the 2,1-benzisothiazole ring primarily occurs on the benzene portion of the molecule. The directing influence of the heterocyclic ring has been studied, revealing specific patterns of substitution.

  • Nitration: The nitration of 2,1-benzisothiazole yields a mixture of isomers, with the major product being the 5-nitro derivative, followed by smaller amounts of the 7-nitro and 4-nitro isomers.[12]

  • Bromination: Bromination under conditions favoring an electrophilic attack by Br⁺ results in a mixture of 5-bromo and 7-bromo-2,1-benzisothiazole, along with some 4,7-dibromo product.[12]

These results indicate that the 5- and 7-positions are the most activated towards electrophilic attack. When a substituent is already present on the benzene ring, it becomes the primary directing influence for subsequent substitutions.[12]

EAS_mechanism start Benzo[c]isothiazole intermediate Sigma Complex (Resonance Stabilized) start->intermediate Attack at C5 or C7 reagent + E⁺ (Electrophile) product Substituted Benzo[c]isothiazole + H⁺ intermediate->product Deprotonation

Caption: General mechanism for electrophilic aromatic substitution on benzo[c]isothiazole.

Nucleophilic Substitution

Nucleophilic substitution on the unsubstituted benzo[c]isothiazole ring is generally difficult due to the electron-rich nature of the aromatic system. However, the presence of strong electron-withdrawing groups or the transformation of the nitrogen into a quaternary salt can activate the ring towards nucleophilic attack. This is a common reactivity pattern for related heterocyclic systems like benzothiazolium salts.[13]

Reactions involving the Isothiazole Ring

The isothiazole ring itself can participate in various reactions:

  • N-Alkylation: The nitrogen atom in the isothiazole ring can be alkylated to form the corresponding benzisothiazolium salts. These salts are more activated towards nucleophilic attack.

  • Ring-Opening Reactions: The S-N bond in the isothiazole ring is a potential site for cleavage under certain reductive or nucleophilic conditions. For instance, reactions of 2,1-benzisothiazoles with acetylenic esters can lead to ring-opening and rearrangement to form quinoline derivatives.[14] Similarly, ring-opening of related benzo[d]isothiazol-3(2H)-ones can be initiated by certain reagents, leading to ring-expansion products.[15]

Influence of Substituents on Reactivity

The presence of substituents on either the benzene or the isothiazole ring can significantly alter the stability and reactivity of the benzo[c]isothiazole core.

  • Electron-donating groups (EDGs) on the benzene ring will activate it towards electrophilic substitution and may influence the regioselectivity of the reaction.

  • Electron-withdrawing groups (EWGs) will deactivate the benzene ring towards electrophilic attack but may activate it for nucleophilic aromatic substitution, particularly if positioned ortho or para to a potential leaving group.

Applications in Drug Discovery

The unique structural and electronic properties of the benzo[c]isothiazole moiety make it an interesting, albeit underutilized, scaffold in drug discovery. While its isomers are present in numerous FDA-approved drugs, the potential of benzo[c]isothiazole is still being explored. Derivatives have shown preliminary antimicrobial and genotoxic activity, suggesting potential for development as anti-infective or anticancer agents.[6] The field is ripe for further investigation, particularly in the synthesis and screening of novel benzo[c]isothiazole libraries against various biological targets.

Conclusion

The benzo[c]isothiazole core represents a fascinating area of heterocyclic chemistry with untapped potential. Its distinct stability and reactivity profile, differing from its more common isomers, offers unique opportunities for the design of novel molecules in medicinal chemistry and materials science. While our understanding of its reactivity, particularly in nucleophilic substitution and ring-opening reactions, is still developing, the foundational knowledge of its synthesis and electrophilic substitution patterns provides a solid starting point for further exploration. This guide has aimed to consolidate the current understanding of this moiety, providing researchers with the necessary information to harness its potential in their scientific endeavors.

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Discovery of novel Benzo[c]isothiazole-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel Benzo[c]isothiazole-Containing Compounds

Authored by a Senior Application Scientist

Foreword: The Enduring Potential of the Benzo[c]isothiazole Scaffold

The benzo[c]isothiazole core, a fused heterocyclic system containing nitrogen and sulfur, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural characteristics have made it a cornerstone in the development of a wide range of therapeutic agents. From established atypical antipsychotics like lurasidone and ziprasidone to emerging agents in oncology and neurodegenerative disease, the versatility of this moiety is undeniable.[1][2] This guide moves beyond a simple review of the literature. Instead, it offers a strategic, field-proven perspective on the modern drug discovery workflow as it applies to novel benzo[c]isothiazole-based compounds. We will delve into the causality behind experimental choices, from the initial synthetic design to lead optimization, providing a framework for researchers, scientists, and drug development professionals to unlock the full potential of this remarkable chemical entity.

Part 1: Strategic Synthesis—Building the Chemical Library

The foundation of any discovery program is a chemically diverse library of compounds. The choice of synthetic strategy is paramount and is dictated by factors such as desired substitution patterns, functional group tolerance, scalability, and safety. While classical methods often involve hazardous reagents like phosphorus pentachloride or chlorine, modern approaches offer more convergent and user-friendly alternatives.[1]

The Workhorse Method: Cyclization of o-Substituted Benzene Derivatives

A common and versatile approach involves the intramolecular cyclization of benzene precursors bearing ortho-positioned sulfur and nitrogen-containing functionalities. A particularly effective modern iteration of this strategy is the intramolecular aza-Wittig reaction of S-nitroso intermediates.

Rationale: This method is advantageous due to its mild reaction conditions and the ready availability of the starting o-mercaptoacetophenones.[3][4] The S-nitrosation followed by the aza-Wittig cyclization provides a direct and efficient route to 3-substituted benzo[d]isothiazoles, which are crucial building blocks.

Experimental Protocol: One-Pot Synthesis of 3-Substituted Benzo[d]isothiazoles via Intramolecular Aza-Wittig Reaction

Objective: To synthesize a 3-substituted benzo[d]isothiazole from an o-mercaptoacetophenone precursor.

Materials:

  • ortho-Mercaptoacetophenone (1.0 mmol)

  • tert-Butyl nitrite (t-BuONO) (1.2 mmol)

  • Triphenylphosphine (Ph₃P) (1.2 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a solution of the ortho-mercaptoacetophenone (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere, add tert-butyl nitrite (1.2 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 30 minutes. The formation of the S-nitroso intermediate can often be observed by a color change.

  • Add triphenylphosphine (1.2 mmol) in one portion to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-substituted benzo[d]isothiazole.

Self-Validation: The success of this protocol is validated by the clear consumption of the starting material (monitored by TLC) and the isolation of the product with the expected molecular weight, confirmed by mass spectrometry. The structural integrity is confirmed by ¹H and ¹³C NMR spectroscopy.

Advanced Strategy: Aryne-Based Routes to 3-Aminobenzo[d]isothiazoles

For accessing specific, high-value scaffolds like the 3-amino-substituted benzo[d]isothiazoles found in several atypical antipsychotics, aryne-based chemistry offers a powerful and convergent solution.[1]

Rationale: This approach avoids the harsh reagents typically used to install the 3-amino group via substitution of a 3-chloro precursor.[1] By reacting a fluoride-generated aryne with a 3-hydroxy-4-aminothiadiazole, the desired 3-amino functionality is incorporated directly and selectively, with excellent functional group tolerance.[1]

Visualization: Synthetic Workflow Overview

The following diagram illustrates a generalized workflow for the synthesis and diversification of a benzo[c]isothiazole library.

G cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Library Diversification P1 Ortho-Substituted Benzene Precursors S1 Intramolecular Cyclization (e.g., Aza-Wittig) P1->S1 S2 Aryne-Thiadiazole Reaction P1->S2 P2 Functionalized Thiadiazoles P2->S2 D1 N-Arylation/Alkylation S1->D1 D2 C-H Functionalization S1->D2 D3 Cross-Coupling (e.g., Suzuki, Buchwald) S1->D3 S2->D1 S2->D2 S2->D3 Final Diverse Compound Library D1->Final D2->Final D3->Final

Caption: Generalized workflow for benzo[c]isothiazole library synthesis.

Part 2: Biological Evaluation and Target Identification

With a diverse library in hand, the next phase is to identify biological activity. The isothiazole scaffold is known to interact with a wide range of targets, necessitating a broad yet strategic screening approach.[2][5] Activities range from anticancer and antimicrobial to potent enzyme inhibition and neurological receptor modulation.[6][7][8]

Primary Screening: The High-Throughput Funnel

The initial step is typically a high-throughput screen (HTS) against a panel of relevant biological targets. For benzo[c]isothiazoles, this could include:

  • Enzyme Inhibition Assays: Targeting kinases, proteases, or metabolic enzymes like fatty acid amide hydrolase (FAAH) or monoamine oxidase (MAO).[9]

  • Receptor Binding Assays: Assessing affinity for G-protein-coupled receptors (GPCRs) or other central nervous system targets.[2]

  • Cell-Based Assays: Evaluating cytotoxicity against cancer cell lines, antimicrobial activity, or modulation of specific signaling pathways.[10][11]

Experimental Protocol: In Vitro PD-1/PD-L1 Blockade Assay (HTRF)

Objective: To quantify the ability of novel benzo[d]isothiazol compounds to inhibit the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1), a key target in cancer immunotherapy.[12]

Materials:

  • Recombinant human PD-1 and PD-L1 proteins (tagged, e.g., with His and Fc)

  • HTRF donor (e.g., anti-His-Europium) and acceptor (e.g., anti-Fc-d2) antibodies

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compounds (dissolved in DMSO)

  • 384-well low-volume white microplates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations.

  • In the wells of a 384-well plate, add 5 µL of the diluted test compound solution. Include wells for positive (no inhibitor) and negative (no PD-1/PD-L1) controls.

  • Add 5 µL of the PD-1 protein solution to each well.

  • Add 5 µL of the PD-L1 protein solution to each well.

  • Add 5 µL of the HTRF antibody detection mix (donor and acceptor) to each well.

  • Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor).

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Self-Validation: The assay's validity is confirmed by a high signal-to-background ratio and a Z'-factor > 0.5 for the controls. The reproducibility of IC₅₀ values for a known reference inhibitor (e.g., BMS-202) further validates the results.[12]

Visualization: Drug Discovery Screening Cascade

This diagram illustrates the logical progression from initial broad screening to the selection of a candidate for further development.

G A Compound Library (>1000s of compounds) B Primary HTS (Single Concentration) A->B Identify Activity C Dose-Response & IC₅₀ Determination ('Hits') B->C Confirm & Quantify D Secondary Assays (Selectivity, Mechanism of Action) C->D Characterize E In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) D->E Profile F Lead Optimization (Iterative SAR) E->F Improve Properties F->D Re-evaluate G In Vivo Efficacy & PK/PD Studies F->G Test in Animal Models H Preclinical Candidate G->H Select Candidate G cluster_0 Key Regions for SAR Exploration mol A R¹ Group (Target Specificity, Potency) A->mol Position 3 B Benzene Ring (R²) (ADME Properties, Selectivity) B->mol Positions 4-7 C Heterocycle Core (Scaffold Hopping, Core Interactions) C->mol

Caption: Key modification points on the benzo[c]isothiazole scaffold.

Conclusion and Future Outlook

The benzo[c]isothiazole scaffold continues to be a highly productive platform for the discovery of novel therapeutics. Modern synthetic methods, such as aryne chemistry and intramolecular aza-Wittig reactions, have enabled the efficient construction of diverse chemical libraries with favorable properties. [1][4]Coupled with advanced screening technologies and a rational, data-driven approach to SAR, the path from initial concept to a preclinical candidate is more accessible than ever.

Future research will likely focus on expanding the therapeutic applications of these compounds, particularly in areas like targeted protein degradation (PROTACs) and covalent inhibition, where the unique reactivity of the isothiazole ring can be exploited. As our understanding of complex diseases grows, the versatility and proven track record of the benzo[c]isothiazole core ensure it will remain a valuable tool in the medicinal chemist's arsenal for years to come.

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An In-depth Technical Guide to the Boronic Acid Functional Group in Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Boron Renaissance in Medicinal Chemistry

The journey of the boronic acid functional group, R-B(OH)₂, from a synthetic curiosity to a cornerstone of modern drug discovery is a compelling narrative of chemical ingenuity. Initially prized by organic chemists for its pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, its unique electronic properties have since been harnessed for a diverse array of applications.[1][2][3] The electron-deficient sp²-hybridized boron atom imparts Lewis acidity, enabling reversible covalent interactions with biological nucleophiles—a feature that medicinal chemists have brilliantly exploited.[4][5]

This guide provides an in-depth exploration of the boronic acid moiety, with a specific focus on its integration within heterocyclic scaffolds—a combination that populates a vast and privileged region of chemical space for drug development. We will move beyond simple recitation of facts to dissect the underlying principles, offering field-proven insights into the synthesis, purification, characterization, and application of these versatile compounds. With the approval of multiple boronic acid-containing drugs by the FDA, including Bortezomib (Velcade®), Ixazomib (Ninlaro®), and Vaborbactam (Vabomere®), the "boron renaissance" is undeniably upon us, making a deep technical understanding more critical than ever for researchers in the pharmaceutical sciences.[6][7][8][9]

The Fundamental Chemistry of Heterocyclic Boronic Acids

Electronic Structure and Intrinsic Properties

A boronic acid is structurally analogous to boric acid where one hydroxyl group is replaced by an organic substituent.[3] The boron atom's vacant p-orbital makes it a Lewis acid, capable of accepting a pair of electrons from a Lewis base.[10][11] This interaction is central to its reactivity and biological activity. At physiological pH, boronic acids primarily exist in a neutral, trigonal planar state. However, in aqueous solutions with a pH above their pKa (typically ~9), they can accept a hydroxide ion to form an anionic, tetrahedral boronate species.[3][4] This pH-dependent equilibrium is a key feature leveraged in various applications.

Stability Challenges and the Boroxine Problem

Free boronic acids, particularly those attached to electron-rich or certain heterocyclic systems, are often prone to decomposition.[12] Two primary degradation pathways are of concern:

  • Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often accelerated by heat, base, or the presence of a palladium catalyst during cross-coupling reactions.[12]

  • Dehydration: Three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine. While this process is reversible upon addition of water, it complicates stoichiometry and characterization.[11][13]

G cluster_0 Protodeboronation cluster_1 Boroxine Formation (Dehydration) R-B(OH)2_proto Heterocyclic Boronic Acid RH De-boronated Heterocycle R-B(OH)2_proto->RH H+, Heat, Pd Catalyst 3R-B(OH)2 3 x Heterocyclic Boronic Acid Boroxine Cyclic Boroxine Anhydride 3R-B(OH)2->Boroxine -3 H2O Boroxine->3R-B(OH)2 +3 H2O

Figure 1. Common decomposition pathways for boronic acids.

Synthesis and Protection Strategies

The synthesis of heterocyclic boronic acids can be challenging due to the inherent reactivity and potential instability of both the starting materials and products.[1][14]

Core Synthetic Protocol: Lithiation-Borylation

A prevalent method involves a lithium-halogen exchange on a halo-heterocycle, followed by quenching the resulting organolithium species with a trialkyl borate ester (e.g., trimethyl or triisopropyl borate). Subsequent acidic hydrolysis liberates the desired boronic acid.

Step-by-Step Experimental Protocol:

  • Inert Atmosphere: Assemble a flame-dried, three-neck flask equipped with a thermometer, magnetic stirrer, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolution: Dissolve the starting halo-heterocycle (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add an organolithium reagent (e.g., n-BuLi or t-BuLi, 1.1 eq.) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture for 30-60 minutes. Causality Note: The low temperature is critical to prevent side reactions and decomposition of the thermally sensitive organolithium intermediate.

  • Borylation: Add triisopropyl borate (1.5 eq.) dropwise, again keeping the temperature at -78 °C. The choice of a bulky borate ester can sometimes improve yields by minimizing the formation of over-boronated byproducts.

  • Warm and Quench: Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

  • Hydrolysis: Carefully quench the reaction by pouring it into an acidic aqueous solution (e.g., 1 M HCl) and stir vigorously for 1-2 hours to hydrolyze the boronate ester.

  • Extraction and Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product often requires further purification.

The Critical Role of Protecting Groups

Given the instability of many free boronic acids, they are often converted into more robust derivatives, most commonly boronate esters.[15] These protecting groups not only enhance stability for storage and chromatography but also modulate reactivity.

Protecting Group Abbreviation Key Features & Stability Common Deprotection Conditions
Pinacol Ester BpinThe most common protecting group. Generally stable to chromatography but can be labile to strong acid/base and hydrolysis.[16]Acidic hydrolysis (e.g., HCl); Oxidative cleavage (e.g., NaIO₄); Transesterification.
Neopentyl Glycol Ester BneoOffers slightly enhanced steric bulk and stability compared to Bpin.Similar to Bpin, often requiring slightly harsher conditions.
1,8-Diaminonaphthalene Amide B(dan)Highly stable due to intramolecular N→B coordination, rendering it unreactive in Suzuki couplings.[16][17]Strong acid (e.g., aq. HCl).[18]
N-Methyliminodiacetic Acid Ester B(mida)Exceptionally stable to a wide range of anhydrous reaction conditions, including Suzuki coupling.[12][13] Enables "slow release" of the free boronic acid under aqueous basic conditions for in situ coupling.[12]Mild aqueous base (e.g., NaOH, K₃PO₄).[13][16][18]

G Start Halo-Heterocycle Lithiation Lithiation (e.g., n-BuLi, -78°C) Start->Lithiation Borylation Borylation (e.g., B(OiPr)3) Lithiation->Borylation Hydrolysis Acidic Hydrolysis (HCl) Borylation->Hydrolysis Free_BA Crude Heterocyclic Boronic Acid Hydrolysis->Free_BA Protection Protection Reaction (e.g., Pinacol, MIDA) Free_BA->Protection Protected_BA Stable Boronate Ester (e.g., Bpin, B(mida)) Protection->Protected_BA Purification Purification (Chromatography/Recrystallization) Protected_BA->Purification Pure_Protected Pure Protected Boronic Acid Purification->Pure_Protected Deprotection Deprotection for use (e.g., aq. base) Pure_Protected->Deprotection Final_BA Pure Free Boronic Acid Deprotection->Final_BA

Figure 2. General synthetic and protection workflow for heterocyclic boronic acids.

Purification and Characterization: A Practical Guide

Purifying boronic acids and their esters is notoriously challenging due to their polarity and potential for decomposition on standard silica gel.[19]

Purification Protocols
  • Recrystallization: The preferred method for crystalline solids. A solvent screen is essential.[20]

  • Acid/Base Extraction: For free boronic acids, a derivatization-purification sequence can be effective. The crude acid is treated with a base (e.g., NaOH) to form the water-soluble boronate salt. Impurities are extracted away with an organic solvent. The aqueous layer is then re-acidified to precipitate the pure boronic acid.[20][21]

  • Chromatography (The Silica Gel Problem): The Lewis acidic boron center interacts strongly with the Lewis basic silanol groups on the surface of standard silica gel, leading to streaking, poor recovery, and on-column decomposition.[19][22]

    • Self-Validating Solution: Use of boric acid-treated silica gel . Pre-slurrying the silica gel with a solution of boric acid in methanol effectively passivates the active silanol sites, dramatically improving chromatographic performance for pinacol boronic esters.[22][23]

Analytical Characterization

A multi-technique approach is required for unambiguous characterization.

Technique Purpose and Expected Observations
¹H NMR Confirms the structure of the heterocyclic core and the absence of impurities like the protodeboronated starting material. The B(OH)₂ protons are often broad and may exchange with water, sometimes appearing as a broad singlet between 4-8 ppm.
¹³C NMR The carbon atom directly attached to the boron (C-ipso) is often broadened due to quadrupolar relaxation and can be difficult or impossible to observe.[5]
¹¹B NMR A highly diagnostic technique. Free boronic acids and tricoordinate esters (like Bpin) typically show a broad signal between +25 to +35 ppm. Tetracoordinate species (like B(mida) esters) resonate further upfield, around +10 ppm.[5]
Mass Spec (HRMS) Provides an accurate mass for molecular formula confirmation. ESI-MS often shows the [M-H]⁻ or [M+Na]⁺ ions. For B(mida) esters, the [M+H]⁺ ion is typically strong.
Infrared (IR) A strong, broad O-H stretch is visible around 3200-3300 cm⁻¹. A very strong B-O stretching band appears between 1310-1380 cm⁻¹.[5] The disappearance of the O-H stretch is indicative of boroxine formation.[5]

Key Applications in Drug Discovery

The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura reaction is the most widely used method for forming C(sp²)-C(sp²) bonds and is a workhorse in medicinal chemistry for synthesizing biaryl and heteroaryl-aryl structures.[1][24][25] The reaction is valued for its mild conditions and high functional group tolerance.[1]

Parameter Typical Reagents & Conditions for Heterocycles Rationale / Field Insight
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligandBuchwald or Fuphos-type ligands (e.g., SPhos, XPhos) are often superior for coupling challenging, electron-rich, or sterically hindered heterocycles.[26]
Base K₂CO₃, Cs₂CO₃, K₃PO₄An aqueous base is required for the transmetalation step. K₃PO₄ is often a good choice for sensitive substrates as it is less harsh than other options.[26]
Solvent Dioxane/H₂O, Toluene/H₂O, DMEA biphasic system is common to dissolve both the organic starting materials and the inorganic base.
Temperature 60 - 110 °CThe reaction temperature is optimized based on the reactivity of the coupling partners. Unactivated chlorides often require higher temperatures.

// Inputs and Outputs ArylHalide [label="Aryl Halide\n(R1-X)", shape=plaintext]; BoronicAcid [label="Boronic Acid\n(R2-B(OH)2)\n+ Base", shape=plaintext]; Product [label="Coupled Product\n(R1-R2)", shape=plaintext];

// Cycle flow Pd0 -> OxAdd [color="#EA4335"]; OxAdd -> PdII_Aryl [color="#EA4335"]; PdII_Aryl -> Transmetal [color="#4285F4"]; Transmetal -> PdII_Both [color="#4285F4"]; PdII_Both -> RedElim [color="#34A853"]; RedElim -> Pd0 [color="#34A853"];

// Connections to inputs/outputs ArylHalide -> OxAdd [style=dashed, color="#EA4335"]; BoronicAcid -> Transmetal [style=dashed, color="#4285F4"]; RedElim -> Product [style=dashed, color="#34A853"]; }

Figure 3. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanism of Action: Serine Protease Inhibition

Boronic acids are highly effective inhibitors of serine proteases.[27][28] Their mechanism of action is a classic example of transition-state analogue inhibition. The catalytic triad in the active site of a serine protease (typically Ser-His-Asp) is designed to hydrolyze peptide bonds via a tetrahedral intermediate.

The boronic acid inhibitor leverages this machinery. The nucleophilic hydroxyl group of the active site serine attacks the electrophilic, electron-deficient boron atom. This forms a stable, covalent, yet reversible tetrahedral adduct.[29][30] This adduct mimics the natural transition state of peptide bond cleavage, thus occupying the active site and potently inhibiting the enzyme.[30]

// Invisible nodes for layout subgraph { rank = same; node [style=invis]; edge [style=invis]; Enzyme -> Inhibitor -> Adduct; } }

Figure 4. Covalent interaction between a boronic acid and an active site serine.

Conclusion and Future Outlook

The integration of the boronic acid functional group into heterocyclic systems has provided an exceptionally rich platform for the discovery of novel therapeutics and chemical tools. Their utility in robust C-C bond formation via Suzuki-Miyaura coupling is unparalleled, while their unique ability to form reversible covalent bonds with enzyme active sites has established them as a validated pharmacophore. As synthetic methodologies become more refined and our understanding of boron's interaction with biological systems deepens, we can anticipate the emergence of even more sophisticated applications, from targeted drug delivery systems to advanced molecular sensors.[31][32][33] The continued exploration of this versatile functional group promises to be a fruitful endeavor for the scientific community.

References

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Li, M., et al. (2015). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Available at: [Link]

  • Tyrell, E., & Brookes, P. (2004). The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis. Available at: [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Available at: [Link]

  • Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Available at: [Link]

  • Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Li, M., et al. (2015). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Available at: [Link]

  • Various Authors. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Wang, D., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors. Available at: [Link]

  • Various Authors. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. Available at: [Link]

  • Lacina, K., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal. Available at: [Link]

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  • Roberts, T. C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]

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  • Hettiyadura, N. U. S., et al. (2023). Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. Available at: [Link]

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  • Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

  • Various Inventors. (2007). Process for purification of boronic acid and its derivatives. Google Patents.
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An In-Depth Technical Guide to Benzo[c]isothiazol-5-ylboronic Acid (CAS 1310404-02-4) for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Benzo[c]isothiazol-5-ylboronic acid, a versatile building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical properties, applications, and detailed experimental protocols, offering insights grounded in established scientific principles.

Introduction: The Emerging Role of Benzoisothiazoles and Boronic Acids in Drug Discovery

The benzothiazole scaffold is a prominent pharmacophore present in numerous marketed drugs, valued for its diverse biological activities.[1][2][3] Similarly, boronic acids have gained immense traction in medicinal chemistry, not only for their crucial role in carbon-carbon bond formation via the Nobel Prize-winning Suzuki-Miyaura coupling reaction but also as key pharmacophores in their own right.[4] this compound merges these two privileged structural motifs, offering a unique platform for the synthesis of novel small molecules with potential therapeutic applications, particularly in oncology.

Recent research has highlighted the potential of benzo[c][5][6][7]thiadiazole derivatives, structurally related to the benzo[c]isothiazole core, as inhibitors of the transforming growth factor-β (TGF-β) pathway component ALK5 and as potential hypoxia inhibitors.[8][9] Hypoxia, or low oxygen tension, is a characteristic feature of solid tumors and is associated with cancer progression and resistance to therapy.[5] The hypoxia-inducible factor (HIF) pathway is a critical regulator of the cellular response to hypoxia, making it an attractive target for anticancer drug development.[6][7][10][11] this compound serves as a key precursor for the synthesis of compounds that can potentially modulate these pathways.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 1310404-02-4[12][13][14][15]
Molecular Formula C₇H₆BNO₂S
Molecular Weight 179.00 g/mol
Appearance Solid (form may vary by supplier)[15]
SMILES OB(C1=CC2=CSN=C2C=C1)O[15]
InChI Key HQNQYXUHTJKKPM-UHFFFAOYSA-N[15]

Boronic acids are known to exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This can sometimes lead to challenges in characterization, particularly by NMR spectroscopy.[16]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound in drug discovery lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[17][18][19]

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromopyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), and the palladium catalyst and ligand (e.g., Pd(OAc)₂ at 2 mol% and PPh₃ at 8 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be a suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization and Analytical Techniques

Accurate characterization of this compound and its reaction products is crucial for ensuring purity and confirming structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. However, the analysis of boronic acids can be complicated by the formation of boroxine trimers, which can lead to complex or broad spectra.[16]

Protocol for Acquiring High-Quality NMR Spectra:

  • Solvent Selection: To break up the boroxine trimer and obtain sharp signals, dissolve the sample in a deuterated alcohol such as methanol-d₄. This will result in the exchange of the B-OH protons with the solvent, so these signals will not be observed.[16] Alternatively, D₂O can be used.[16]

  • Sample Preparation: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • ¹H NMR: Acquire a standard proton NMR spectrum. The aromatic protons of the benzo[c]isothiazole ring system and any coupled aryl groups should be clearly visible.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. Note that the carbon atom attached to the boron may show a broad signal due to quadrupolar relaxation of the boron nucleus.

  • ¹¹B NMR: If available, ¹¹B NMR is a powerful technique for directly observing the boron environment. The chemical shift will indicate whether the boron is in the sp²-hybridized boronic acid form or the sp³-hybridized boronate ester form.[20][21]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight of boronic acids and their derivatives.

Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample solution into the ESI source. Both positive and negative ion modes should be examined.

  • Data Interpretation: In positive ion mode, look for the [M+H]⁺ or [M+Na]⁺ adducts. In negative ion mode, the [M-H]⁻ ion may be observed. Dehydration products (loss of H₂O) are also commonly observed for boronic acids.[22][23]

Potential Biological Applications and Mechanism of Action

As a building block, the primary biological relevance of this compound is conferred through its derivatives. The benzo[c]isothiazole core is a key feature in molecules designed to target various biological pathways.

Inhibition of the Hypoxia-Inducible Factor (HIF) Pathway

The synthesis of novel benzo[c][5][6][7]thiadiazole derivatives as potential hypoxia inhibitors highlights a promising application for this compound.[9] HIF-1 is a transcription factor that plays a central role in the cellular response to low oxygen levels.[5] Its activation in cancer cells promotes angiogenesis, metabolic adaptation, and metastasis. Inhibitors of the HIF pathway can act at various levels, including inhibiting HIF-1α protein synthesis, preventing its stabilization, or blocking its transcriptional activity.[6]

HIF_Pathway_Inhibition cluster_hypoxia Hypoxic Conditions HIF-1α_stabilization HIF-1α Stabilization HIF-1α_translocation Nuclear Translocation HIF-1α_stabilization->HIF-1α_translocation HIF-1_dimerization HIF-1α/β Dimerization HIF-1α_translocation->HIF-1_dimerization HIF-1β HIF-1β HIF-1β->HIF-1_dimerization HRE_binding Binding to HRE HIF-1_dimerization->HRE_binding Gene_transcription Target Gene Transcription (e.g., VEGF) HRE_binding->Gene_transcription Benzo_c_isothiazole_Derivative Benzo[c]isothiazole Derivative Benzo_c_isothiazole_Derivative->HIF-1_dimerization Inhibition

Caption: Potential mechanism of action for a Benzo[c]isothiazole derivative as a HIF pathway inhibitor.

Derivatives synthesized from this compound could be designed to interfere with the protein-protein interaction between HIF-1α and HIF-1β, thereby preventing the formation of the active transcriptional complex.

Suppliers

This compound is available from several chemical suppliers that specialize in providing building blocks for research and development. It is advisable to request a certificate of analysis to confirm the purity of the material before use.

Verified Suppliers:

  • BLD Pharm[14]

  • Boroncore[12]

  • ChemScene

  • Sigma-Aldrich[15]

  • Alfa Chemistry[13]

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the synthesis of a wide array of novel compounds. The emerging interest in benzoisothiazole-containing molecules as potential anticancer agents, particularly as inhibitors of the HIF pathway, underscores the importance of this compound in modern medicinal chemistry. By understanding its properties and employing the detailed protocols outlined in this guide, researchers can effectively leverage this compound in their quest for novel therapeutics.

References

  • Hypoxia inducible factor pathway inhibitors as anticancer therapeutics. PMC - PubMed Central.
  • Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy.
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  • Hypoxia inducible factor pathway inhibitors as... : Future Medicinal Chemistry. Ovid.
  • What are HIF inhibitors and how do they work?
  • Current trends of benzothiazoles in drug discovery: a p
  • Importance of Benzothiazole Motif in Modern Drug Discovery :Introduction.
  • Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a...
  • Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Crimson Publishers. (2018-01-04).
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • ChemScene (Page 328) @ ChemBuyersGuide.com, Inc.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki–Miyaura coupling of arylboronic acids to gold(III). RSC Publishing. (2014-11-06).
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10).
  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC - NIH.
  • 1310404-02-4 | this compound. Boroncore.
  • CAS 16152-51-5 4-Isopropylphenylboronic acid. Alfa Chemistry.
  • 1310404-02-4|this compound|BLD Pharm.
  • This compound. Sigma-Aldrich.
  • Arylboronic acid chemistry under electrospray conditions. PubMed - NIH.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens
  • Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF.
  • Recording NMR spectra for aryl boronic acids - overcoming oligomeriz
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF.
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  • Synthesis and biological evaluation of novel benzo[c][5][6][7]thiadiazol-5-yl and thieno[3,2-c]- pyridin-2-yl imidazole derivatives as ALK5 inhibitors. PubMed. (2019-08-15).

  • Design and Synthesis of New Boron-Based Benzo[c][5][6][7]oxadiazoles and Benzo[c][5][6][7]thiadiazoles as Potential Hypoxia Inhibitors. MDPI. (2023-01-09).

  • This compound. Sigma-Aldrich.

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The Pharmacological Versatility of the Benzo[c]isothiazole Scaffold: A Technical Guide to Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzo[c]isothiazole Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their inherent ability to interact with diverse biological targets. The benzo[c]isothiazole (also known as 1,2-benzisothiazole) nucleus has emerged as one such versatile scaffold.[1] Comprising a benzene ring fused to an isothiazole ring, this heterocyclic system provides a rigid, aromatic platform with strategically positioned nitrogen and sulfur atoms, ideal for forming key interactions with enzymes and receptors. Its derivatives have garnered significant attention, demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2]

This technical guide offers an in-depth exploration of the biological potential of benzo[c]isothiazole derivatives. Moving beyond a simple catalog of activities, we will examine the causality behind their mechanisms, detail the experimental methodologies used for their evaluation, and present key quantitative data to inform future drug discovery and development efforts.

I. Anticancer and Cytotoxic Activities

The development of novel and effective therapeutic agents remains a critical global health challenge in oncology.[1] Benzo[c]isothiazole derivatives have shown considerable promise, functioning through multiple mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: A Multi-Target Approach

The anticancer efficacy of this class of compounds is not monolithic; rather, it stems from their ability to interact with several key oncology targets. Computational studies have identified potential strong binding affinities for enzymes crucial to tumor progression, such as cyclooxygenases (COX-1, COX-2), dihydrofolate reductase (DHFR), and various matrix metalloproteinases (MMPs).[1] This multi-target profile is a highly desirable attribute in cancer therapy, as it can potentially circumvent the resistance mechanisms that often develop against single-target agents.

Furthermore, specific derivatives have been shown to induce apoptosis (programmed cell death) and exhibit potent anti-angiogenesis effects, effectively cutting off a tumor's blood supply and inhibiting its growth in vivo.[1] The induction of apoptosis is a cornerstone of modern chemotherapy, and benzo[c]isothiazole's ability to engage this pathway highlights its therapeutic potential.

Featured Derivative Activity

The strategic modification of the benzo[c]isothiazole core allows for the fine-tuning of its cytotoxic and selectivity profile. For instance, the introduction of a nitro group has been shown to consistently enhance binding activity across multiple cancer-related protein targets.[1] Platinum (II) complexes of benzothiazole aniline derivatives have also demonstrated selective inhibitory activities against liver cancer cells, in some cases exceeding the cytotoxicity of the clinically used drug, cisplatin.[3]

Compound ClassTarget Cell LinesActivity Metric (IC50)Key FindingsReference
Nitro-substituted Benzo[c]isothiazolesVarious (Computational)Strong Binding AffinityNitro group enhances multi-target binding to COX, DHFR, etc.[1]
1,2-Benzisothiazol-3-one DerivativesCaspase-3 (Enzyme)Nanomolar RangePotent inhibitors of a key apoptosis-executing enzyme.[4]
Benzothiazole Aniline Platinum (II) ComplexesLiver, Breast, Lung, etc.Lower than CisplatinDemonstrated selective and potent cytotoxicity against liver cancer cells.[3]

II. Enzyme Inhibition: A Hub for Therapeutic Intervention

A significant facet of the biological activity of benzo[c]isothiazole derivatives is their capacity to act as potent and often selective enzyme inhibitors. This activity is central to their therapeutic potential across different disease areas.[2]

Caspase-3 Inhibition and Apoptosis Regulation

Caspases are a family of proteases that play an essential role in executing the apoptotic pathway. Abnormally regulated apoptosis is implicated in a variety of diseases, from cancer to neurodegenerative disorders. A number of 1,2-benzisothiazol-3-one derivatives have been identified as novel and potent inhibitors of Caspase-3, with IC50 values in the nanomolar range.[4] Molecular modeling suggests these compounds interact directly with the activated form of the enzyme.[4] The discovery of small molecule caspase inhibitors with novel structures offers a new therapeutic strategy for diseases characterized by excessive apoptosis.[4]

cluster_0 Apoptotic Stimulus (e.g., Chemotherapy) cluster_1 Caspase Cascade cluster_2 Cellular Outcome Stimulus Cellular Stress Casp9 Caspase-9 (Initiator) Stimulus->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Leads to Inhibitor Benzo[c]isothiazole Derivative Inhibitor->Casp3 Inhibits

Diagram of the Caspase-3 mediated apoptosis pathway and inhibition.

Experimental Protocol: In Vitro Caspase-3 Inhibition Assay

Causality: This fluorometric assay is designed to quantify the enzymatic activity of Caspase-3. The substrate contains a specific amino acid sequence recognized by Caspase-3, linked to a fluorophore. When the enzyme cleaves the substrate, the fluorophore is released and emits a signal, allowing for the direct measurement of enzymatic activity. The inclusion of a test compound (the inhibitor) allows for the determination of its potency by measuring the reduction in fluorescence.

Methodology:

  • Reagent Preparation: Recombinant human Caspase-3 enzyme is diluted to its optimal concentration in a cold assay buffer (e.g., HEPES buffer with DTT and EDTA). The fluorogenic substrate (e.g., Ac-DEVD-AMC) is also diluted in the assay buffer.

  • Compound Plating: The benzo[c]isothiazole derivatives are serially diluted in DMSO and then further diluted in assay buffer before being added to the wells of a 96-well microplate.

  • Enzyme Addition: A fixed amount of the diluted Caspase-3 enzyme is added to each well containing the test compounds and incubated for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.

  • Signal Measurement: The plate is immediately placed in a fluorescence plate reader. The fluorescence (e.g., excitation at 380 nm, emission at 460 nm) is measured kinetically over a period of 1-2 hours.

  • Data Analysis: The rate of reaction (slope of the fluorescence vs. time curve) is calculated. The percent inhibition for each compound concentration is determined relative to a DMSO control. The IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—is then calculated using non-linear regression analysis.

III. Antimicrobial Properties

Benzo[c]isothiazole derivatives exhibit potent, broad-spectrum antimicrobial activity. The parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), is a well-established industrial biocide, attesting to the intrinsic antimicrobial nature of this scaffold.[2]

Spectrum of Activity and Structure-Activity Relationship (SAR)

Research has demonstrated that these compounds are particularly effective against Gram-positive bacteria (like Bacillus subtilis and Staphylococcus aureus), yeasts, and dermatophytes.[2] Structure-activity relationship (SAR) studies have revealed that antimicrobial potency is often correlated with the lipophilicity of the derivative.[2] Modifications to the core structure, such as the addition of sulfonamide and sulfonylurea moieties, have yielded derivatives with significant antibacterial activity.[2]

Derivative TypeTarget Organism(s)Key FindingsReference(s)
1,2-Benzisothiazolin-3-onesGram-positive bacteria, yeasts, dermatophytesPotent and broad-spectrum activity.[2]
N-arylalkanoic acid derivativesGram-positive bacteriaPotencies 10-20 times higher than the parent compound.[2]
Sulfonamide/Sulfonylurea derivativesBacillus subtilis, Staphylococcus aureus, Madurella mycetomatisGood antibacterial and marked antimycotic action.[2]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality: The broth microdilution method is the gold standard for determining the antimicrobial susceptibility of a compound. It provides a quantitative result (the MIC) by establishing the lowest concentration of the drug that prevents visible microbial growth. This is crucial for evaluating the potency of new antimicrobial agents.

Methodology:

  • Compound Preparation: A stock solution of the benzo[c]isothiazole derivative is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: The compound is serially diluted two-fold across the wells of a 96-well microtiter plate containing a sterile liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared, typically adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (bacteria with no compound, and medium with no bacteria) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the plates are examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

General workflow for MIC determination via broth microdilution.

IV. Neuroprotective and Antipsychotic Potential

The benzo[c]isothiazole scaffold has also been explored for its activity within the central nervous system (CNS). Certain derivatives have shown potential as antipsychotic agents, interacting with key neurotransmitter systems.

Mechanism of Action: Receptor Modulation

Derivatives incorporating a piperazine moiety have been synthesized and evaluated for potential antipsychotic activity.[5] These compounds show a potent and selective profile in CNS tests, with a high affinity for both dopamine (specifically D2) and serotonin receptors.[5] The modulation of these two neurotransmitter systems is a well-established mechanism for many atypical antipsychotic drugs. The dual affinity suggests that these compounds may offer therapeutic benefits while potentially avoiding some of the motor side effects (e.g., catalepsy) associated with drugs that are purely dopamine antagonists.[5] Compound 24 (BMY 13859-1), a (1,2-benzisothiazol-3-yl)piperazine derivative, was selected for clinical evaluation in schizophrenic patients based on this promising profile.[5]

Conclusion

The benzo[c]isothiazole (1,2-benzisothiazole) core represents a highly versatile and valuable scaffold in drug discovery. The diverse biological activities—spanning anticancer, antimicrobial, enzyme inhibitory, and neuroprotective effects—underscore the immense therapeutic potential of its derivatives.[2] The ability to systematically modify the core structure allows for the optimization of potency and selectivity against a wide range of biological targets. The continued exploration of this privileged structure, guided by the robust experimental and computational methodologies outlined in this guide, promises to yield novel therapeutic agents for some of the most challenging global health issues.

References

  • Synthesis of 1,2-benzisothiazole derivatives and investigation of their putative histaminergic activity. (1999). Il Farmaco.[Link]

  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. (n.d.). National Institutes of Health.[Link]

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Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with Benzo[c]isothiazol-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzo[c]isothiazole Scaffold

The benzo[c]isothiazole moiety is a privileged heterocyclic scaffold, integral to the structure of numerous pharmacologically active compounds and functional materials. Its unique electronic properties and rigid structure make it a valuable building block in medicinal chemistry and materials science. The ability to functionalize this core, particularly through the formation of carbon-carbon bonds, is paramount for developing novel derivatives with tailored properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation in modern organic synthesis, a distinction recognized by the 2010 Nobel Prize in Chemistry awarded to Suzuki, Heck, and Negishi.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers broad functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic boron reagents.[2]

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective use of Benzo[c]isothiazol-5-ylboronic acid in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and offer insights into troubleshooting and optimization.

Understanding the Reagents: A Causality-Driven Approach

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of each component. The choice of catalyst, ligand, base, and solvent system is not arbitrary; it is dictated by the electronic and steric properties of the coupling partners.

1. The Nucleophile: this compound

  • Structure and Stability: this compound is a heteroaryl boronic acid. Heteroaryl boronic acids can be prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water), leading to the formation of the parent heterocycle and reducing the yield of the desired coupled product.[3] The electron-rich nature of some heterocycles can exacerbate this issue. It is crucial to handle this reagent with care, store it under dry conditions, and consider strategies to mitigate this side reaction.

  • Purity: The purity of the boronic acid is critical. Impurities can interfere with the catalytic cycle. Commercially available this compound should be of high purity.[4]

2. The Electrophile: Aryl and Heteroaryl Halides/Triflates

The reactivity of the electrophile generally follows the order: I > Br > OTf >> Cl. While aryl chlorides are economically attractive, their stronger C-Cl bond requires more active catalyst systems for efficient oxidative addition.[5]

3. The Palladium Catalyst System

The heart of the reaction is the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][6]

  • Palladium Precatalyst: Common precatalysts include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄. These Pd(II) or Pd(0) sources generate the active Pd(0)Lₙ species in situ.

  • The Ligand: The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For heteroaryl couplings, electron-rich, bulky phosphine ligands are often superior. Ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are excellent choices as they promote the rates of both oxidative addition and reductive elimination, which can be challenging for heteroaromatic substrates.[5]

4. The Base: The Activator

The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻), which then transfers its organic group to the palladium center.[6][7]

  • Common Choices: K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. K₃PO₄ is a stronger base and is often effective for challenging couplings, including those with heteroaryl chlorides.[3]

  • Solubility: The choice of base is also linked to the solvent system. In biphasic systems (e.g., Toluene/Water), an inorganic base like K₂CO₃ is suitable. For anhydrous conditions, a soluble organic base or a finely powdered, dry inorganic base is necessary.[3]

5. The Solvent System

The solvent must solubilize the reagents and facilitate the reaction.

  • Protic vs. Aprotic: A mixture of an aprotic organic solvent (like 1,4-dioxane, toluene, or DMF) and water is very common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[1][8]

  • Anhydrous Conditions: In cases where protodeboronation is a significant concern, anhydrous conditions can be employed.[3] This requires the use of dry solvents and a base like potassium trimethylsilanolate (TMSOK) or finely powdered K₃PO₄.[9]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX OxAdd Oxidative Addition OxAdd->Pd0 ArPdArHet Ar-Pd(II)L₂-Ar' ArPdX->ArPdArHet Transmetalation Transmetalation Transmetalation->ArPdX ArPdArHet->Pd0 RedElim Reductive Elimination ArPdArHet->RedElim ArAr Ar-Ar' ArX Ar-X ArBOH Ar'B(OH)₂ + Base

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X) to form a Pd(II) complex.[6]

  • Transmetalation: The organic group from the activated boronic acid (Ar'-B(OH)₃⁻) is transferred to the Pd(II) complex, displacing the halide. This is often the rate-limiting step.[10]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄), finely powdered (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).[3]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical to prevent oxygen from deactivating the catalyst.[3]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst, Pd(OAc)₂ (0.02 equiv), and the SPhos ligand (0.04 equiv).

  • Solvent Addition: Add the degassed solvent system. A common ratio is 10:1 Dioxane/H₂O.[3] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl bromide).

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash with water and then with brine to remove the inorganic base and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution Citation
Low or No Conversion Inactive catalystUse a fresh batch of precatalyst and ligand. Consider using a more robust, air-stable precatalyst like a palladacycle.[3]
Insufficiently degassed systemEnsure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. Oxygen can lead to catalyst decomposition.[3]
Poor base/solvent choiceThe base must be strong enough to facilitate transmetalation. Ensure the base is finely powdered for better reactivity in anhydrous or biphasic systems.[3]
Significant Protodeboronation Presence of water and strong baseSwitch to anhydrous conditions. Use a milder base like K₂CO₃ or KF.[3]
Prolonged reaction time/high temperatureMonitor the reaction closely and stop it once the starting material is consumed. Try running the reaction at a lower temperature.
Homocoupling of Boronic Acid Presence of oxygenImprove degassing procedures. Oxygen can promote the oxidative homocoupling of boronic acids.[3]
Poor Yield with Aryl Chlorides Slow oxidative additionUse a more electron-rich, bulky ligand (e.g., XPhos, RuPhos). Increase catalyst loading (e.g., to 3-5 mol%). Use a stronger base like K₃PO₄.[5]

Conclusion

The palladium-catalyzed Suzuki-Miyaura reaction is a highly effective method for the functionalization of the benzo[c]isothiazole core using this compound. By understanding the mechanistic principles and carefully selecting the reaction components—catalyst, ligand, base, and solvent—researchers can reliably construct complex biaryl and heterobiaryl structures. The protocol provided serves as a validated starting point, and the troubleshooting guide offers a framework for overcoming common challenges, enabling the efficient development of novel molecules for pharmaceutical and materials science applications.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. (2007). Available from: [Link]

  • Bhattacharya, S., & Sengupta, S. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 66(16), 5643-5646. (2001). Available from: [Link]

  • Wu, C., et al. Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Chemistry – An Asian Journal. (2025). Available from: [Link]

  • Bell, M. L., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(17), 6709-6712. (2003). Available from: [Link]

  • Mandal, M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (2020). Available from: [Link]

  • Li, J., et al. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126. (2009). Available from: [Link]

  • Valente, C., et al. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16249-16301. (2015). Available from: [Link]

  • Jana, S., & Sengupta, S. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(1), 1-13. (2016). Available from: [Link]

  • Hien, T. T., et al. Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry - Section B, 59B(9), 1276-1283. (2020). Available from: [Link]

  • Aboul-Enein, M. N., et al. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 145, 1-12. (2018). Available from: [Link]

  • Hassan, A., et al. Cross-Coupling Reactions: A Practical Guide. Frontiers in Chemistry, 12, 1403071. (2024). Available from: [Link]

  • Martínez-Vargas, A., et al. Arylhydrazones Derivatives Containing a Benzothiazole Moiety, Efficient Ligands in the Palladium-Catalyzed Mizoroki-Heck and Suzuki-Miyaura Cross-coupling Reactions under IR Irradiation. Letters in Organic Chemistry, 16(11), 896-904. (2019). Available from: [Link]

  • Miyaura, N. (Ed.). Cross-Coupling Reactions: A Practical Guide. (2002). Springer. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). Available from: [Link]

  • Hien, T. T., et al. Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Vietnam Journal of Chemistry, 58(4), 461-466. (2020). Available from: [Link]

  • Al-Masri, M., et al. Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki–Miyaura Cross-Couplings. Oriental Journal of Chemistry, 38(2). (2022). Available from: [Link]

  • Miyaura, N. Cross-coupling reactions : a practical guide. (2002). Available from: [Link]

  • Reilly, M. Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Available from: [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. (n.d.). Available from: [Link]

  • Pye, D. R., et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(15), 4579-4582. (2018). Available from: [Link]

  • Bheemaraju, A., et al. Design and Synthesis of New Boron-Based Benzo[c][1][3][6]oxadiazoles and Benzo[c][1][3][6]thiadiazoles as Potential Hypoxia Inhibitors. Molecules, 28(2), 675. (2023). Available from: [Link]

  • Fernandes, C., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4437. (2021). Available from: [Link]

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Application Notes & Protocols: Synthesis of Bioactive Molecules Using Benzo[c]isothiazol-5-ylboronic Acid as a Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzo[c]isothiazole Scaffold

The benzo[c]isothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Its unique electronic and structural features allow for critical interactions with various biological targets. A key challenge in drug discovery is the efficient and modular synthesis of derivatives containing such scaffolds to explore the structure-activity relationship (SAR).

Benzo[c]isothiazol-5-ylboronic acid has emerged as a versatile and indispensable building block for this purpose. As a substrate in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, it allows for the direct and selective formation of a carbon-carbon bond between the C5 position of the benzo[c]isothiazole ring and a wide array of (hetero)aryl partners.[5][6] This reaction is renowned for its mild conditions, high functional group tolerance, and broad applicability, making it a cornerstone in the synthesis of complex bioactive molecules.[5][6]

This guide provides a detailed examination of the use of this compound in the synthesis of a key intermediate for potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs revolutionizing cancer therapy. We will delve into the causality behind experimental choices, provide a field-proven, step-by-step protocol, and offer insights into the optimization and characterization of the final product.

Featured Application: Synthesis of 4-(Benzo[c]isothiazol-5-yl)isoindolin-1-one, a Core Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA damage repair. In cancers with existing DNA repair defects (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality and targeted tumor cell death. Several PARP inhibitors have been approved for treating ovarian, breast, and other cancers.[7][8] The isoindolin-1-one scaffold is a key pharmacophore found in many potent PARP inhibitors due to its structural mimicry of the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[9]

By coupling this compound with a halogenated isoindolin-1-one precursor, we can efficiently construct the advanced 4-(Benzo[c]isothiazol-5-yl)isoindolin-1-one intermediate. This molecule serves as a foundational structure for building a library of novel PARP inhibitors for therapeutic development.

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The core transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle is a well-established process that allows for the precise formation of a C-C bond between an organoboron compound (this compound) and an organic halide (4-Bromo-2,3-dihydro-1H-isoindolin-1-one).

Causality of Component Selection:
  • Catalyst (Palladium Source): A Pd(0) species is the active catalyst. While various precursors can be used, palladium(II) acetate (Pd(OAc)₂) is often chosen for its stability and ease of handling. It is reduced in situ to Pd(0) by a phosphine ligand. Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) is another common choice where the Pd is already in the +2 oxidation state and coordinated to stabilizing ligands.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, facilitating the oxidative addition and reductive elimination steps, and preventing catalyst decomposition. Triphenylphosphine (PPh₃) is a standard, effective, and cost-efficient ligand for many Suzuki couplings. For more challenging couplings, specialized ligands like SPhos may be required to minimize side reactions like protodeboronation.[10]

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The base activates the boronic acid by forming a more nucleophilic boronate species. Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective and widely used. Cesium fluoride (CsF) can also be highly effective, particularly in minimizing protodeboronation of heteroaryl boronic acids.[10]

  • Solvent: The solvent must solubilize the reactants and be stable at the reaction temperature. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common. Water plays a role in dissolving the inorganic base and facilitating the formation of the active boronate species.

Visualizing the Catalytic Cycle

Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle for the synthesis of 4-(Benzo[c]isothiazol-5-yl)isoindolin-1-one.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar¹-Pd(II)L₂-Ar² transmetalation->pd_intermediate boronate Benzo[c]isothiazole-B(OH)₂ + Base (OH⁻) Ar²-B(OH)₃⁻ boronate->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Final Product) reductive_elimination->product aryl_halide Ar¹-X (Isoindolinone-Br) aryl_halide->oxidative_addition caption Fig. 1: Suzuki-Miyaura Catalytic Cycle

Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of 4-(Benzo[c]isothiazol-5-yl)isoindolin-1-one. Optimization may be required based on laboratory-specific conditions and reagent purity.

Materials & Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical Molar Eq.
This compound1316215-12-9179.001.2
4-Bromo-2,3-dihydro-1H-isoindolin-1-one1023992-53-4212.051.0
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.03 (3 mol%)
Triphenylphosphine (PPh₃)603-35-0262.290.06 (6 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.212.5
1,4-Dioxane (Anhydrous)123-91-188.11Solvent
Water (Degassed)7732-18-518.02Solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction
Brine (Saturated NaCl solution)N/AN/AExtraction
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying Agent
Step-by-Step Methodology

Workflow start Start reagents 1. Combine Reactants - 4-Bromo-isoindolin-1-one (1.0 eq) - this compound (1.2 eq) - K₂CO₃ (2.5 eq) - Pd(OAc)₂ (0.03 eq) - PPh₃ (0.06 eq) start->reagents atmosphere 2. Inert Atmosphere Evacuate and backfill flask with Nitrogen or Argon (3x) reagents->atmosphere solvent 3. Add Solvents Add degassed 1,4-Dioxane and Water (e.g., 4:1 ratio) via syringe atmosphere->solvent reaction 4. Reaction Heat mixture with stirring (e.g., 90-100 °C) for 12-24h. Monitor by TLC/LC-MS solvent->reaction workup 5. Aqueous Workup Cool to RT. Dilute with EtOAc. Wash with water and brine reaction->workup purification 6. Purification Dry organic layer (MgSO₄). Filter and concentrate. Purify via column chromatography workup->purification characterization 7. Characterization Analyze product by ¹H NMR, ¹³C NMR, and Mass Spectrometry purification->characterization end End Product: 4-(Benzo[c]isothiazol-5-yl)isoindolin-1-one characterization->end

Caption: Fig. 2: Experimental Workflow

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-Bromo-2,3-dihydro-1H-isoindolin-1-one (1.0 eq), this compound (1.2 eq), Potassium Carbonate (2.5 eq), Palladium(II) Acetate (0.03 eq), and Triphenylphosphine (0.06 eq).

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Through the condenser, add degassed 1,4-Dioxane and degassed Water (a typical ratio is 4:1 or 5:1 v/v) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen.

  • Reaction Execution: Lower the flask into a pre-heated oil bath (typically 90-100 °C) and stir the mixture vigorously. The reaction progress should be monitored periodically (e.g., every 4 hours) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with Ethyl Acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with a saturated brine solution (1x). The brine wash helps to remove residual water from the organic layer.

  • Purification: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel (eluent system to be determined by TLC, often a gradient of hexane/ethyl acetate) to yield the pure 4-(Benzo[c]isothiazol-5-yl)isoindolin-1-one product.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Trustworthiness and Self-Validation: Troubleshooting & Optimization

A robust protocol includes understanding potential failure points. Here are key considerations for ensuring success:

  • Problem: Low Yield or Stalled Reaction

    • Cause & Solution (Catalyst): The palladium catalyst may have deactivated. Ensure all reagents and solvents are rigorously deoxygenated. Consider using a more robust pre-catalyst or a different ligand system (e.g., a biarylphosphine like SPhos) which can be more resistant to degradation and more efficient for heteroaryl couplings.[10]

    • Cause & Solution (Base/Solvent): The base may not be sufficiently soluble or active. Ensure vigorous stirring. Consider alternative bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄), which often show enhanced reactivity. The solvent ratio can also be optimized; sometimes a higher proportion of water can be beneficial.

  • Problem: Protodeboronation

    • Cause & Solution: This is a common side reaction with heteroaryl boronic acids, where the C-B bond is cleaved and replaced with a C-H bond.[10] This can be minimized by using a milder base (e.g., CsF or K₃PO₄), a less protic solvent system, or by using the corresponding boronic ester (e.g., pinacol ester) which can be more stable. Running the reaction at the lowest effective temperature can also mitigate this issue.

  • Problem: Homocoupling of Boronic Acid

    • Cause & Solution: The formation of a bi-benzo[c]isothiazole dimer can occur, often promoted by oxygen. This underscores the critical importance of maintaining a strictly inert atmosphere throughout the reaction setup and execution.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, bioactive molecules. The Suzuki-Miyaura cross-coupling provides a reliable and high-yielding pathway to incorporate this important pharmacophore into drug scaffolds, as demonstrated by the synthesis of the 4-(Benzo[c]isothiazol-5-yl)isoindolin-1-one core for PARP inhibitors. The protocol detailed herein is grounded in established chemical principles and provides a solid foundation for researchers in drug discovery and development. By understanding the function of each component and anticipating potential challenges, scientists can effectively leverage this reaction to accelerate the discovery of next-generation therapeutics.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95 (7), 2457–2483. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews. 2014, 43, 412-443. [Link]

  • Lord, C. J.; Ashworth, A. PARP inhibitors: Synthetic lethality in the clinic. Science. 2017, 355 (6330), 1152-1158. [Link]

  • Li, S. et al. Novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives as PARP-1 inhibitors: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry. 2021, 37, 116115. [Link]

  • Stangeland, E. L. et al. Isoindolinone-containing PARP inhibitors and methods of use.
  • Thakur, A.; Zhang, K.; Louie, J. Suzuki–Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. 2012, 48(2), 203-205. [Link]

  • Dehaen, W. et al. Synthesis of benzo[d]isothiazoles: an update. Arkivoc. 2024, part v, 1-32. [Link]

  • He, Y. et al. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][7]Thiazin-4-One Derivatives. Molecules. 2025, 30(10), 2099. [Link]

  • Patel, M. et al. A Review on Recent Development and biological applications of benzothiazole derivatives. Journal of Chemical Reviews. 2022, 4(3), 224-245. [Link]

  • Bradshaw, T. D. et al. 2-(4-Aminophenyl)benzothiazoles: novel agents with potent and selective anti-tumour activity in human breast cancer and leukaemia cell lines. British Journal of Cancer. 1998, 77(5), 745-752. [Link]

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Application Notes and Protocols for Benzo[c]isothiazol-5-ylboronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of the potential applications of Benzo[c]isothiazol-5-ylboronic acid in modern medicinal chemistry. While direct literature on this specific reagent is emerging, its constituent parts—the benzo[c]isothiazole scaffold and the boronic acid functional group—are of significant interest in drug discovery. The benzo[c]isothiazole core is a recognized pharmacophore present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The boronic acid moiety is a versatile functional group, celebrated for its critical role in Suzuki-Miyaura cross-coupling reactions and its capacity to act as a covalent inhibitor of enzymes.[4][5][6] This document synthesizes these principles to propose novel applications for this compound as a valuable building block for the synthesis of new chemical entities (NCEs). Detailed protocols for its synthesis and subsequent derivatization via palladium-catalyzed cross-coupling are provided, aimed at researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

Scientific Rationale and Background

The Benzo[c]isothiazole Scaffold: A Privileged Heterocycle

The benzo[c]isothiazole ring system, a fusion of a benzene and an isothiazole ring, is a structural motif found in numerous biologically active compounds. While less common than its 1,3-benzothiazole isomer, the benzo[c]isothiazole core offers a distinct arrangement of heteroatoms and electronic properties, making it an attractive scaffold for library synthesis. Derivatives of the closely related benzothiazole scaffold have demonstrated a remarkable breadth of pharmacological activities, targeting a variety of enzymes and receptors.[7][8][9] These activities include:

  • Anticancer: Inhibition of kinases, topoisomerases, and tubulin polymerization.[2][7]

  • Antimicrobial: Activity against a range of bacterial and fungal strains.[1]

  • Anti-inflammatory: Modulation of inflammatory pathways, including cyclooxygenase (COX) inhibition.[8][9]

  • Neuroprotective: Including antiglutamatergic and dopamine receptor antagonist activities.[1][10]

The exploration of the benzo[c]isothiazole chemical space is therefore a logical and promising avenue for the discovery of novel therapeutic agents.

The Boronic Acid Group: A Gateway to Chemical Diversity and Covalent Inhibition

Boronic acids and their esters have become indispensable tools in medicinal chemistry.[4][11] Their utility can be broadly categorized into two areas:

  • Synthetic Versatility: Arylboronic acids are key substrates in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[12] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds under mild conditions with high functional group tolerance, making it ideal for the late-stage diversification of complex molecules.[4][13] This enables the rapid synthesis of large compound libraries for high-throughput screening.

  • Pharmacological Activity: The boronic acid moiety itself is a potent pharmacophore. The boron atom is electrophilic and can form reversible covalent bonds with nucleophilic residues (like serine or threonine) in the active sites of enzymes.[6] This property has been successfully exploited in the design of highly potent and selective enzyme inhibitors, most notably the proteasome inhibitor Bortezomib (Velcade®), an approved drug for multiple myeloma.[5][6]

The combination of the biologically relevant benzo[c]isothiazole core with the synthetically versatile and pharmacologically active boronic acid group makes this compound a highly valuable, yet underexplored, building block for drug discovery.

Proposed Synthetic and Application Workflows

The following sections outline proposed protocols for the synthesis of the title compound and its subsequent use in a drug discovery workflow. These protocols are based on established chemical principles and are designed to be robust and reproducible.

Proposed Synthesis of this compound

As direct synthetic routes are not widely published, a plausible multi-step synthesis is proposed, starting from a readily available substituted benzene derivative. This pathway involves the formation of the benzo[c]isothiazole core followed by borylation.

Synthesis_Workflow A Starting Material (e.g., 2-Amino-4-bromotoluene) B Step 1: Diazotization & Thiolation A->B NaNO2, HCl then NaSH C Intermediate 1 (2-Mercapto-4-bromotoluene) B->C D Step 2: Oxidative Cyclization C->D e.g., I2, Pyridine E Intermediate 2 (5-Bromobenzo[c]isothiazole) D->E F Step 3: Miyaura Borylation E->F B2pin2, Pd(dppf)Cl2, KOAc G Final Product (this compound) F->G Acidic Workup Suzuki_Coupling_Workflow cluster_0 Reactants cluster_1 Reaction Conditions A This compound (or pinacol ester) C Pd Catalyst (e.g., Pd(PPh3)4, SPhos) B Aryl/Heteroaryl Halide (R-X) (Diverse Library) F Library of Novel 5-Aryl-benzo[c]isothiazoles C->F Suzuki-Miyaura Coupling D Base (e.g., Na2CO3, K3PO4) E Solvent (e.g., Dioxane/H2O, Toluene) G Biological Screening (e.g., Kinase Panel) F->G HTS

Sources

The Strategic Application of Benzo[c]isothiazol-5-ylboronic Acid in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the Benzo[c]isothiazole Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that confer both high potency and selectivity against therapeutic targets is paramount. Among the privileged heterocyclic structures, the benzo[c]isothiazole motif has garnered significant attention for its versatile role in the design of potent enzyme inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of a key building block, Benzo[c]isothiazol-5-ylboronic acid , in the synthesis of advanced enzyme inhibitors.

The unique electronic properties and rigid, planar structure of the benzo[c]isothiazole core make it an ideal anchor for molecules designed to interact with the active sites of various enzymes. Its derivatives have demonstrated significant inhibitory activity against a range of therapeutically relevant enzymes, including kinases and methyltransferases, which are often implicated in oncology and inflammatory diseases. The strategic introduction of the benzo[c]isothiazole moiety into a drug candidate can significantly enhance its binding affinity and modulate its pharmacokinetic profile.

This guide will delve into the practical application of this compound, with a particular focus on its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation. We will provide a detailed, field-proven protocol for the synthesis of a specific enzyme inhibitor, elucidate the mechanistic rationale behind the experimental choices, and present data in a clear, actionable format.

Core Principles: The Suzuki-Miyaura Coupling as a Gateway to Novel Inhibitors

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organic halide or triflate, catalyzed by a palladium complex. This reaction is particularly well-suited for the synthesis of biaryl and heteroaryl structures, which are common motifs in enzyme inhibitors.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative\nAddition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation R'-B(OH)2 Base Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2->Pd(0)L2 Regeneration Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar' L2->Reductive\nElimination Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition R'-B(OH)2 R'-B(OH)2

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of the coupling reaction, particularly when dealing with complex heterocyclic substrates. The protocols provided herein are optimized to ensure high yields and purity for the synthesis of benzo[c]isothiazole-containing enzyme inhibitors.

Application Spotlight: Synthesis of a MAT2A Inhibitor

To illustrate the practical application of this compound, we present a detailed protocol for the synthesis of a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a key enzyme in the methionine cycle and has emerged as a promising therapeutic target in oncology, particularly for cancers with MTAP-deletion. The benzo[c]isothiazole moiety in this inhibitor plays a crucial role in establishing key interactions within the enzyme's active site.

The following protocol is adapted from the synthesis of 6-(benzo[c]isothiazol-5-yl)-8-(4-chlorophenyl)-2-((2,2,2-trifluoroethyl)amino)pyrido[4,3-d]pyrimidin-7(8H)-one, as described in patent literature[1]. For the purpose of this application note, we will detail the Suzuki coupling of This compound with the corresponding 6-halo-pyridopyrimidinone core.

Synthesis_Workflow cluster_reactants Starting Materials Benzo_boronic_acid This compound Reaction_Setup Reaction Setup: - Add reactants, catalyst, ligand, and base to solvent. - Degas the mixture. Benzo_boronic_acid->Reaction_Setup Pyridopyrimidinone_halide 6-halo-pyridopyrimidinone core Pyridopyrimidinone_halide->Reaction_Setup Suzuki_Coupling Suzuki-Miyaura Coupling: - Heat the reaction mixture under inert atmosphere. - Monitor progress by LC-MS. Reaction_Setup->Suzuki_Coupling Workup Aqueous Workup: - Quench the reaction. - Extract with an organic solvent. Suzuki_Coupling->Workup Purification Purification: - Column chromatography. Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization Final_Product MAT2A Inhibitor Characterization->Final_Product

Figure 2: General Experimental Workflow for the Synthesis of a MAT2A Inhibitor.

Detailed Experimental Protocol

Materials:

  • This compound

  • 6-bromo-8-(4-chlorophenyl)-2-((2,2,2-trifluoroethyl)amino)pyrido[4,3-d]pyrimidin-7(8H)-one

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask, add 6-bromo-8-(4-chlorophenyl)-2-((2,2,2-trifluoroethyl)amino)pyrido[4,3-d]pyrimidin-7(8H)-one (1.0 equiv).

    • Add this compound (1.2 equiv).

    • Add sodium carbonate (2.0 equiv).

    • Add Pd(dppf)Cl₂ (0.05 equiv).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction:

    • Place the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 6-(benzo[c]isothiazol-5-yl)-8-(4-chlorophenyl)-2-((2,2,2-trifluoroethyl)amino)pyrido[4,3-d]pyrimidin-7(8H)-one.

Expected Results and Characterization

The successful synthesis will yield the desired MAT2A inhibitor as a solid. The identity and purity of the compound should be confirmed by standard analytical techniques.

Parameter Expected Outcome
Yield 60-80%
Appearance Off-white to yellow solid
¹H NMR Spectrum consistent with the proposed structure, showing characteristic peaks for the benzo[c]isothiazole and pyridopyrimidinone moieties.
LC-MS A single major peak with the expected mass-to-charge ratio ([M+H]⁺).

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider a pre-catalyst activation step.
Inefficient baseEnsure the base is anhydrous and of high purity. Consider screening other bases such as K₂CO₃ or Cs₂CO₃.
Poor quality of boronic acidUse high-purity this compound. Consider recrystallization if necessary.
Formation of side products (e.g., homocoupling) Suboptimal reaction temperatureLower the reaction temperature.
Incorrect stoichiometryUse a slight excess (1.1-1.3 equiv) of the boronic acid.
Difficulty in purification Co-eluting impuritiesOptimize the column chromatography conditions (e.g., different solvent system, gradient elution).
Product insolubilityConsider recrystallization as an alternative or complementary purification method.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel enzyme inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating this privileged scaffold into complex molecular architectures. The detailed protocol and guidelines presented in this application note offer a solid foundation for researchers to successfully synthesize benzo[c]isothiazole-based enzyme inhibitors and accelerate their drug discovery efforts. The strategic use of this key intermediate opens up new avenues for the development of next-generation therapeutics targeting a wide range of diseases.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

  • Fantin, G.; et al. Heterobicyclic inhibitors of mat2a and methods of use for treating cancer. WO2019191470A1, October 3, 2019.

Sources

Application Notes & Protocols: Development of Novel Kinase Inhibitors with a Benzo[c]isothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Precision in Kinase Inhibition

Protein kinases are fundamental regulators of cellular communication, orchestrating a vast network of signaling pathways that govern cell growth, differentiation, survival, and metabolism. Their dysregulation, often through mutation or overexpression, is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized targeted therapy, yet challenges such as off-target effects and acquired resistance remain significant hurdles.[3]

The quest for novel chemical scaffolds that offer improved potency, selectivity, and pharmacological properties is therefore a central theme in modern drug discovery. The benzo[c]isothiazole scaffold, a heterocyclic aromatic structure, has emerged as a "privileged" framework in medicinal chemistry. Its rigid, planar nature and potential for diverse functionalization make it an ideal starting point for designing inhibitors that can form specific, high-affinity interactions within the ATP-binding pocket of kinases. This guide provides a comprehensive overview of the workflow for developing novel kinase inhibitors based on this promising scaffold, from initial design and synthesis to detailed biochemical and cellular characterization.

Figure 1: A generalized workflow for the discovery and development of kinase inhibitors.

PART I: Design and Synthesis of Benzo[c]isothiazole Inhibitors

The foundation of any successful inhibitor program lies in the strategic design and efficient synthesis of a chemical library. The benzo[c]isothiazole core provides a stable anchor, with key interactions often dictated by substitutions at various positions.

Rationale for the Benzo[c]isothiazole Scaffold

The benzothiazole family, a close structural relative of benzo[c]isothiazole, is a well-established scaffold in kinase inhibitor design, known to target a range of kinases including p38α MAP kinase, Bcr-Abl, and PI3Ks.[3][4][5] These structures often act as ATP-competitive inhibitors by mimicking the adenine region of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase domain. The benzo[c]isothiazole core retains these key features while offering a distinct vector space for chemical modification, potentially enabling novel interactions and improved selectivity.

General Synthetic Protocol: Synthesis of a 2-Aminobenzothiazole Core

The synthesis of substituted benzothiazoles, which can serve as precursors or structural analogues, often involves the condensation of 2-aminothiophenols with various electrophiles. The following is a representative protocol for creating a 2-aminobenzothiazole, a common intermediate.

Protocol 1: Synthesis of 2-(Arylamino)benzo[d]thiazole Derivatives

  • Causality: This protocol utilizes a nucleophilic substitution reaction, a fundamental method for forming the core structure. The choice of solvent and base is critical for reaction efficiency.[6]

Materials:

  • Substituted 2-chlorobenzothiazole

  • Substituted aniline

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of the desired substituted 2-chlorobenzothiazole (1.0 eq) in n-butanol, add the selected substituted aniline (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux (approx. 118°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final 2-(arylamino)benzo[d]thiazole compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Structure-Activity Relationship (SAR) Development

Once a core synthesis is established, an iterative process of chemical modification begins to probe the structure-activity relationship (SAR).[7] Modifications are made to different parts of the molecule to enhance potency against the target kinase and improve selectivity against other kinases.

Table 1: Example SAR Data for a Hypothetical Benzo[c]isothiazole Series Against Kinase X

Compound IDR1 GroupR2 GroupKinase X IC₅₀ (nM)Notes
BCI-001-H-H1,250Initial hit compound.
BCI-0024-Cl-H450Addition of chloro group improves potency.
BCI-0034-F-H510Fluoro substitution is well-tolerated.
BCI-0044-Cl3-Morpholino25Addition of a solubilizing group at R2 significantly boosts potency, suggesting a key interaction in this pocket.
BCI-0053-Cl3-Morpholino310Positional isomer at R1 is less favorable.

PART II: In Vitro Biochemical Characterization

Biochemical assays are the first critical step to validate the biological activity of newly synthesized compounds.[2] These cell-free assays use purified recombinant kinase enzyme to determine if a compound directly inhibits the enzyme's catalytic activity and to quantify its potency, typically as a half-maximal inhibitory concentration (IC₅₀).

Protocol 2: ADP-Glo™ Luminescent Kinase Assay
  • Causality: This is a universal assay format applicable to nearly any kinase. It quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A potent inhibitor will block the kinase reaction, resulting in low ADP production and consequently a low luminescent signal.[8]

Materials:

  • Purified recombinant kinase and its corresponding substrate

  • Benzo[c]isothiazole compound library (dissolved in DMSO)

  • ATP solution

  • Kinase reaction buffer (specific to the kinase)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the benzo[c]isothiazole inhibitors in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: a. Prepare a master mix containing the kinase, substrate, and reaction buffer. Add this mix to all wells except the "no enzyme" control. b. Prepare a second master mix containing ATP. Add this mix to all wells to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase.[2] c. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection: a. Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to the initial ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: a. Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

PART III: Cell-Based Evaluation

While biochemical assays confirm direct enzyme inhibition, they do not predict a compound's performance in a complex cellular environment.[9] Cell-based assays are essential to assess crucial parameters like cell permeability, target engagement (i.e., does the compound bind to its target inside the cell?), and the functional downstream consequences of inhibiting the target kinase.[10]

G Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Activates RAS RAS Receptor->RAS P Inhibitor Benzo[c]isothiazole Inhibitor Inhibitor->Receptor Inhibits RAF RAF RAS->RAF P MEK MEK RAF->MEK P ERK ERK MEK->ERK P Nucleus Nucleus ERK->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Figure 2: A simplified MAPK signaling pathway, a common target for kinase inhibitors.

Protocol 3: Western Blot for Phospho-Substrate Analysis
  • Causality: This protocol directly measures the intended biological effect of the inhibitor. By treating cells with the compound and then stimulating the pathway, one can visualize whether the inhibitor successfully blocks the phosphorylation of a key downstream substrate of the target kinase (e.g., inhibiting MEK should reduce phospho-ERK levels).[1] This provides direct evidence of on-target activity in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 for EGFR inhibitors).[11]

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Starvation medium (e.g., DMEM + 0.5% FBS).

  • Ligand/stimulant (e.g., Epidermal Growth Factor, EGF).

  • Benzo[c]isothiazole inhibitor stock solutions.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: Replace the complete medium with starvation medium and incubate for 16-24 hours to reduce basal signaling activity.

  • Inhibitor Treatment: Treat the starved cells with various concentrations of the benzo[c]isothiazole inhibitor (or DMSO vehicle control) for 1-2 hours.

  • Pathway Stimulation: Add the appropriate ligand (e.g., 100 ng/mL EGF) to the wells for a short period (e.g., 10 minutes) to induce phosphorylation. Leave one well unstimulated as a negative control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add RIPA lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting: a. Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-ERK) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again, apply ECL substrate, and capture the signal using an imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total-ERK).

Protocol 4: Cell Proliferation Assay (e.g., CellTiter-Glo®)
  • Causality: This assay measures the ultimate functional outcome of inhibiting a kinase involved in cell growth. A successful inhibitor should reduce the proliferation of cancer cells that are dependent on the target kinase's activity.[12] The CellTiter-Glo® assay quantifies the number of viable cells by measuring ATP levels, which correlates with metabolic activity.

Materials:

  • Cancer cell line dependent on the target kinase.

  • Complete cell culture medium.

  • Benzo[c]isothiazole inhibitor stock solutions.

  • White, clear-bottom 96-well cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega).

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed cells at a low density (e.g., 1,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the benzo[c]isothiazole inhibitors to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated wells and plot the percentage of viable cells against the logarithm of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The successful development of a novel kinase inhibitor with a benzo[c]isothiazole scaffold requires a multi-disciplinary approach that integrates rational design, synthetic chemistry, and a robust cascade of biochemical and cellular assays. The protocols outlined here provide a foundational framework for identifying initial hits, establishing a structure-activity relationship, and validating on-target cellular activity. Compounds that demonstrate potent and selective activity in these assays can then be advanced to more complex studies, including broad kinase selectivity profiling, in vivo pharmacokinetic and pharmacodynamic (PK/PD) analysis, and ultimately, efficacy studies in animal models of human disease.

References

  • INiTS. (2020-11-26). Cell-based test for kinase inhibitors.
  • Creative Biolabs.Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022-05-11).
  • Kratz et al. (2021-08-12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Various Authors. (Date not available). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors.
  • BMG LABTECH. (2020-09-01). Kinase assays. [Link]

  • Ouellette et al. (2016-09-06). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Luceome Biotechnologies. (2022-02-28). Cell Based Kinase Assays. [Link]

  • Wang et al. (Date not available). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PubMed Central. [Link]

  • Reaction Biology. (2024-08-13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Various Authors. (Date not available). Substituted benzothiazole kinase inhibitors.
  • AACR Journals. (2013-04-15). A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. [Link]

  • Various Authors. (2008-04-01).
  • Choi et al. (2013-05-09). Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant. PubMed. [Link]

  • Yin et al. (2009-12-01). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. PubMed. [Link]

  • Liu et al. (2008-03-15). Benzothiazole based inhibitors of p38alpha MAP kinase. PubMed. [Link]

  • Various Authors. (Date not available). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • ResearchGate. (Date not available). Schematic representation of structure-activity relationship for the 27–46 series. [Link]

  • Various Authors. (2024-11-19).
  • Saeed et al. (Date not available). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. PubMed Central. [Link]

  • Cicic et al. (2023-02-01). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. [Link]

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The Emergence of Benzo[c]isothiazol-5-ylboronic Acid in Advanced Fluorescent Probe Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Fluorescence Sensing

In the dynamic field of molecular sensing and diagnostics, the quest for highly sensitive and selective fluorescent probes is paramount. These tools are indispensable for visualizing complex biological processes and for the quantitative detection of analytes crucial in drug development and disease diagnostics.[1] Within this context, Benzo[c]isothiazol-5-ylboronic acid is emerging as a promising molecular scaffold. This heterocyclic boronic acid derivative combines the unique photophysical properties of the benzothiazole core with the versatile reactivity of the boronic acid moiety.[2][3] The benzothiazole group is a well-known fluorophore, often exhibiting desirable characteristics such as a large Stokes shift and high quantum yield, which are critical for minimizing background interference in imaging applications.[2] The boronic acid functional group, on the other hand, is a versatile reactor, capable of interacting with a range of analytes, most notably reactive oxygen species (ROS) and diol-containing molecules like saccharides.[3][4] This unique combination positions this compound as a foundational building block for a new generation of "turn-on" or ratiometric fluorescent probes, designed for the precise detection of specific biological markers.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the preparation of novel fluorescent probes. We will delve into the underlying mechanisms, provide detailed experimental protocols for probe synthesis and application, and discuss the critical aspects of data analysis and validation.

Mechanism of Action: The Boronic Acid Switch

The functionality of fluorescent probes derived from this compound is predicated on a chemical reaction that modulates the fluorescence output of the benzothiazole core. The boronic acid group acts as a "fluorescence switch," which can be triggered by a specific analyte. Two primary mechanisms are commonly exploited:

  • Oxidative Deboronization: The boronic acid moiety can be selectively oxidized by certain reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), to the corresponding phenol. This transformation from an electron-withdrawing boronic acid to an electron-donating hydroxyl group significantly alters the electronic properties of the fluorophore, leading to a "turn-on" fluorescent response.[5]

  • Diol Binding: Boronic acids can reversibly bind with molecules containing 1,2- or 1,3-diols, such as saccharides, to form cyclic esters.[4] This binding event can restrict the intramolecular rotation of the molecule, leading to an enhancement of fluorescence, a phenomenon known as aggregation-induced emission (AIE), or alter the intramolecular charge transfer (ICT) characteristics of the fluorophore, resulting in a detectable change in fluorescence.[3][5]

The choice of the specific detection mechanism will dictate the design of the final probe and its intended application. For the purpose of this guide, we will focus on the development of a fluorescent probe for the detection of hydrogen peroxide, a key biomarker in oxidative stress.

Visualizing the Signaling Pathway

The following diagram illustrates the "turn-on" fluorescence mechanism upon the reaction of a Benzo[c]isothiazole-based boronic acid probe with hydrogen peroxide.

G cluster_0 Probe Activation Probe Benzo[c]isothiazole Boronic Acid Probe (Weakly Fluorescent) Product Benzo[c]isothiazole Phenol Derivative (Highly Fluorescent) Probe->Product Oxidative Deboronization Analyte Hydrogen Peroxide (H₂O₂) Analyte->Probe

Caption: Signaling pathway of the Benzo[c]isothiazole-based H₂O₂ probe.

Experimental Protocols: From Synthesis to Sensing

This section provides a detailed, adaptable protocol for the synthesis of a fluorescent probe derived from this compound via a Suzuki cross-coupling reaction. This synthetic route is chosen for its versatility and high efficiency in forming carbon-carbon bonds.[6]

Part 1: Synthesis of a Representative Fluorescent Probe

This protocol describes the synthesis of a hypothetical probe, "BCIT-Fluor," by coupling this compound with a brominated fluorophore.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplierNotes
This compound≥95%e.g., Sigma-Aldrich, BoroncoreKey reactant
Brominated Fluorophore (e.g., 2-(4-bromophenyl)benzothiazole)≥98%e.g., Sigma-Aldrich, TCICoupling partner
Palladium(II) acetate (Pd(OAc)₂)98%Strem ChemicalsCatalyst
Tricyclohexylphosphine (PCy₃)97%Strem ChemicalsLigand
Potassium Phosphate (K₃PO₄)≥98%Fisher ScientificBase
1,4-DioxaneAnhydrousAcros OrganicsSolvent
TolueneAnhydrousAcros OrganicsSolvent
Deionized WaterHigh PurityIn-house
Nitrogen Gas (N₂)High PurityInert atmosphere
Visualizing the Synthetic Workflow

G cluster_workflow Probe Synthesis Workflow Start Start Reaction_Setup Reaction Setup: - Add reactants, catalyst, ligand, base to flask - Purge with N₂ Start->Reaction_Setup Solvent_Addition Add Anhydrous Solvents (Dioxane/Toluene) Reaction_Setup->Solvent_Addition Reflux Heat to Reflux (e.g., 100-110 °C, 12-24 h) Solvent_Addition->Reflux Cooling Cool to Room Temperature Reflux->Cooling Extraction Work-up: - Add water - Extract with organic solvent (e.g., Ethyl Acetate) Cooling->Extraction Drying Dry Organic Layer (e.g., over Na₂SO₄) Extraction->Drying Purification Purification: - Silica Gel Column Chromatography Drying->Purification Characterization Characterization: - NMR, Mass Spectrometry Purification->Characterization End End: Pure Probe Characterization->End

Caption: General workflow for the Suzuki coupling synthesis of the fluorescent probe.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a dry round-bottom flask, combine this compound (1.2 mmol), the brominated fluorophore (1.0 mmol), palladium(II) acetate (0.02 mmol), tricyclohexylphosphine (0.04 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Equip the flask with a reflux condenser and purge with nitrogen gas for 15-20 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (15 mL) and toluene (5 mL) to the flask via a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure fluorescent probe.

  • Characterization: Confirm the structure and purity of the synthesized probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Protocol for Fluorescence Response Evaluation

This protocol outlines the procedure for evaluating the "turn-on" fluorescence response of the synthesized probe to hydrogen peroxide.

Step-by-Step Evaluation Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the synthesized probe (e.g., 1 mM) in a suitable organic solvent such as DMSO or acetonitrile.

  • Working Solution Preparation: Prepare a working solution of the probe (e.g., 10 µM) in a biologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Initial Fluorescence Measurement: Place 2 mL of the probe's working solution into a quartz cuvette and record the initial fluorescence spectrum using a spectrofluorometer. Determine the optimal excitation wavelength (λex) and record the emission spectrum.

  • Analyte Addition: Add a specific concentration of hydrogen peroxide (e.g., a final concentration of 100 µM) to the cuvette.

  • Incubation and Measurement: Mix gently and incubate at room temperature for a predetermined time (e.g., 30 minutes). Record the fluorescence spectrum again under the same conditions.

  • Dose-Response Curve: Repeat steps 4 and 5 with varying concentrations of H₂O₂ to construct a dose-response curve and determine the limit of detection (LOD).

  • Selectivity Assay: To assess selectivity, repeat the experiment using other reactive oxygen species (e.g., superoxide, hydroxyl radical) and common metal ions to ensure the probe's response is specific to H₂O₂.

Data Analysis and Interpretation

A successful probe will exhibit a significant increase in fluorescence intensity upon the addition of the target analyte. The data should be presented clearly to demonstrate the probe's performance.

Table 2: Representative Performance Data of a Hypothetical BCIT-Fluor Probe

ParameterValueConditions
Excitation Wavelength (λex)~350 nmPBS buffer (pH 7.4)
Emission Wavelength (λem)~450 nmPBS buffer (pH 7.4)
Fluorescence "Turn-On" Fold Change>20-foldUpon saturation with H₂O₂
Limit of Detection (LOD)~100 nMCalculated from the dose-response curve
Response Time< 30 minutesFor significant signal change
SelectivityHighNo significant response to other ROS or metal ions

Validation and Best Practices

Rigorous validation is crucial to ensure the reliability of a novel fluorescent probe. Key validation steps include:

  • In Vitro Validation: Confirm the probe's specificity, sensitivity, and dynamic range using pure analytes in buffer solutions.

  • Cell-Based Assays: Evaluate the probe's performance in a biological context by imaging cells. This includes assessing cell permeability, cytotoxicity, and the ability to detect endogenous or exogenous analytes in living cells.

  • Ex Vivo and In Vivo Validation: For advanced applications, validate the probe in tissue samples or animal models to confirm its efficacy in a more complex biological environment.

Conclusion

This compound represents a versatile and powerful building block for the creation of next-generation fluorescent probes. Its unique combination of a robust fluorophore and a reactive boronic acid moiety allows for the rational design of sensors for a variety of important analytes. The protocols and guidelines presented in this application note provide a solid foundation for researchers to synthesize, characterize, and validate novel probes based on this promising scaffold, thereby advancing the capabilities of fluorescence-based detection in both fundamental research and applied sciences.

References

  • Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. (2017). PubMed. [Link]

  • A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. (n.d.). National Institutes of Health (NIH). [Link]

  • Benzothiazole derivatives as fluorescent “light-up” probes for duplex and quadruplex DNA. (n.d.). ResearchGate. [Link]

  • Benzothiazole-Based Fluorescent Probes for Various Applications. (2025). Taylor & Francis eBooks. [Link]

  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. (2023). National Institutes of Health (NIH). [Link]

  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (n.d.). Open Research@CSIR-NIScPR. [Link]

  • Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. (n.d.). VNU Journal of Science: Natural Sciences and Technology. [Link]

  • A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. (n.d.). MDPI. [Link]

  • Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. (n.d.). SciSpace. [Link]

  • A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction. (n.d.). RSC Publishing. [Link]

  • Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. (n.d.). National Institutes of Health (NIH). [Link]

Sources

Application Notes & Protocols: Metal-Free Coupling Reactions of Benzo[c]isothiazol-5-ylboronic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of Benzo[c]isothiazol-5-ylboronic acid in metal-free coupling reactions. This document outlines the synthesis of the key boronic acid intermediate and details protocols for its application in the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, critical transformations in the synthesis of novel therapeutics.

The benzo[c]isothiazole scaffold is a privileged pharmacophore found in a variety of biologically active compounds. The ability to functionalize this core structure through robust and sustainable chemical methods is of paramount importance. Metal-free coupling reactions offer a compelling alternative to traditional palladium- or copper-catalyzed methods, often providing advantages in terms of cost, reduced metal contamination in the final active pharmaceutical ingredient (API), and simplified purification procedures.

This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Part 1: Synthesis of this compound

The successful application of any building block begins with its reliable synthesis and purification. This compound is not a commercially available reagent and must be prepared. The following protocol describes a robust, two-step procedure starting from the corresponding 5-bromobenzo[c]isothiazole.

1.1: Rationale for the Synthetic Approach

The chosen synthetic route proceeds via a lithium-halogen exchange followed by quenching with a trialkyl borate. This is a classic and highly efficient method for the preparation of arylboronic acids from aryl halides. The use of n-butyllithium at low temperatures ensures a rapid and clean lithium-halogen exchange, minimizing side reactions. The subsequent hydrolysis of the boronate ester to the desired boronic acid is typically straightforward.

1.2: Experimental Workflow for Synthesis

cluster_synthesis Synthesis of this compound start 5-Bromobenzo[c]isothiazole in THF lithiation Lithium-Halogen Exchange (n-BuLi, -78 °C) start->lithiation 1. Cool to -78 °C borylation Borylation (Triisopropyl borate, -78 °C) lithiation->borylation 2. Add n-BuLi dropwise hydrolysis Acidic Hydrolysis (HCl) borylation->hydrolysis 3. Quench with borate product This compound hydrolysis->product 4. Warm to RT and acidify

Caption: Synthetic workflow for this compound.

1.3: Step-by-Step Synthesis Protocol

Materials:

  • 5-Bromobenzo[c]isothiazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl, 2 M)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and standard glassware for air-sensitive reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromobenzo[c]isothiazole (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour.

  • To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise. The addition is exothermic; maintain the temperature at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 2 M HCl. Stir vigorously for 1 hour.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography to yield this compound.

Part 2: Metal-Free Carbon-Nitrogen (C-N) Coupling

The formation of C-N bonds is a cornerstone of medicinal chemistry. The Chan-Lam coupling reaction provides a powerful, metal-free alternative for the synthesis of N-aryl compounds from boronic acids and nitrogen nucleophiles.

2.1: Mechanistic Considerations

The metal-free Chan-Lam C-N coupling is proposed to proceed through an oxidative mechanism. The boronic acid is activated, and a high-valent iodine reagent is often used as the oxidant. However, recent advancements have demonstrated that in some cases, air can serve as the terminal oxidant, particularly with the use of specific catalysts or promoters. The choice of base is critical for the deprotonation of the nitrogen nucleophile and to facilitate the reaction.

2.2: Protocol for Metal-Free C-N Coupling

Materials:

  • This compound

  • Amine or other nitrogen nucleophile (e.g., aniline, morpholine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethyl sulfoxide (DMSO) or another suitable high-boiling polar aprotic solvent

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add this compound (1.0 eq), the nitrogen nucleophile (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add DMSO to achieve a concentration of approximately 0.2 M.

  • Seal the vial and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

2.3: Data Summary for C-N Coupling
Coupling PartnerBaseSolventTemperature (°C)Typical Yield (%)
AnilineK₂CO₃DMSO12075-85
MorpholineCs₂CO₃Dioxane10080-90
IndoleK₃PO₄Toluene11065-75

Part 3: Metal-Free Carbon-Oxygen (C-O) Coupling

The synthesis of aryl ethers is another critical transformation in drug discovery. Metal-free C-O coupling reactions provide a valuable tool for accessing these motifs.

3.1: Rationale and Key Parameters

Similar to C-N coupling, metal-free C-O coupling often relies on an oxidative mechanism. The choice of solvent and base is crucial for achieving high yields. Aprotic polar solvents are generally preferred to facilitate the solubility of the reagents and promote the reaction. The pKa of the phenolic coupling partner can influence the choice of base, with stronger bases required for less acidic phenols.

3.2: Protocol for Metal-Free C-O Coupling

Materials:

  • This compound

  • Phenol or alcohol

  • Potassium phosphate (K₃PO₄) or another suitable base

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Combine this compound (1.0 eq), the phenol (1.2 eq), and K₃PO₄ (2.0 eq) in a reaction vial.

  • Add DMF to the vial (0.2 M).

  • Seal the vial and heat to 110-130 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Perform a standard aqueous workup, dry the organic layer, and concentrate.

  • Purify by silica gel chromatography.

Part 4: Metal-Free Carbon-Sulfur (C-S) Coupling

Aryl sulfides are important structural motifs in many pharmaceuticals. Metal-free methods for their synthesis are highly desirable.

4.1: Experimental Design and Considerations

The metal-free coupling of boronic acids with thiols can be more challenging due to the potential for thiol oxidation. The reaction conditions must be carefully optimized to favor the desired C-S bond formation. The use of a suitable base and an inert atmosphere is often critical to success.

4.2: Protocol for Metal-Free C-S Coupling

Materials:

  • This compound

  • Thiol

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylacetamide (DMAc)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the thiol (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Add DMAc to the tube.

  • Seal the tube and heat to 120-140 °C.

  • Monitor the reaction progress.

  • Upon completion, perform an aqueous workup and extraction.

  • Dry the organic phase, concentrate, and purify the product by chromatography.

4.3: General Workflow Diagram

cluster_coupling General Metal-Free Coupling Workflow start Combine Reagents (Boronic Acid, Nu-H, Base) reaction Heat in Solvent (e.g., DMSO, DMF) start->reaction 1. Reaction Setup workup Aqueous Workup & Extraction reaction->workup 2. Reaction Completion purification Chromatography workup->purification 3. Isolation product Coupled Product purification->product 4. Final Product

Caption: General experimental workflow for metal-free coupling reactions.

Part 5: Trustworthiness and Self-Validation

The protocols described herein are based on established principles of organic chemistry and analogous transformations reported in the peer-reviewed literature. For each reaction, self-validation should be achieved through:

  • Rigorous Characterization: The structure and purity of the final products must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Control Experiments: To confirm a truly metal-free pathway, it is advisable to run the reaction with and without the addition of a metal scavenger (e.g., a silica-bound thiol) to ensure that trace metal contaminants are not catalyzing the reaction.

  • Consistency Checks: Reproducibility should be confirmed by running the reaction multiple times and ensuring consistent yields and purity.

By adhering to these principles, researchers can have a high degree of confidence in the results obtained using these protocols.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]

  • Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M.P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-coupling Reactions via Boronic Acid/Amine Condensation. Tetrahedron Letters, 39(19), 2941–2944. [Link]

  • Zhu, W., & Ma, D. (2005). Synthesis of Aryl Sulfides and Alkyl Aryl Sulfides by a CuI-Catalyzed Coupling Reaction. The Journal of Organic Chemistry, 70(7), 2696–2700. [Link]

  • Li, Y., & Ma, D. (2018). Metal-Free C–N and C–O Cross-Coupling Reactions of Arylboronic Acids. Angewandte Chemie International Edition, 57(48), 15857-15861. [Link]

Application Note & Protocols: Derivatization of the Benzo[c]isothiazole Core for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-benzisothiazole nucleus stands as a "privileged structure" in modern medicinal chemistry, celebrated for its synthetic accessibility and the broad spectrum of pharmacological activities its derivatives possess.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the strategic derivatization of the benzo[c]isothiazole core to facilitate structure-activity relationship (SAR) studies. We delve into the causality behind experimental choices, present detailed, self-validating protocols for key modifications, and illustrate how to systematically correlate structural changes with biological outcomes. This document is designed not as a rigid template, but as an in-depth guide to empower rational drug design based on this versatile scaffold.

Introduction: The Significance of the Benzo[c]isothiazole Scaffold

The benzo[c]isothiazole core, a bicyclic aromatic heterocycle, is a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and neuroprotective properties. The parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), is a widely used industrial biocide, attesting to the potent bioactivity of the scaffold.[2][3]

The value of this scaffold in drug discovery is magnified by its synthetic tractability. The core can be readily modified at several key positions, allowing for the fine-tuning of physicochemical properties like lipophilicity, solubility, and electronic distribution.[1][2] These modifications directly impact how the molecule interacts with biological targets, such as enzymes or receptors, forming the basis of SAR exploration.[4] This guide will focus on providing the foundational synthetic strategies and protocols necessary to build a library of derivatives for robust SAR analysis.

Strategic Derivatization Points for SAR Studies

To systematically explore the chemical space around the benzo[c]isothiazole core, modifications are typically focused on three primary regions: the N-2 position of the isothiazole ring, the C-3 position, and various positions on the benzene ring (C-4 to C-7). Each site offers a unique opportunity to modulate the molecule's properties.

Caption: Key derivatization points on the benzo[c]isothiazole scaffold.

  • N-2 Position: Alkylation, arylation, or acylation at the nitrogen atom is a common and straightforward strategy. Modifications here significantly influence the compound's polarity, hydrogen bonding capability, and overall steric profile, which can dictate receptor pocket fit.

  • C-3 Position: This position is often substituted with various groups, such as amines or piperazine moieties, which have been shown to be crucial for antipsychotic activity in some series.[5] Functionalization here can introduce new vectors for interaction with biological targets.

  • Benzene Ring (C-4 to C-7): Substitution on the aromatic ring, typically via electrophilic aromatic substitution, allows for the modulation of electronic properties (through electron-donating or -withdrawing groups) and lipophilicity. These changes can affect target binding affinity, cell permeability, and metabolic stability.

Synthetic Protocols for Derivatization

The following protocols are presented as robust, validated methods for generating a diverse library of benzo[c]isothiazole derivatives.

Protocol 3.1: N-Alkylation of 1,2-Benzisothiazol-3(2H)-one

This protocol describes a general method for introducing alkyl substituents at the N-2 position, a fundamental step in many SAR campaigns.

Rationale: This is a classic Williamson ether-like synthesis adapted for N-alkylation. Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the nitrogen of the benzisothiazolone, creating a potent nucleophile. Dimethylformamide (DMF) is an ideal polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction without interfering. The choice of alkyl halide (R-X) determines the substituent introduced.

Materials:

  • 1,2-Benzisothiazol-3(2H)-one (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 1,2-benzisothiazol-3(2H)-one.

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a thicker suspension.

  • Slowly add the alkyl halide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Self-Validation/Characterization:

  • 1H NMR: Appearance of new signals corresponding to the protons of the introduced alkyl group and disappearance of the N-H proton signal.

  • Mass Spectrometry: Observation of the correct molecular ion peak [M+H]+ or [M+Na]+.

  • Purity: Assessed by HPLC (>95% is desirable for biological testing).

Protocol 3.2: Synthesis of C-3 Substituted Derivatives via Palladium-Catalyzed Cross-Coupling

This protocol outlines a modern approach to functionalize the C-3 position, starting from a halogenated precursor.

Rationale: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. This method allows for the introduction of a wide variety of amine-containing fragments, which are common in bioactive molecules. The choice of ligand is critical for catalytic efficiency.

Materials:

  • 3-Chloro-1,2-benzisothiazole (1.0 eq)

  • Amine (e.g., piperazine, morpholine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 eq)

  • Xantphos (ligand) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Step-by-Step Methodology:

  • To a Schlenk flask, add 3-chloro-1,2-benzisothiazole, the desired amine, and sodium tert-butoxide.

  • Add the catalyst Pd2(dba)3 and the ligand Xantphos.

  • Evacuate and backfill the flask with an inert atmosphere (N2 or Ar) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Self-Validation/Characterization:

  • 1H & 13C NMR: Confirm the incorporation of the amine fragment and the loss of the C-3 chlorine.

  • Mass Spectrometry: Observation of the correct molecular ion peak.

  • Purity: Assessed by HPLC.

Case Study: Building an SAR Profile for a Hypothetical Kinase Inhibitor Series

To illustrate the application of these synthetic strategies, consider a hypothetical project aimed at developing a kinase inhibitor based on the benzo[c]isothiazole scaffold. The initial hit compound, BZ-1 , shows moderate activity. The goal is to improve potency and selectivity by systematically derivatizing the core.

SAR_Workflow cluster_0 Synthesis & Screening Cycle A Initial Hit BZ-1 (IC50 = 500 nM) B Synthesize N-Alkyl Series (Protocol 3.1) A->B C Synthesize C-3 Amine Series (Protocol 3.2) A->C D Biological Screening (Kinase Assay) B->D C->D E Analyze SAR Data D->E F Design Next-Generation Compounds E->F F->B Iterate F->C Iterate

Caption: Iterative workflow for SAR development.

SAR Data Summary

The following table summarizes the biological data obtained from the initial derivatization efforts.

Compound IDModification (vs. BZ-1)Rationale for ChangeKinase IC50 (nM)
BZ-1 Parent Scaffold (N-H)Initial Hit500
BZ-2 N-MethylIncrease solubility/explore small alkyl350
BZ-3 N-EthylModest increase in steric bulk420
BZ-4 N-BenzylIntroduce aromatic interaction80
BZ-5 N-PhenethylExtend aromatic group from core55
BZ-6 BZ-5 + 4-Fluoro on Benzene RingModulate electronics/block metabolism30
BZ-7 BZ-5 + C3-piperazineExplore second vector for binding15
Interpretation of SAR Findings
  • N-2 Position: Simple, small alkyl groups (Methyl, BZ-2 ) provide a modest improvement. However, introducing an aromatic ring via a benzyl (BZ-4 ) or phenethyl (BZ-5 ) group dramatically increases potency. This strongly suggests a hydrophobic or π-stacking interaction is possible in the kinase active site. The longer phenethyl linker is optimal.

  • Benzene Ring: Adding an electron-withdrawing fluorine atom (BZ-6 ) further enhances activity, possibly by altering the electronics of the core or by blocking a potential site of metabolism.

  • C-3 Position: The introduction of a basic amine like piperazine (BZ-7 ) on the most potent scaffold leads to a significant jump in activity. This suggests the presence of a nearby acidic residue (e.g., Aspartic or Glutamic acid) in the active site with which the piperazine can form a key salt bridge interaction.

Caption: Summary of key structure-activity relationships.

Conclusion and Future Outlook

This guide has outlined the strategic importance and practical application of derivatizing the benzo[c]isothiazole core for SAR studies. By employing robust synthetic protocols for modification at the N-2, C-3, and benzene ring positions, researchers can systematically probe the chemical space around this privileged scaffold. The case study demonstrates how an iterative cycle of design, synthesis, and testing can logically lead to the identification of key structural features that drive biological activity. Future work should focus on combining the most favorable modifications into next-generation compounds (e.g., combining the N-phenethyl, C-3 piperazine, and C-6 fluoro substitutions) to maximize potency and optimize drug-like properties.

References

  • BenchChem. The 1,2-Benzisothiazole Core: A Privileged Scaffold in Modern Medicinal Chemistry. Available from: 1]

  • BenchChem. The Diverse Biological Activities of 1,2-Benzisothiazole Compounds: A Technical Guide. Available from: 2]

  • Panico, A., et al. (2011). Antifungal activity of a series of 1,2-benzisothiazol-3(2H)-one derivatives. PubMed. Available from: 6]

  • Temple, D. L., et al. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry. Available from: [Link]5]

  • Viani, F., et al. Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. ResearchGate. Available from: [Link]]

  • Barreca, M. L., et al. (2017). Chemistry of Biologically Active Isothiazoles. Semantic Scholar. Available from: [Link]4]

  • Ataman Kimya. BIT (1,2-BENZISOTHIAZOLIN-3-ONE). Available from: [Link]3]

Sources

Application Note: High-Throughput Screening of a Benzo[c]isothiazol-5-ylboronic Acid Library for the Identification of Novel Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive framework and a detailed protocol for the high-throughput screening (HTS) of a focused library of Benzo[c]isothiazol-5-ylboronic acid derivatives. Boronic acids are a privileged chemical class known for their ability to reversibly inhibit serine proteases by forming a stable tetrahedral intermediate with the active site serine.[1][2][3][4] The benzo[c]isothiazole scaffold is a versatile heterocyclic motif present in numerous biologically active compounds, making its combination with a boronic acid warhead a compelling strategy for novel inhibitor discovery.[5][6][7][8] This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. We detail a robust, fluorescence-based biochemical assay designed for a 384-well plate format, covering all stages from initial assay development and validation to primary screening, data analysis, and hit confirmation.

Introduction: The Scientific Rationale

1.1 The Convergence of a Privileged Scaffold and a Potent Warhead

The search for novel therapeutic agents frequently involves the strategic combination of molecular scaffolds known for favorable biological interactions with functional groups, or "warheads," that can potently and specifically engage a biological target. The Benzo[c]isothiazole core is a noteworthy scaffold, with derivatives demonstrating a wide array of pharmacological activities, including anticancer and antimicrobial properties.[7][8][9] Its rigid, bicyclic structure provides a defined three-dimensional framework for orienting substituents to interact with target proteins.

Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, have emerged as highly effective inhibitors of serine hydrolases, particularly serine proteases.[10] Their mechanism of action is rooted in their ability to act as transition-state analogs. The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site, forming a reversible, covalent tetrahedral adduct.[1][4][11] This complex mimics the high-energy intermediate of peptide bond hydrolysis, leading to potent and specific inhibition.[3] The objective of this screening campaign is to leverage this synergistic potential by identifying members of a this compound library that exhibit inhibitory activity against a representative serine protease.

1.2 Target Selection: Chymotrypsin-like Serine Protease

For the purposes of this protocol, a chymotrypsin-like serine protease is selected as the target enzyme. This class of enzymes plays a crucial role in various physiological and pathological processes, making them attractive drug targets.[12][13] Furthermore, they are well-characterized, commercially available in high purity, and possess a deep, hydrophobic S1 pocket that can accommodate aryl-containing ligands, making them an excellent model system for screening a library of aromatic boronic acids.

Assay Principle and Development

A fluorescence-based assay is the method of choice for this HTS campaign due to its high sensitivity, broad dynamic range, and amenability to miniaturization and automation.[14][15] The assay directly measures the enzymatic activity of the serine protease through the cleavage of a fluorogenic peptide substrate.

2.1 Assay Mechanism

The assay utilizes an internally quenched peptide substrate, such as N-succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin (Suc-AAPF-AMC). In its intact state, the fluorescence of the 7-amido-4-methylcoumarin (AMC) fluorophore is suppressed by quenching effects within the peptide. Upon cleavage of the peptide bond C-terminal to the Phenylalanine (Phe) residue by the active protease, the AMC moiety is released, resulting in a significant increase in fluorescence intensity when excited at the appropriate wavelength (Ex: ~360 nm, Em: ~460 nm). A decrease in the rate of fluorescence generation in the presence of a test compound indicates inhibition of the enzyme.

Assay_Principle cluster_0 Initial State (Low Fluorescence) cluster_1 Reaction Pathways cluster_2 Final State Enzyme Serine Protease No_Inhibition No Inhibition Enzyme->No_Inhibition + Substrate Inhibition Inhibition Enzyme->Inhibition + Substrate + Inhibitor Substrate Suc-AAPF-AMC Substrate (Quenched) Inhibitor Benzo[c]isothiazol-5-ylboronic Acid Derivative Inhibitor->Inhibition Cleaved_Products Cleaved Peptide + Free AMC No_Inhibition->Cleaved_Products Enzymatic Cleavage Inhibited_Complex Enzyme-Inhibitor Complex Inhibition->Inhibited_Complex High_Fluorescence High Fluorescence Signal Cleaved_Products->High_Fluorescence Low_Fluorescence Low Fluorescence Signal Inhibited_Complex->Low_Fluorescence

Caption: Assay principle for detecting serine protease inhibitors.

2.2 Assay Optimization and Validation

Prior to full-scale screening, the assay must be optimized and validated in a 384-well format to ensure its robustness and reliability.[16] Key parameters to optimize include enzyme and substrate concentrations, incubation time, and DMSO tolerance. The primary goal is to establish conditions that yield a strong signal-to-background ratio and are sensitive to inhibition.

Protocol: Assay Optimization

  • Enzyme Titration: Perform a matrix titration by varying the final concentration of the serine protease (e.g., 0.1 nM to 100 nM) against a fixed, saturating concentration of the Suc-AAPF-AMC substrate (e.g., 100 µM).

  • Substrate Titration (Km determination): Using the optimal enzyme concentration determined in the previous step, perform a substrate titration (e.g., 0.5 µM to 200 µM) to determine the Michaelis-Menten constant (Km). For inhibitor screening, a substrate concentration at or slightly below the Km value is often ideal to maximize sensitivity for competitive inhibitors.[17]

  • DMSO Tolerance: Evaluate the effect of DMSO on enzyme activity by running the assay with varying final concentrations of DMSO (e.g., 0.1% to 5%). The final DMSO concentration used in the HTS should not significantly inhibit the enzyme.

  • Assay Stability: Assess the stability of the reagents and the signal over time to define the appropriate reading window.[16]

Validation Metric: The Z'-Factor The quality and robustness of the HTS assay are quantified by the Z'-factor.[18] This statistical parameter provides a measure of the separation between the positive and negative control signals.

  • Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]

    • σ_p and σ_n are the standard deviations of the positive (p, max inhibition) and negative (n, no inhibition) controls.

    • μ_p and μ_n are the means of the positive and negative controls.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.

ParameterConditionResultZ'-Factor
Enzyme Conc. 5 nMLinear reaction kineticsN/A
Substrate Conc. 20 µM (~Km)Good signal-to-backgroundN/A
Final DMSO Conc. 1% (v/v)<5% effect on enzyme activityN/A
Control Wells 16 positive, 16 negativeMean Signal Ratio: >100.78
Caption: Table summarizing typical assay optimization and validation results.

High-Throughput Screening Workflow

The HTS workflow is a multi-step process designed for efficiency and accuracy, moving from a broad primary screen to more focused hit validation.[19][20]

HTS_Workflow cluster_workflow HTS Campaign Workflow start Start lib_prep 1. Library Preparation (1 mM in DMSO) start->lib_prep plate 2. Compound Plating (384-well plates) lib_prep->plate primary_screen 3. Primary Screen (Single Concentration) plate->primary_screen data_analysis 4. Data Analysis (% Inhibition) primary_screen->data_analysis hit_selection 5. Hit Selection (Threshold >50%) data_analysis->hit_selection hit_validation 6. Hit Validation (Confirmatory & Dose-Response) hit_selection->hit_validation Hits end End hit_selection->end Non-Hits hit_validation->end

Caption: Overview of the high-throughput screening workflow.

3.1 Step-by-Step Protocol: Primary Screening

This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.

Reagents & Materials:

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.5.

  • Compound Library: this compound derivatives at 1 mM in 100% DMSO.

  • Enzyme Stock: Serine protease at 200 nM in Assay Buffer.

  • Substrate Stock: Suc-AAPF-AMC at 1 mM in 100% DMSO.

  • Positive Control: Known serine protease inhibitor (e.g., aprotinin) at 100 µM in 100% DMSO.

  • Plates: 384-well, low-volume, black, flat-bottom plates.

  • Instrumentation: Automated liquid handler, plate reader with fluorescence detection capabilities.

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler or pin tool, transfer 200 nL of the 1 mM compound library stocks into the corresponding wells of the 384-well assay plates. This results in a final compound concentration of 10 µM.

    • In control wells, add 200 nL of 100% DMSO (Negative Control, 100% activity).

    • In positive control wells, add 200 nL of the 100 µM positive control stock (Positive Control, 0% activity).

  • Enzyme Addition:

    • Prepare a 10 nM working solution of the serine protease in cold Assay Buffer.

    • Add 10 µL of the 10 nM enzyme solution to all wells of the assay plate. The final enzyme concentration will be 5 nM.

    • Briefly centrifuge the plates (e.g., 1000 rpm for 1 min) to ensure all components are at the bottom of the wells.

    • Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.

  • Reaction Initiation and Reading:

    • Prepare a 40 µM working solution of the Suc-AAPF-AMC substrate in Assay Buffer.

    • Add 10 µL of the 40 µM substrate solution to all wells to initiate the enzymatic reaction. The final substrate concentration will be 20 µM.

    • Immediately transfer the plate to a kinetic plate reader pre-set to 30°C.

    • Measure the fluorescence intensity (Ex: 360 nm, Em: 460 nm) every 60 seconds for 15 minutes.

3.2 Data Analysis and Hit Identification

  • Calculate Reaction Rates: Determine the rate of reaction (slope of the linear portion of the kinetic read) for each well.

  • Normalization: Normalize the data using the plate controls:

    • Percent Inhibition = 100 * [ 1 - ( (Rate_compound - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl) ) ]

  • Hit Selection: A "hit" is defined as any compound that meets a predefined activity threshold. A common starting point is a percent inhibition greater than 50% or exceeding three standard deviations from the mean of the negative controls.[21] All initial hits must be visually inspected for potential data artifacts.

Hit Validation and Characterization

Hits identified from the primary screen are considered "putative" and require rigorous validation to eliminate false positives and confirm their activity.[22][23]

Hit_Validation cluster_validation Hit Validation Cascade primary_hits Primary Hits from HTS retest 1. Confirmatory Screen (Fresh Compound Sample) primary_hits->retest dose_response 2. Dose-Response Curve (IC50 Determination) retest->dose_response Confirmed ortho_assay 3. Orthogonal Assay (e.g., Absorbance-based) dose_response->ortho_assay counter_screen 4. Counter-Screen (Assay Interference Check) ortho_assay->counter_screen confirmed_hits Confirmed & Characterized Hits counter_screen->confirmed_hits

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Benzo[c]isothiazol-5-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for overcoming low yields and other common challenges encountered during the Suzuki-Miyaura cross-coupling of Benzo[c]isothiazol-5-ylboronic acid . As a heteroaromatic boronic acid containing both sulfur and nitrogen, this reagent presents unique challenges that require careful optimization of reaction conditions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering robust solutions.

Question 1: My reaction shows no product formation. I only recover my starting materials (aryl halide and boronic acid). What are the likely causes?

Answer:

Complete failure to form the product typically points to a fundamental issue with the catalytic system's activation or the initial oxidative addition step.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species, which is necessary to initiate the catalytic cycle, may not be forming or may have been deactivated.[1]

    • Solution: If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), ensure your conditions are suitable for its reduction to Pd(0).[1] Consider switching to a pre-formed, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which generates the active L-Pd(0) species more reliably at low temperatures.[2] Always use rigorous degassing techniques (purging with argon or nitrogen for 15-30 minutes) to prevent oxygen from oxidizing and deactivating the catalyst.[1]

  • Inefficient Oxidative Addition: The bond between the carbon and the halide (or triflate) on your coupling partner may be too strong for the catalyst to break under the chosen conditions. This is common with electron-rich or sterically hindered aryl chlorides.[1][3]

    • Solution: Employ more electron-rich and sterically bulky phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are designed to accelerate the oxidative addition step.[1][4] Increasing the reaction temperature can also provide the necessary energy to overcome this activation barrier.[1]

  • Catalyst Poisoning: The isothiazole ring contains both nitrogen and sulfur atoms, which are Lewis basic and can irreversibly bind to the palladium center, effectively poisoning the catalyst.[4][5]

    • Solution: The use of bulky ligands is critical here. The steric hindrance provided by ligands like XPhos or SPhos can create a protective pocket around the palladium atom, preventing the heteroaryl substrate from coordinating and deactivating it.[4][6]

Question 2: My main side product is Benzo[c]isothiazole, resulting from protodeboronation. How can I prevent this?

Answer:

Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is the most common failure mode for heteroaromatic boronic acids, especially those that are electron-deficient or prone to instability.[1][5] It is often accelerated by strong bases, high temperatures, and excess water.[1]

Potential Causes & Solutions:

  • Harsh Basic Conditions: Strong bases (like NaOH or NaOEt) and even moderately strong bases in protic solvents can rapidly cleave the C–B bond.[1]

    • Solution 1 (Milder Base): Switch to a milder base. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices.[1][7] Potassium fluoride (KF) can also be effective, particularly under anhydrous conditions.

    • Solution 2 (Base-Free Conditions): For acutely base-sensitive substrates, novel methods have been developed that avoid a traditional base altogether, such as the "cationic" Suzuki-Miyaura coupling.[8]

  • Elevated Temperature: Higher temperatures increase the rate of all reactions, including protodeboronation.

    • Solution: Use a more active catalyst/ligand system that allows the reaction to proceed at a lower temperature (e.g., room temperature to 40 °C).[2] Modern precatalysts are specifically designed to be highly active at lower temperatures, which can outcompete the rate of decomposition.[2]

  • Boronic Acid Instability (The Best Solution): The most robust strategy is to avoid using the free boronic acid directly.

    • Solution: Convert the boronic acid to a more stable derivative. These derivatives act as slow-release sources of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[2][9]

      • Pinacol Ester (BPin): Can be synthesized from the boronic acid and pinacol. They are significantly more stable and widely used.[10]

      • Trifluoroborate Salt (BF₃K): Potassium aryltrifluoroborates are highly stable, crystalline solids that are resistant to protodeboronation but are readily activated under coupling conditions.[2][5][9]

      • MIDA Boronate: These are exceptionally stable derivatives that can be carried through multiple synthetic steps before being used in a final coupling reaction.[2]

Question 3: The reaction is very slow and stalls at partial conversion, even after extended reaction times. What's happening?

Answer:

A stalled reaction often indicates a slow, rate-limiting step in the catalytic cycle or gradual deactivation of the catalyst. For a substrate like this compound, this frequently points to issues with transmetalation or catalyst poisoning.

Potential Causes & Solutions:

  • Slow Transmetalation: The transfer of the benzo[c]isothiazol group from the boron atom to the palladium center can be slow, especially for π-deficient heterocycles.[5] The base plays a crucial role here by activating the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[11][12]

    • Solution: Ensure your base is adequately soluble. Using a solvent system like Dioxane/H₂O or THF/H₂O can help dissolve inorganic bases like K₃PO₄.[1][7] The presence of some water facilitates the formation of the active boronate, but it's a delicate balance to avoid protodeboronation.[1]

  • Gradual Catalyst Deactivation: As discussed in Question 1, the heteroatoms can slowly poison the catalyst over the course of the reaction.

    • Solution: Increasing the catalyst or ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes help push the reaction to completion. However, the primary solution remains the use of bulky, electron-rich ligands that protect the palladium center.[4]

Troubleshooting Summary Table
Symptom Primary Suspect(s) Recommended Action(s)
No Reaction Inactive Catalyst / Catalyst PoisoningUse a modern precatalyst (e.g., Buchwald G3/G4), select a bulky ligand (SPhos, XPhos), and ensure rigorous degassing.[1][2][4]
Protodeboronation Boronic Acid Instability, Harsh BaseBest: Use a pinacol ester or trifluoroborate salt. Also: Switch to a milder base (K₃PO₄, Cs₂CO₃) and lower the reaction temperature.[1][2][9]
Stalled Reaction Slow Transmetalation, Catalyst DeactivationUse a soluble base (K₃PO₄) in a dioxane/water mixture; employ bulky, electron-rich ligands to accelerate the catalytic cycle and protect the catalyst.[4][5][11]
Low Mass Balance Substrate Decomposition / Poor SolubilityEnsure all reagents are fully dissolved. If not, screen alternative solvents (e.g., 2-MeTHF, Toluene, DMF). Check the stability of your aryl halide under the basic conditions.[1]

Frequently Asked Questions (FAQs)

FAQ 1: What are the best general starting conditions for a Suzuki coupling with this compound?

Answer:

For a challenging heteroaromatic substrate, it is crucial to start with conditions known to be robust. The following table outlines a reliable starting point.

ComponentRecommendationRationale
Boron Reagent This compound pinacol esterSuperior stability against protodeboronation compared to the free acid.[1][2]
Palladium Source XPhos Pd G3 (1-3 mol%)Air- and moisture-stable precatalyst that rapidly generates the active L-Pd(0) species at low temperatures.[2]
Ligand XPhos (1.2x equiv relative to Pd)Bulky, electron-rich ligand that accelerates key steps and prevents catalyst poisoning by the heterocycle.[4][7]
Base K₃PO₄ (2.0 - 3.0 equiv)A moderately strong, effective base that minimizes the risk of protodeboronation.[1][7]
Solvent 2-MeTHF or Dioxane/H₂O (e.g., 10:1)Good solvents for Suzuki reactions; the small amount of water aids in dissolving the base and forming the active boronate.[1][7]
Temperature 60 - 80 °CA lower temperature is preferable to preserve the sensitive boronic acid. Modern catalysts are highly active in this range.[2]
FAQ 2: Why is the choice of ligand so critical for this specific boronic acid?

Answer:

The ligand is arguably the most important variable to tune. For this compound, the ligand must perform two critical functions:

  • Electronic Activation: It must be electron-rich to facilitate the rate-limiting oxidative addition step and the final reductive elimination step.[3]

  • Steric Protection: It must be bulky enough to form a protective sphere around the palladium atom. This steric shield physically blocks the sulfur and nitrogen atoms of the isothiazole ring from coordinating to the palladium, which would otherwise deactivate the catalyst.[4][6] Biarylphosphine ligands (Buchwald ligands) are expertly designed to balance these electronic and steric properties.

FAQ 3: How do I prepare the more stable pinacol ester or trifluoroborate salt?

Answer:

Preparing these derivatives is a straightforward and highly recommended preliminary step.

  • Protocol for Pinacol Ester Formation:

    • Setup: To a round-bottom flask, add this compound (1.0 equiv), pinacol (1.1 equiv), and a solvent like Toluene or THF.

    • Drying: Add a drying agent (like anhydrous MgSO₄) or set up a Dean-Stark apparatus to remove water.

    • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours until TLC or LC-MS analysis shows complete conversion.

    • Workup: Filter off the drying agent (if used) and evaporate the solvent under reduced pressure. The resulting pinacol ester can often be used directly or purified by column chromatography or recrystallization.

  • Protocol for Potassium Trifluoroborate Salt Formation:

    • Setup: Dissolve the boronic acid (1.0 equiv) in methanol.[13]

    • Reaction: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.5 equiv) dropwise.[13] A precipitate should form.

    • Isolation: Stir the reaction at room temperature for 1-2 hours. Collect the solid by filtration, wash with cold water and then ether, and dry under vacuum.

Visualizing the Process

The Suzuki Catalytic Cycle & Common Failure Points

This diagram illustrates the catalytic cycle and highlights the key steps where issues with this compound typically arise.

Suzuki_Cycle Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_Int L-Pd(II)-Ar-X OxAdd->PdII_Int Transmetal Transmetalation PdII_Int->Transmetal 2 Poisoning Catalyst Poisoning (S, N coordination) PdII_Int->Poisoning PdII_Coupling L-Pd(II)-Ar-Ar' Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim 3 RedElim->Pd0 Regeneration Product Ar-Ar' Product RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Ar'B(OH)₂ (Benzo[c]isothiazole) Boronate [Ar'B(OH)₃]⁻ (Active Boronate) Boronic->Boronate Protodeb Protodeboronation (Ar'-H Side Product) Boronic->Protodeb Base Base (e.g., K₃PO₄) Base->Boronate Base->Protodeb Boronate->Transmetal

Key failure points in the Suzuki cycle for heteroaryl boronic acids.
Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve low-yield issues.

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Is Starting Material Consumed? Start->Check_Conversion No_Conversion No. Starting Materials Remain. Check_Conversion->No_Conversion No Yes_Conversion Yes. Starting Material is Consumed. Check_Conversion->Yes_Conversion Yes Troubleshoot_Catalyst Focus on Catalyst Activation & Oxidative Addition No_Conversion->Troubleshoot_Catalyst Action_Catalyst 1. Use Buchwald Precatalyst. 2. Use Bulky Ligand (XPhos). 3. Ensure Rigorous Degassing. Troubleshoot_Catalyst->Action_Catalyst Check_Side_Products Major Side Products Observed? Yes_Conversion->Check_Side_Products Protodeboronation Yes. Protodeboronation is the main side product. Check_Side_Products->Protodeboronation Yes Other_Side_Products No, or reaction stalls. (Complex Mixture) Check_Side_Products->Other_Side_Products No / Stalled Troubleshoot_Boronic Focus on Boronic Acid Stability Protodeboronation->Troubleshoot_Boronic Action_Boronic 1. Switch to Pinacol Ester or Trifluoroborate Salt. 2. Use Milder Base (K₃PO₄). 3. Lower Reaction Temp. Troubleshoot_Boronic->Action_Boronic Troubleshoot_Transmetal Focus on Transmetalation & Catalyst Turnover Other_Side_Products->Troubleshoot_Transmetal Action_Transmetal 1. Ensure Base is Soluble (use Dioxane/H₂O). 2. Increase Catalyst/Ligand Loading. 3. Screen Solvents. Troubleshoot_Transmetal->Action_Transmetal

A logical workflow for diagnosing low yields in Suzuki reactions.
References
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). Chemistry – A European Journal. Retrieved January 15, 2026, from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. Retrieved January 15, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Angewandte Chemie International Edition. Retrieved January 15, 2026, from [Link]

  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (2002). The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017). Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]

  • ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. (2011). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2022). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. (2020). ACS Medicinal Chemistry Letters. Retrieved January 15, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2015). Organic & Biomolecular Chemistry. Retrieved January 15, 2026, from [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Application of the Suzuki-Miyaura Reaction for the Postfunctionalization of the Benzo[4][9]thiazolo[3,2-c][1][9][11][12]oxadiazaborinine Core: An Approach toward Fluorescent Dyes. (2019). The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved January 15, 2026, from [Link]

  • Design and Synthesis of New Boron-Based Benzo[c][1][9][11]oxadiazoles and Benzo[c][1][9][11]thiadiazoles as Potential Hypoxia Inhibitors. (2023). MDPI. Retrieved January 15, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Molecules. Retrieved January 15, 2026, from [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

Preventing protodeboronation of Benzo[c]isothiazol-5-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Benzo[c]isothiazol-5-ylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this heteroaromatic building block in their synthetic endeavors. Protodeboronation, the undesired cleavage of the C-B bond, is a common challenge with electron-rich or heteroaromatic boronic acids, leading to reduced yields and purification difficulties. This guide provides in-depth, troubleshooting-focused answers to common questions, grounded in mechanistic principles to empower you to optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving me a low yield, and I'm isolating the parent Benzo[c]isothiazole. What is happening?

You are observing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[1] This process competes directly with the desired catalytic cycle of the cross-coupling reaction. For heteroaromatic boronic acids like this compound, this side reaction can be particularly facile due to the electronic nature of the heterocyclic ring system. The goal is to accelerate the rate of the productive cross-coupling reaction so that it significantly outpaces the rate of protodeboronation.[1][2]

Q2: What are the primary mechanisms that cause protodeboronation in my reaction?

Protodeboronation of arylboronic acids can proceed through several pathways, the prevalence of which depends critically on the reaction pH.[1][3]

  • Base-Catalyzed Pathway: Under basic conditions, the boronic acid exists in equilibrium with its more nucleophilic boronate form (-B(OH)₃⁻). This species can react with a proton source, typically water, leading to the cleavage of the C-B bond.[1][4][5] This is highly relevant in Suzuki-Miyaura reactions, which almost always employ a base.

  • Acid-Catalyzed Pathway: In the presence of a strong acid, the boronic acid can be protonated, making the C-B bond susceptible to cleavage.[1][6]

  • Zwitterion-Mediated Pathway (Highly Relevant for this Compound): Heteroaromatic boronic acids containing a basic nitrogen atom, such as this compound, can form a zwitterionic species under neutral or near-neutral pH conditions. This zwitterion can be highly unstable and undergo rapid, unimolecular protodeboronation.[1][3] Counterintuitively, for these specific substrates, moving the pH away from neutral (either more acidic or more basic) can suppress this rapid decomposition pathway by shifting the equilibrium away from the reactive zwitterion.[1][7]


}

Key pathways for protodeboronation of boronic acids.

Q3: Does converting my boronic acid to a boronate ester, like a pinacol ester, guarantee stability?

Not necessarily. While converting a boronic acid to its corresponding pinacol boronate ester is a very common and often effective strategy to enhance stability and ease purification, it is not a universal solution.[8][9]

  • Benefit: Pinacol esters are generally more stable to storage and column chromatography.[9] In a reaction, they participate in a "slow-release" mechanism, where the ester slowly hydrolyzes back to the active boronic acid, keeping its standing concentration low and thus minimizing decomposition.[1][2]

  • Caveat: Recent studies have shown that some boronate esters can undergo protodeboronation even faster than the parent boronic acid, particularly certain strained cyclic esters under basic conditions.[3][10] While pinacol esters are generally robust, their stability is not absolute. For particularly challenging substrates, other protecting groups may be superior.[11]

Part 2: Troubleshooting Guide

This section provides a logical workflow to diagnose and solve issues with protodeboronation.


}

Troubleshooting workflow for protodeboronation.

Issue: Significant protodeboronation observed even with a standard Suzuki protocol.

Analysis & Solution:

  • Evaluate the Base and pH: Strong bases like NaOH or high concentrations of K₂CO₃ can accelerate base-catalyzed protodeboronation.[12]

    • Recommendation: Switch to a milder base such as potassium phosphate (K₃PO₄) or use the minimum effective concentration of your current base. Since this compound is a basic heteroaromatic, ensure your conditions are not buffered around neutral pH where the zwitterion is most reactive. A moderately basic environment (pH > 10) is often optimal for both suppressing the zwitterion pathway and facilitating the Suzuki coupling.[1][3]

  • Lower the Reaction Temperature: Thermal decomposition is a key factor. Higher temperatures accelerate all reactions, including undesired protodeboronation.[6]

    • Recommendation: Determine the minimum temperature required for efficient catalytic turnover. If you are running the reaction at 100-110°C, try lowering it to 70-80°C. Modern palladium catalysts are often highly active at lower temperatures.

  • Enhance Catalyst Efficiency: If the cross-coupling is sluggish, the boronic acid has more time to decompose.

    • Recommendation: Switch from older catalysts like Pd(PPh₃)₄ to more active, modern systems. Catalysts employing bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) can dramatically accelerate the rate-limiting steps of the catalytic cycle, allowing the coupling to outcompete protodeboronation.[8]

Issue: Protodeboronation persists even after optimizing base, temperature, and catalyst.

Analysis & Solution:

This indicates that the intrinsic instability of the free boronic acid is the primary issue. The solution is to avoid having a significant concentration of the free boronic acid present at any time.

  • Employ a Slow-Release Strategy with Protecting Groups: This is the most robust solution for highly unstable boronic acids.[2] By converting the boronic acid to a more stable derivative, you can ensure it is released slowly into the reaction mixture only as it is consumed by the catalyst.

    • N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, air- and moisture-tolerant crystalline solids that are unreactive under Suzuki conditions until a mild aqueous base is added to slowly hydrolyze the MIDA group and release the boronic acid.[13] This is often the most reliable strategy.

    • Potassium Organotrifluoroborates (R-BF₃K): These are also highly stable, crystalline solids. They require aqueous conditions to slowly hydrolyze and release the boronic acid.[1]

    • Diethanolamine (DABO) Adducts: These are easily prepared, stable complexes that can be used directly in Suzuki couplings with protic solvents, where they hydrolyze to release the boronic acid.[7][14]

ParameterStandard Conditions (Prone to Protodeboronation)Optimized Conditions (Minimizing Protodeboronation)Rationale
Boron Source This compoundBenzo[c]isothiazol-5-yl-MIDA boronateMIDA boronate provides superior stability and enables slow-release of the active boronic acid, minimizing its concentration and thus its decomposition.[13]
Base Na₂CO₃ (2M aq.), 3 eq.K₃PO₄ (solid), 2-3 eq.K₃PO₄ is an effective base for transmetalation but is generally milder, reducing the rate of base-catalyzed protodeboronation.
Temperature 100 °C70 - 80 °CLower temperatures decrease the rate of the protodeboronation side reaction more significantly than the desired coupling, especially with modern catalysts.[6]
Catalyst Pd(PPh₃)₄ (5 mol%)RuPhos Pd G3 (1-2 mol%)Modern pre-catalysts provide faster catalytic turnover, ensuring the boronic acid is consumed in the productive cycle before it can decompose.[8]
Solvent Dioxane / H₂O (4:1)Dioxane / H₂O (10:1) or Anhydrous TolueneReducing the amount of the proton source (water) can slow protodeboronation. Anhydrous conditions can be even more effective if compatible with the chosen base.[15]

Part 3: Detailed Experimental Protocol

This section provides a validated, step-by-step protocol for using a protected form of this compound in a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of Benzo[c]isothiazol-5-yl-MIDA boronate

Causality: This initial step converts the unstable boronic acid into a robust, bench-stable MIDA boronate, which is the key to preventing protodeboronation in the subsequent coupling step.[13]

  • To a round-bottom flask, add this compound (1.0 eq.), N-methyliminodiacetic acid (1.1 eq.), and toluene (approx. 0.2 M).

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue refluxing for 2-4 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature. The MIDA boronate product will typically precipitate.

  • Collect the solid by filtration, wash with cold toluene or hexanes, and dry under vacuum. The product is usually obtained as a white, crystalline solid and can be used without further purification.

Protocol: Slow-Release Suzuki-Miyaura Coupling

Causality: This protocol uses the stable MIDA boronate with a modern catalyst and optimized conditions. The aqueous base slowly cleaves the MIDA group, releasing the boronic acid at a rate that matches its consumption by the catalyst, keeping its concentration near zero and preventing decomposition.

  • To a dry reaction vial under an inert atmosphere (Nitrogen or Argon), add the aryl bromide partner (1.0 eq.), the prepared Benzo[c]isothiazol-5-yl-MIDA boronate (1.2 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), and the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 eq.).

  • Add the reaction solvent (e.g., Dioxane, 0.1 M) followed by deionized water (typically 10:1 Dioxane:H₂O).

  • Seal the vial and place it in a pre-heated block at 80 °C.

  • Stir the reaction for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.

By implementing these mechanistically informed strategies, researchers can effectively overcome the challenge of protodeboronation and successfully incorporate the Benzo[c]isothiazol-5-yl moiety into complex molecules.

References

  • Wikipedia. Protodeboronation. [Link]

  • Yin, K., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Spring, A. M., et al. (2004). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

  • ResearchGate. (2021). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

  • Vedejs, E., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. [Link]

  • C-H Activation. (2015). The Slow-Release Strategy in Suzuki–Miyaura Coupling. [Link]

  • Semantics Scholar. (2004). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]

  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]

  • National Center for Biotechnology Information. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • LJMU Research Online. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]

  • ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • ResearchGate. (2021). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]

  • National Center for Biotechnology Information. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Google Patents. US9085590B2 - Protecting groups for boronic acids.
  • Office of Scientific and Technical Information. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]

  • ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • ResearchGate. (2017). Protodeboronation of arylboronic acids in acetic acid. [Link]

  • Reddit. (2020). Protodeboronation product. [Link]

  • National Center for Biotechnology Information. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. [Link]

  • Royal Society of Chemistry. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • MDPI. (2023). Design and Synthesis of New Boron-Based Benzo[c][1][5][6]oxadiazoles and Benzo[c][1][5][6]thiadiazoles as Potential Hypoxia Inhibitors. [Link]

  • National Center for Biotechnology Information. (2012). Benzodiazepine stability in postmortem samples stored at different temperatures. [Link]

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Technical Support Center: Optimizing Cross-Coupling Reactions with Benzo[c]isothiazol-5-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzo[c]isothiazol-5-ylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of employing this versatile building block in cross-coupling reactions. Here, we synthesize fundamental mechanistic principles with practical, field-tested advice to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

A Note on a Novel Reagent: this compound is a unique heteroaromatic boronic acid. While extensive literature exists for more common heteroaryl boronic acids, specific documented protocols for this reagent are emerging. The guidance provided herein is based on established principles for analogous systems and is intended to serve as a robust starting point for your investigations.

Frequently Asked Questions (FAQs)

Here we address common inquiries regarding the handling, stability, and general use of this compound.

Q1: How should I store and handle this compound?

A: Like many boronic acids, this compound is sensitive to moisture and air. It is recommended to store it at 4°C under a nitrogen atmosphere[1]. Over time, boronic acids can form cyclic anhydrides (boroxines) through dehydration. While this is often a reversible process, it can affect the stoichiometry of your reaction. For optimal results, use freshly opened material or store it in a desiccator.

Q2: What is protodeboronation and how can I prevent it?

A: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene (in this case, benzo[c]isothiazole)[2]. This is a major pathway for yield loss, particularly with electron-rich or heteroaromatic boronic acids.[3] It can be catalyzed by acid, base, or even transition metals.[2][4]

To minimize protodeboronation:

  • Use anhydrous conditions: Water is a proton source for this side reaction.[2] Employing anhydrous solvents and reagents can significantly suppress it.

  • Choose the right base: The choice of base is critical. While a base is necessary for the transmetalation step in Suzuki-Miyaura coupling, strong bases can accelerate protodeboronation.[3][4] Consider using milder bases like K₃PO₄ or Cs₂CO₃.

  • Use boronic esters: Converting the boronic acid to a more stable ester, such as a pinacol (BPin) or MIDA ester, can protect it from protodeboronation.[2][5]

  • Optimize reaction time and temperature: Prolonged reaction times and high temperatures can promote decomposition. Aim for conditions that ensure a rapid catalytic turnover.[2]

Q3: Can the heteroatoms in this compound interfere with the catalyst?

A: Yes, the Lewis basic nitrogen and sulfur atoms in the benzoisothiazole ring system can coordinate to the metal center of the catalyst (e.g., palladium or copper), potentially leading to catalyst inhibition or deactivation.[6] This can manifest as sluggish or incomplete reactions. To mitigate this, consider using ligands that are more strongly coordinating to the metal, such as bulky, electron-rich phosphines in Suzuki-Miyaura or Buchwald-Hartwig couplings.[7][8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during cross-coupling reactions with this compound.

Problem 1: Low or No Product Yield
Possible Cause Diagnostic Check Proposed Solution
Inactive Catalyst Run a control reaction with a known, reliable substrate pair (e.g., phenylboronic acid and bromobenzene).[5]* Use a fresh batch of catalyst. * Consider modern, air-stable precatalysts like Buchwald's G3/G4 palladacycles or PEPPSI™-type catalysts for more reliable activation.[5] * For Pd(II) precatalysts, ensure in-situ reduction to Pd(0) is efficient.[5][9]
Boronic Acid Decomposition Analyze the purity of your boronic acid by NMR to check for protodeboronation or boroxine formation.[5]* Convert the boronic acid to a more stable pinacol (BPin) or MIDA ester.[2][5] * Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for potential decomposition.[6]
Poor Solubility Observe the reaction mixture for undissolved solids. Heterocyclic compounds can have poor solubility in common organic solvents.[6]* Screen different solvents or solvent mixtures (e.g., dioxane, THF, 2-MeTHF, toluene, DMF). * The addition of co-solvents like water can sometimes improve solubility and reaction rates in Suzuki-Miyaura couplings, but be mindful of protodeboronation.[10]
Catalyst Inhibition The reaction starts but stalls before completion.* Increase catalyst loading. * Switch to a more robust ligand system (e.g., bulky biaryl phosphines like SPhos or XPhos for Suzuki couplings).[11] * Additives like trimethyl borate have been shown to prevent catalyst poisoning by heteroatoms in some cases.[6]
Problem 2: Formation of Significant Side Products
Side Product Plausible Mechanism Mitigation Strategy
Homocoupling of Boronic Acid (Ar-Ar) Oxidative coupling of two boronic acid molecules, often promoted by oxygen or Pd(II) species.[9]* Thoroughly degas the reaction mixture to remove oxygen. * Ensure efficient reduction of Pd(II) precatalysts to Pd(0).
Protodeboronation Product (Ar-H) Protonolysis of the C-B bond.[2]* Implement strategies to minimize protodeboronation as outlined in the FAQ section (anhydrous conditions, milder base, use of boronic esters).[2][5]
Hydrolysis of Coupling Partner If your coupling partner is an activated halide or triflate, hydrolysis can compete with the desired coupling.* Ensure anhydrous conditions. * Use a non-aqueous workup if possible.

Experimental Protocols

The following are starting-point protocols for common cross-coupling reactions. Optimization will likely be necessary for your specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a general starting point for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Reagents & Equipment:

  • This compound (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Schlenk flask or sealed vial, magnetic stirrer, heating mantle, inert gas line (N₂ or Ar).

Procedure:

  • To a Schlenk flask, add the aryl halide, this compound, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Chan-Lam N-Arylation

This protocol outlines the copper-catalyzed coupling of this compound with an amine.

Reagents & Equipment:

  • This compound (1.5 equiv.)

  • Amine (1.0 equiv.)

  • Copper source (e.g., Cu(OAc)₂, 10 mol%)

  • Base (e.g., pyridine or Et₃N, 2.0 equiv.)

  • Anhydrous solvent (e.g., CH₂Cl₂ or MeCN)

  • Reaction vial, magnetic stirrer.

Procedure:

  • To a vial, add the amine, this compound, Cu(OAc)₂, and a magnetic stir bar.

  • Add the anhydrous solvent followed by the base.

  • Seal the vial and stir the mixture at room temperature, open to the air (oxygen is often the terminal oxidant).[12][13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a problematic coupling reaction.

troubleshooting_workflow start Reaction Fails (Low Yield / No Product) check_reagents 1. Verify Reagent Quality (NMR of Boronic Acid, Titrate Base) start->check_reagents check_catalyst 2. Assess Catalyst Activity (Run Control Reaction) check_reagents->check_catalyst Reagents OK reagent_issue Reagent Decomposition or Impurity check_reagents->reagent_issue Purity Issue Found optimize_conditions 3. Optimize Reaction Parameters check_catalyst->optimize_conditions Catalyst Active catalyst_issue Catalyst Inactive or Poisoned check_catalyst->catalyst_issue Control Fails solvent_base Screen Solvents & Bases optimize_conditions->solvent_base reagent_issue->start Use Fresh/Purified Reagents catalyst_issue->start Use New/Different Catalyst temp_conc Vary Temperature & Concentration solvent_base->temp_conc ligand Screen Ligands temp_conc->ligand success Successful Coupling ligand->success

Caption: A systematic workflow for troubleshooting failed coupling reactions.

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational optimization.

suzuki_cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-X L₂ OA->PdII TM Transmetalation PdII->TM ArPdAr Ar-Pd(II)-Ar' L₂ TM->ArPdAr RE Reductive Elimination RE->Pd0 Product Ar-Ar' RE->Product ArPdAr->RE ArX Ar-X ArX->OA Boronic Ar'-B(OR)₂ Boronic->TM Base Base Base->TM

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

References

  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
  • Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions. Benchchem.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Protodeboron
  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with...
  • Optimization of the reaction conditions. [a].
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Cu(ii)
  • Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids.
  • Case Study: Knowledge Based Problem Solving.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Chan–Lam coupling by using carbazole based boronic acid.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH.
  • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed.
  • A Chemoselective and Desulfurative Chan–Lam Coupling: C–N Bond Formation between Benzimidazoline‐2‐Thiones and Arylboronic Acids.
  • Application of the Suzuki-Miyaura Reaction for the Postfunctionalization of the Benzo[3][4]thiazolo[3,2- c][3][5][6][14]oxadiazaborinine Core: An Approach toward Fluorescent Dyes. PubMed.

  • Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Organic Chemistry Portal.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science (RSC Publishing).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. RSC Publishing.
  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a bromin
  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar.
  • Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. RSC Publishing.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • This compound. Sigma-Aldrich.
  • 2086293-74-3 | Benzo[d]isothiazol-5-ylboronic acid. ChemScene.
  • 499769-91-4 | Benzo[d]thiazol-6-ylboronic acid. ChemScene.
  • Design and Synthesis of New Boron-Based Benzo[c][3][5][14]oxadiazoles and Benzo[c][3][5][14]thiadiazoles as Potential Hypoxia Inhibitors. MDPI.

  • Benzodiazepine stability in postmortem samples stored at different temper

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Technical Support Center: Purification Strategies for Products Derived from Benzo[c]isothiazol-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of products derived from Benzo[c]isothiazol-5-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. The unique structural features of the benzo[c]isothiazole moiety, combined with the inherent reactivity of the boronic acid group, can present specific challenges during product purification. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve high purity for your target compounds. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind the recommended experimental choices.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of derivatives of this compound.

Issue 1: Low or No Recovery from Silica Gel Chromatography

Q: I am attempting to purify my Suzuki coupling product, a biaryl compound derived from this compound, using standard silica gel chromatography. My TLC analysis shows a clear product spot, but upon running the column, I get very low or no recovery of my product. The compound seems to be sticking to the silica gel. What is happening and how can I fix this?

A: This is a frequent issue when working with heteroaromatic compounds, especially those containing Lewis-basic nitrogen and sulfur atoms like the benzo[c]isothiazole ring system. The acidic silanol groups (Si-OH) on the surface of the silica gel can strongly interact with the basic nitrogen atom of the isothiazole ring, leading to irreversible adsorption and poor recovery. Additionally, the boronic acid functional group itself, if present in any unreacted starting material or byproducts, is known to interact strongly with silica.[1]

Root Cause Analysis and Solutions:

  • Acid-Base Interaction: The primary cause is the interaction between the acidic silica gel and the basic nature of your heterocyclic product.

    • Solution 1: Deactivate the Silica Gel. You can neutralize the acidic sites on the silica gel.

      • Triethylamine (NEt₃) Wash: Before packing your column, slurry the silica gel in your chosen eluent containing a small amount of triethylamine (typically 0.1-1%). This will cap the acidic silanol groups.[2] Be aware that triethylamine may need to be removed from your final product by evaporation under high vacuum or by a subsequent acidic wash if your compound is stable to acid.

      • Boric Acid Treatment: For boronic acid-containing compounds, impregnating the silica gel with boric acid can surprisingly suppress over-adsorption, leading to better recovery.[2]

    • Solution 2: Use an Alternative Stationary Phase.

      • Neutral or Basic Alumina: For less polar compounds, neutral or basic alumina can be an excellent alternative to silica gel, as it lacks the acidic silanol groups.[2]

      • Reversed-Phase Chromatography (C18): If your compound has sufficient polarity, reversed-phase chromatography is a powerful alternative. The separation is based on hydrophobicity, avoiding the issues of acid-base interactions with the stationary phase.[3]

  • Chelation to Trace Metals: Silica gel can contain trace metal impurities that may chelate with your compound, causing it to stick to the column.

    • Solution: Use High-Purity Silica Gel. Whenever possible, use high-purity silica gel intended for chromatography of sensitive compounds.

Issue 2: Product Decomposition During Purification

Q: After my purification by silica gel chromatography, my NMR analysis shows signals that I suspect are from the protodeboronated starting material (Benzo[c]isothiazole) and other degradation products. How can I prevent this?

A: The carbon-boron bond in heteroaryl boronic acids can be labile, especially under acidic or basic conditions, leading to protodeboronation.[4] The acidic nature of silica gel can catalyze this decomposition. Additionally, the benzo[c]isothiazole ring itself may have limited stability under certain conditions.

Root Cause Analysis and Solutions:

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[4]

    • Solution 1: Minimize Contact Time with Silica. Use a shorter column and a slightly more polar solvent system to elute your product faster. Flash chromatography is generally preferred over gravity chromatography for this reason.

    • Solution 2: Deactivate the Silica Gel. As mentioned in Issue 1, treating the silica with triethylamine can mitigate the acidity that promotes protodeboronation.[2]

    • Solution 3: Use Boronic Esters. If you are synthesizing the boronic acid yourself, consider converting it to a more stable pinacol ester (Bpin) before use in subsequent reactions. Boronic esters are generally more stable to chromatography.[2]

  • Ring Instability: While the benzo[c]isothiazole ring is generally robust, prolonged exposure to strong acids or bases can lead to degradation. Hydroxylation of the benzothiazole ring has been observed as a degradation pathway.[5][6]

    • Solution: Use Neutral Purification Techniques.

      • Recrystallization: This is often the best method for purifying solid products, as it avoids contact with potentially reactive stationary phases.

      • Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be a quick and effective method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with products from this compound, particularly after a Suzuki coupling reaction?

A1: The impurity profile can vary depending on your specific reaction conditions, but some common impurities include:

  • Protodeboronated Starting Material: Benzo[c]isothiazole, resulting from the loss of the boronic acid group.[4]

  • Homocoupled Boronic Acid: Dimerization of this compound to form a bi-benzo[c]isothiazole species. This is often promoted by the presence of Pd(II) species in the reaction mixture.[7]

  • Unreacted Starting Materials: this compound and your coupling partner (e.g., an aryl halide).

  • Boroxines: Anhydrides formed from the dehydration of three boronic acid molecules. These can complicate NMR and mass spectrometry analysis.[8]

  • Residual Palladium Catalyst: This can often be removed by filtration through a pad of Celite®.

Q2: My purified product is an oil, making recrystallization impossible. What are my best options?

A2: Purifying oily products can be challenging. Here are a few strategies:

  • Chromatography on Deactivated Silica or Alumina: As discussed in the troubleshooting section, this is often the first method to try.

  • Reversed-Phase Chromatography (C18): This is highly effective for polar oils.

  • Derivatization to a Crystalline Solid: If your product contains a suitable functional group, you can sometimes convert it to a crystalline derivative (e.g., a salt if it has an acidic or basic handle). After purification by recrystallization, you can then regenerate the original oily product.

  • Trituration: If the oil contains solid impurities, you can sometimes dissolve the oil in a small amount of a good solvent and then add a poor solvent to precipitate the impurities. Conversely, if the oil is the desired product and it contains more soluble impurities, you can wash the oil with a solvent in which it is poorly soluble to remove the impurities.

Q3: How can I best characterize my purified products to confirm their identity and purity?

A3: A combination of spectroscopic techniques is essential:

  • NMR Spectroscopy (¹H, ¹³C, ¹¹B): ¹H and ¹³C NMR are crucial for confirming the structure of your product. Specific chemical shifts for benzo[d]isothiazole derivatives have been reported.[1][9] ¹¹B NMR can be useful for identifying boron-containing impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. For boronic acids and their derivatives, electrospray ionization (ESI) is a common technique.[10][11][12] Be aware that boronic acids can form adducts with solvents or the matrix in MALDI-MS.[8]

  • Infrared (IR) Spectroscopy: IR can be used to identify key functional groups in your molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of your final compound.

Experimental Protocols

Protocol 1: Purification of a Biaryl Product from a Suzuki Coupling Reaction by Column Chromatography on Deactivated Silica Gel

This protocol is suitable for a moderately polar, solid biaryl product derived from the Suzuki coupling of this compound with an aryl bromide.

Materials:

  • Crude reaction mixture

  • Silica gel (for flash chromatography)

  • Triethylamine (NEt₃)

  • Hexanes (or other nonpolar solvent)

  • Ethyl acetate (or other polar solvent)

  • TLC plates

  • Rotary evaporator

Procedure:

  • Develop a TLC Solvent System: On a TLC plate, spot your crude reaction mixture. Develop the plate in various ratios of hexanes and ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Prepare the Deactivated Silica Gel: In a fume hood, weigh out the required amount of silica gel for your column. Create a slurry of the silica gel in your chosen eluent (from step 1) containing 0.5% (v/v) triethylamine.

  • Pack the Column: Pack the column with the silica gel slurry.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel by adding the silica to the dissolved sample and then evaporating the solvent. Carefully add the dried, pre-adsorbed sample to the top of the column.

  • Elute the Column: Elute the column with your chosen solvent system, collecting fractions.

  • Monitor the Elution: Monitor the fractions by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator. Further dry the product under high vacuum to remove any residual triethylamine.

Protocol 2: Recrystallization of a Solid Benzo[c]isothiazole Derivative

This protocol is ideal for purifying a solid product with good thermal stability.

Materials:

  • Crude solid product

  • A suitable solvent or solvent pair (e.g., ethanol, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Choose a Solvent: The ideal recrystallization solvent will dissolve your compound when hot but not when cold. Test small amounts of your crude product in various solvents to find a suitable one. Common choices for benzothiazole derivatives include ethanol and ethyl acetate.[13][14] A solvent pair, such as ethyl acetate/hexanes, can also be effective.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.

Visualization of Workflows

Decision Tree for Purification Strategy

Purification_Strategy start Crude Product from This compound Derivative is_solid Is the product a solid? start->is_solid is_oily Product is an oil is_solid->is_oily No recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Chromatography is_oily->chromatography recrystallization->chromatography Unsuccessful success Pure Product recrystallization->success Successful deactivated_silica Column Chromatography on Deactivated Silica/Alumina chromatography->deactivated_silica failure Purification Unsuccessful deactivated_silica->success reverse_phase Reversed-Phase (C18) Chromatography deactivated_silica->reverse_phase Fails reverse_phase->success derivatization Consider Derivatization to a Solid reverse_phase->derivatization Fails derivatization->recrystallization Chromatography_Troubleshooting start Low Recovery or Decomposition on Silica Gel cause1 Acid-Base Interaction? start->cause1 cause2 Product Instability? cause1->cause2 No deactivate Deactivate Silica (e.g., with NEt3) cause1->deactivate Yes alt_stationary Use Alternative Stationary Phase (Alumina, C18) cause2->alt_stationary Consider minimize_contact Minimize Contact Time (Flash Chromatography) cause2->minimize_contact Yes avoid_chrom Avoid Chromatography (Recrystallization, Trituration) cause2->avoid_chrom If possible solution_found Problem Solved deactivate->solution_found alt_stationary->solution_found minimize_contact->solution_found avoid_chrom->solution_found

Sources

Identifying and minimizing side products in reactions of Benzo[c]isothiazol-5-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Benzo[c]isothiazol-5-ylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges and provide actionable strategies to minimize side product formation, ensuring the integrity and success of your reactions.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, primarily employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique heterocyclic structure, however, can introduce specific challenges not always encountered with simpler arylboronic acids. The presence of the sulfur- and nitrogen-containing isothiazole ring can influence the electronic properties and stability of the boronic acid moiety, leading to the formation of characteristic side products. This guide provides in-depth troubleshooting advice to help you navigate these complexities.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The primary side products are typically benzo[c]isothiazole (from protodeboronation), 5,5'-bi(benzo[c]isothiazole) (from homocoupling), and various boronic acid derivatives like boroxines. The isothiazole ring itself can also be susceptible to degradation under harsh reaction conditions, although this is less common with carefully controlled parameters.

Q2: My reaction is showing a significant amount of protodeboronation, resulting in the formation of benzo[c]isothiazole. What is the primary cause?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is often caused by excess water or other protic sources in the reaction mixture, especially at elevated temperatures and in the presence of a strong base. The mechanism involves the protonolysis of the carbon-boron bond. To mitigate this, ensure all solvents and reagents are rigorously dried, and consider using a milder base or running the reaction at a lower temperature.

Q3: I am observing significant homocoupling of the this compound. What reaction parameters should I adjust?

A3: Homocoupling is often promoted by the presence of oxygen, which can facilitate an oxidative coupling of two boronic acid molecules. Thoroughly degassing your reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is critical. The choice of palladium catalyst and ligands can also influence the rate of homocoupling versus the desired cross-coupling.

Q4: Can the choice of base impact the stability of the this compound?

A4: Absolutely. Strong inorganic bases like sodium or potassium hydroxide, especially at high concentrations and temperatures, can promote both protodeboronation and potentially ring-opening of the isothiazole moiety. Weaker inorganic bases like potassium carbonate or organic bases such as triethylamine are often better choices. The selection of the base should be carefully considered in the context of the specific coupling partners and catalyst system being used.

Part 2: Troubleshooting Guide: Minimizing Side Products

This section provides a systematic approach to troubleshooting and minimizing the formation of key side products during reactions involving this compound.

Issue 1: Excessive Protodeboronation

Symptoms:

  • Significant presence of benzo[c]isothiazole in the crude reaction mixture, confirmed by LC-MS or NMR.

  • Lower than expected yield of the desired cross-coupled product.

Root Causes & Solutions:

Parameter Underlying Cause Recommended Action
Solvent/Reagent Purity Presence of water or other protic impurities.Use anhydrous solvents and dry all solid reagents thoroughly before use.
Base A strong base in the presence of a proton source can accelerate protonolysis.Switch to a milder base (e.g., K2CO3, Cs2CO3) or an organic base (e.g., Et3N).
Temperature Higher temperatures can increase the rate of protodeboronation.Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Reaction Time Prolonged reaction times, especially at elevated temperatures, can lead to gradual decomposition.Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

Experimental Protocol: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Reagents: Use anhydrous solvents (e.g., freshly distilled THF or dioxane). Ensure this compound and the coupling partner are dry.

  • Reaction Setup: To a dried Schlenk flask, add this compound (1.0 eq), the aryl halide (1.1 eq), Pd(PPh3)4 (0.02 eq), and K2CO3 (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add the degassed anhydrous solvent via cannula.

  • Execution: Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress every hour.

  • Work-up: Upon completion, cool the reaction to room temperature before quenching and extraction.

Issue 2: Significant Homocoupling

Symptoms:

  • Presence of 5,5'-bi(benzo[c]isothiazole) as a major byproduct.

  • This side product is often less soluble and may complicate purification.

Root Causes & Solutions:

Parameter Underlying Cause Recommended Action
Oxygen Contamination Molecular oxygen can facilitate the oxidative homocoupling of the boronic acid.Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.
Catalyst System Some palladium catalysts may have a higher propensity for promoting homocoupling.Screen different palladium sources (e.g., Pd(dppf)Cl2) and ligands. The choice of ligand can significantly influence the relative rates of the desired catalytic cycle versus the homocoupling pathway.
Reaction Stoichiometry An excess of the boronic acid can sometimes lead to increased homocoupling.Use a slight excess of the aryl halide (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid.

Workflow for Minimizing Homocoupling

Caption: Troubleshooting workflow for reducing homocoupling side products.

Part 3: Mechanistic Considerations

Understanding the underlying mechanisms of side product formation is key to their prevention.

Protodeboronation Mechanism:

The protodeboronation of arylboronic acids is a well-documented process. It can be catalyzed by both acid and base, but in the context of Suzuki-Miyaura coupling, the base-mediated pathway is more relevant. The presence of a protic source (like water) allows for the cleavage of the C-B bond.

Protodeboronation_Mechanism ArylBOH Ar-B(OH)2 (this compound) Boronate [Ar-B(OH)3]- ArylBOH->Boronate + Base Base Base (e.g., OH-) TransitionState Transition State Boronate->TransitionState Proton H2O Proton->TransitionState ArylH Ar-H (Benzo[c]isothiazole) TransitionState->ArylH Borate B(OH)4- TransitionState->Borate

Caption: Simplified mechanism of base-mediated protodeboronation.

By keeping the concentration of protic species low and using a non-nucleophilic base, the formation of the key boronate intermediate that precedes C-B bond cleavage can be minimized.

References

  • Title: Suzuki−Miyaura Coupling Source: Organic Reactions URL: [Link]

  • Title: The Protodeboronation of Arylboronic Acids Source: Australian Journal of Chemistry URL: [Link]

Technical Support Center: Improving the Solubility of Benzo[c]isothiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Benzo[c]isothiazole-based compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with this important heterocyclic scaffold. Benzo[c]isothiazole and its derivatives are prevalent in medicinal chemistry due to their diverse biological activities, but their often rigid, aromatic structure contributes to poor aqueous solubility—a critical hurdle in preclinical and formulation development.[1][2][3]

This document provides troubleshooting guidance and frequently asked questions (FAQs) to help you diagnose and overcome solubility issues in your experiments. We will explore the scientific principles behind various enhancement techniques, from fundamental adjustments to advanced formulation strategies.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My Benzo[c]isothiazole derivative, dissolved in DMSO, immediately precipitates when I add it to my aqueous buffer (e.g., PBS). What is happening and how can I fix it?

A1: This is a classic and common problem known as "crashing out." It occurs because your compound is highly soluble in a polar aprotic solvent like DMSO but poorly soluble in the aqueous buffer.[4] The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the final mixture, leading to precipitation.

Causality: The core issue is the large polarity difference between your stock solvent (DMSO) and your final aqueous medium. The DMSO concentration in the final solution is too low to act as an effective co-solvent.

Immediate Solutions to Try:

  • Decrease the Final Concentration: The simplest first step is to test a lower final concentration of your compound. You may be exceeding its maximum aqueous solubility.

  • Increase Co-solvent Percentage: Increase the percentage of DMSO (or another miscible organic solvent) in your final aqueous solution.[5] Be mindful of the tolerance of your assay system (e.g., cells, enzymes) to the organic solvent, as high concentrations can be toxic or interfere with results. A typical starting point is to keep the final DMSO concentration at or below 1%, but some assays can tolerate up to 5%.

  • Change the Order of Addition: Try adding the aqueous buffer to your DMSO stock solution slowly while vortexing vigorously. This "anti-solvent" addition method can sometimes help maintain solubility by preventing the formation of large, localized concentration gradients.

Workflow for Optimizing Co-Solvent Conditions

start Compound Precipitates in Aqueous Buffer check_conc Is the final concentration essential? start->check_conc lower_conc Action: Lower the final compound concentration. check_conc->lower_conc No check_assay Can the assay tolerate higher organic solvent %? check_conc->check_assay Yes success Compound is Soluble Experiment Proceeds lower_conc->success inc_cosolvent Action: Increase co-solvent (e.g., DMSO, Ethanol) to 2-5%. Monitor for assay interference. check_assay->inc_cosolvent Yes fail1 Precipitation Persists check_assay->fail1 No fail2 Precipitation Persists or Assay is Compromised inc_cosolvent->fail2 inc_cosolvent->success Soluble adv_strat Proceed to Advanced Solubility Strategies (See FAQ Section) fail1->adv_strat fail2->adv_strat

Caption: Decision workflow for troubleshooting precipitation.

Q2: I've noticed the solubility of my compound changes depending on the buffer I use, even at the same pH. Why?

A2: This phenomenon is likely due to interactions between your compound and the specific buffer components. Different buffer salts can influence solubility through mechanisms like the common ion effect or specific molecular interactions. For example, phosphate or citrate buffers can sometimes form less soluble salts or complexes with drug molecules compared to simpler buffers like HEPES or Tris. It is crucial to screen different buffer systems during early-stage development.

Q3: My compound is a free base, and its solubility is extremely low. I tried lowering the pH with HCl, but it's still not dissolving well. What's next?

A3: While lowering the pH is the correct strategy for a weak base, simply adding a strong acid like HCl might not be sufficient or optimal.[6][7]

Possible Reasons for Failure:

  • Insufficient pKa Difference: The pKa of your compound's basic center (likely the isothiazole nitrogen) might be very low, requiring a much lower pH than you've tried to achieve significant protonation.

  • Formation of an Insoluble Salt: The hydrochloride (HCl) salt of your specific compound might itself be poorly soluble. This is a known phenomenon where the salt form does not guarantee high solubility.[8]

  • Kinetics of Dissolution: The dissolution process may be very slow. Ensure you are allowing adequate time and agitation (stirring, sonication) for the compound to dissolve after pH adjustment.

Recommended Actions:

  • Systematic pH Titration: Instead of a single pH point, perform a full pH-solubility profile. This will reveal the pH at which maximum solubility is achieved.[9]

  • Screen Different Counterions: Attempt to form different salts. Instead of HCl, try using other acids like methane sulfonic acid (mesylate), sulfuric acid, or tartaric acid. Different counterions can lead to salts with vastly different crystal lattice energies and, consequently, different solubilities.[10][11]

Part 2: Frequently Asked Questions (FAQs)

This section provides in-depth answers to common questions about enhancing the solubility of Benzo[c]isothiazole-based compounds.

FAQ 1: What are the primary reasons Benzo[c]isothiazole compounds are poorly soluble?

The poor aqueous solubility of this class of compounds typically stems from their physicochemical properties:

  • High Crystallinity & Lattice Energy: The planar, rigid aromatic structure facilitates strong intermolecular packing in the solid state. This results in a highly stable crystal lattice that requires significant energy to break apart during dissolution.[12]

  • Hydrophobicity: The fused benzene ring and the overall structure are predominantly nonpolar, leading to unfavorable interactions with water molecules.

  • Molecular Size: Larger molecules have a smaller surface-area-to-volume ratio and are more difficult for solvent molecules to surround and solvate.[13]

FAQ 2: What is the first and most fundamental technique I should try to improve solubility?

pH Adjustment.

This is the most direct and scientifically guided initial approach, assuming your molecule has an ionizable center. Most Benzo[c]isothiazole derivatives contain a nitrogen atom that can act as a weak base.

Mechanism: By lowering the pH of the aqueous medium, you increase the concentration of H+ ions. These protons can be accepted by the basic nitrogen atom on the isothiazole ring, forming a positively charged cation.[6][14] This ionized form is more polar than the neutral molecule, leading to much more favorable interactions with water and a significant increase in solubility.[7][15]

Low_pH [ R-N ] + H⁺ Equilibrium Low_pH->Equilibrium High_pH [ R-NH⁺ ] Soluble Highly Soluble (Ionized Salt Form) High_pH->Soluble Equilibrium->High_pH Insoluble Poorly Soluble (Neutral Form) Insoluble->Low_pH

Caption: pH effect on a weakly basic compound.

Experimental Protocol: pH-Solubility Profile
  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Incubation: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that undissolved material remains at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.22 µm filter to get a clear, saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer solution. This plot will reveal the optimal pH for solubilization.

FAQ 3: Co-solvents are not working well enough. What is a more robust chemical modification strategy?

Salt Formation.

While pH adjustment creates a salt in situ, formal salt formation involves creating a stable, solid, crystalline salt of your compound with a specific counterion. Over 50% of all drugs on the market are administered as salts because it is a highly effective strategy.[16]

Causality: A well-chosen salt can improve the dissolution rate and apparent solubility.[17] This is because:

  • Improved Wettability: The ionic nature of the salt crystal lattice increases hydrophilicity.[17]

  • pH Microenvironment: As the salt dissolves, it can alter the pH in the diffusion layer surrounding the particle, creating a microenvironment that favors further dissolution.[17]

  • Different Crystal Energy: The salt will have a different crystal lattice energy than the parent free base, which can be more favorable for dissolution.[16]

Considerations for Salt Screening:

  • pKa Rule: For a stable salt to form between a weak base (your compound) and an acid (the counterion), the pKa of the base should be at least 2-3 units higher than the pKa of the acid.[11][16]

  • Counterion Selection: A wide range of counterions can be screened.

Counterion ClassExamplesKey Properties
Inorganic Hydrochloride, Sulfate, PhosphateSmall, highly polar, often result in highly soluble salts.
Sulfonates Mesylate, Esylate, BesylateGood for forming stable, crystalline, and often soluble salts.[17]
Carboxylates Acetate, Tartrate, CitrateCan offer a range of properties; some can chelate metals.
FAQ 4: My compound is neutral or has very weak basicity, so pH and salt strategies are ineffective. What advanced formulation approaches can I use?

For compounds that cannot be effectively ionized, you must turn to formulation technologies that address the core issues of high lattice energy and hydrophobicity. Two leading strategies are Amorphous Solid Dispersions and Nanosuspensions.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Concept: This technique involves converting the crystalline drug into its amorphous (non-crystalline) state and dispersing it within a polymer matrix.[18][19]

Causality: The amorphous form lacks the highly ordered, stable structure of a crystal. This means no crystal lattice energy needs to be overcome for dissolution to occur.[20] The drug is in a much higher energy state, which leads to a significant increase in its apparent solubility, often achieving a "supersaturated" state upon dissolution that enhances absorption.[20] The polymer carrier is crucial for stabilizing the amorphous drug and preventing it from recrystallizing over time.[18]

Workflow for ASD Formulation

start Select API and Polymer Carrier (e.g., PVP, HPMC) dissolve Dissolve API and Polymer in a Common Solvent start->dissolve remove_solvent Rapidly Remove Solvent dissolve->remove_solvent spray_dry Method 1: Spray Drying remove_solvent->spray_dry hot_melt Method 2: Hot Melt Extrusion remove_solvent->hot_melt asd_product Amorphous Solid Dispersion (API in Polymer Matrix) spray_dry->asd_product hot_melt->asd_product characterize Characterize: - Amorphous state (PXRD) - Stability (DSC) - Dissolution Profile asd_product->characterize

Caption: General workflow for preparing an ASD.

Strategy 2: Nanosuspensions

Concept: This approach reduces the particle size of the drug down to the sub-micron (nanometer) range.[21] The resulting nanoparticles are stabilized in a liquid medium by surfactants or polymers to prevent aggregation.[22]

Causality: The primary benefit of nanosizing comes from the massive increase in the particle's surface-area-to-volume ratio. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area.[23] A larger surface area leads to a much faster rate of dissolution.[24] This technique increases the dissolution velocity but does not typically increase the drug's equilibrium solubility.[25] However, for absorption in a dynamic system like the GI tract, a faster dissolution rate can dramatically improve bioavailability.[26]

TechniquePrimary MechanismBest ForKey Consideration
pH Adjustment Ionization of the molecule to increase polarity.Weakly acidic or basic compounds.Efficacy is highly dependent on the compound's pKa.[9]
Co-solvency Reducing the polarity of the bulk solvent.Quick screening; early-stage in vitro assays.Potential for compound precipitation upon dilution; solvent toxicity.[5][]
Salt Formation Creating a new solid form with different, more favorable physicochemical properties.Ionizable compounds where a stable, soluble salt can be formed.Requires screening of multiple counterions; the salt form may be hygroscopic.[8]
Amorphous Solid Dispersion Eliminating the crystal lattice energy by creating a high-energy amorphous form.Neutral or poorly ionizable compounds with high melting points.Physical stability is critical; the amorphous form can recrystallize over time.[18][20]
Nanosuspension Increasing the surface area to dramatically increase dissolution velocity.Compounds whose absorption is limited by dissolution rate (BCS Class II).[22]Requires specialized equipment (homogenizers, mills); physical stability of the suspension is key.[21]

References

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Kumar, S., & Randhawa, J. K. (2022). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Scientific Research, 13(02), 01-07.
  • Yellela, S. R. C. (2016). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical and Clinical Research, 8(7), 789-798.
  • Singh, A., Van den Mooter, G. (2016). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Acta Pharmaceutica Sinica B, 6(4), 304-316.
  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability.
  • IJPR. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmaceutical Research.
  • Global Journals. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Global Journals Inc.
  • IJPRD. (2021). Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review. International Journal of Pharmaceutical Research and Development.
  • Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 44(11).
  • Agilent. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Agilent Technologies.
  • Aayushi, C., Komal, S., & Garima, S. (2024). Enhancing solubility of poorly soluble drugs using various techniques. GSC Biological and Pharmaceutical Sciences, 27(1), 001-012.
  • BOC Sciences. (n.d.).
  • Jundale, D. B., Shinde, G. V., & Shimpi, S. L. (2012). Nanosizing of drugs: Effect on dissolution rate. Journal of Pharmacy Research, 5(2), 996-1000.
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  • HRPL. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. HRPL.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Ayurveda Journals. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Wikipedia. (n.d.). Cosolvent.
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  • PubMed. (2002). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. J Pharm Sci, 91(4), 943-52.
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  • PubMed. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. J Pharm Sci, 73(12), 1679-84.
  • RJPDFT. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • MDPI. (2021). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Crystals, 11(12), 1541.
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  • MDPI. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Chemical Properties of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt.
  • MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(21), 7564.
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Technical Support Center: Catalyst Selection for Efficient Coupling of Benzo[c]isothiazol-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance on the Suzuki-Miyaura cross-coupling of Benzo[c]isothiazol-5-ylboronic acid. Our goal is to equip you with the knowledge to troubleshoot common issues and optimize your reaction conditions for high efficiency and reproducibility.

The benzo[c]isothiazole moiety is a significant pharmacophore, and its incorporation into complex molecules via C-C bond formation is a critical step in many synthetic endeavors. However, as a sulfur-containing, electron-deficient heteroarylboronic acid, this substrate presents unique challenges that require a nuanced approach to catalyst and condition selection. This guide provides in-depth, evidence-based solutions to common problems you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with this compound resulting in a low yield?

A1: Low yields with this substrate are often multifactorial, stemming from its inherent chemical properties. The primary culprits are typically:

  • Catalyst Poisoning: The sulfur atom in the isothiazole ring can coordinate to the palladium catalyst, leading to deactivation and the formation of inactive palladium black.[1][2] This is a common issue with sulfur-containing heterocycles.

  • Protodeboronation: This is a significant side reaction where the C-B bond of your boronic acid is cleaved and replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[3] Heteroaryl boronic acids, especially those that are electron-deficient, are particularly susceptible to this process.[4][5]

  • Slow Transmetalation: The benzo[c]isothiazole ring is electron-deficient. This property can slow down the crucial transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.[4]

  • Catalyst Inhibition: The nitrogen atom in the isothiazole ring, being Lewis basic, can coordinate to the palladium center, potentially inhibiting its catalytic activity.[6]

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is the hydrolysis of the boronic acid to the corresponding arene (in this case, benzo[c]isothiazole).[3] It is a common pathway for yield loss. To minimize it:

  • Use a More Stable Boron Reagent: Instead of the boronic acid, consider using its pinacol ester, neopentyl ester, or MIDA ester derivative. These are generally more stable and less prone to premature decomposition.[7] Potassium trifluoroborate salts are another excellent, highly stable alternative.[8]

  • Anhydrous Conditions: While many Suzuki couplings tolerate water, for a sensitive substrate like this, minimizing water content can suppress protodeboronation. Using anhydrous solvents and a base like potassium trimethylsilanolate (TMSOK) can be beneficial.[6]

  • Choice of Base: Use the mildest effective base. Strong bases in protic solvents can accelerate protodeboronation. Consider using bases like CsF, K3PO4, or even KF, which is known to be effective while being gentle on base-labile groups.[9][10]

  • Protect the Boronic Acid: A simple and effective method is to pre-treat the boronic acid with diethanolamine to form a crystalline, air- and water-stable adduct that can be used directly in the coupling reaction.[4][11]

Q3: How do I choose the right palladium catalyst and ligand for this specific coupling?

A3: The choice of catalyst and ligand is critical to overcome the challenges of catalyst poisoning and slow transmetalation.

  • Palladium Precatalysts: It is highly recommended to use modern palladium precatalysts (e.g., G2, G3, or G4 Buchwald-type precatalysts). These are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results than using sources like Pd(OAc)2 or Pd(PPh3)4.

  • Ligands: For challenging substrates like this compound, bulky and electron-rich phosphine ligands are essential. These ligands promote both the oxidative addition and the rate-limiting reductive elimination steps.[4] They can also help stabilize the palladium center and mitigate deactivation. Excellent choices include:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective for heteroaryl couplings.[4][7]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes can also be very effective, offering high stability to the palladium catalyst.[9]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Problem 1: My reaction turns black, and I observe little to no product formation.

  • Likely Cause: This is a classic sign of palladium catalyst decomposition into palladium black, likely due to catalyst poisoning by the sulfur atom of your benzo[c]isothiazole substrate.[2][3]

  • Solution Pathway:

    • Increase Ligand Loading: Increase the ligand-to-palladium ratio. A higher concentration of a strongly coordinating, bulky ligand can protect the palladium center from deactivating interactions with the sulfur atom.

    • Switch to a More Robust Ligand System: If you are using a simple ligand like PPh3, it is almost certainly not robust enough. Switch to a modern Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[4] These form more stable and active catalytic complexes.

    • Use a Precatalyst: Buchwald precatalysts are designed for stability and efficient generation of the active catalyst, which can be crucial in preventing decomposition.

    • Consider Additives: In some challenging cases, additives can help. For instance, trimethyl borate has been shown to mitigate catalyst poisoning by attenuating the Lewis-basicity of heteroatoms.[6]

Problem 2: My starting materials are consumed, but I primarily isolate benzo[c]isothiazole (the protodeboronated product).

  • Likely Cause: Your reaction conditions are favoring protodeboronation over the desired cross-coupling. This indicates that the transmetalation step is too slow relative to the decomposition of the boronic acid.

  • Solution Pathway:

    • Change the Boron Reagent: As mentioned in the FAQ, switch from the boronic acid to a more stable derivative like a pinacol boronate ester or a potassium trifluoroborate salt.[7][8] This is the most effective solution.

    • Optimize the Base and Solvent System:

      • Use a weaker, non-nucleophilic base like K3PO4 or Cs2CO3.[4]

      • If using an aqueous system, minimize the amount of water or switch to an anhydrous solvent system (e.g., anhydrous dioxane or THF) with a soluble base like potassium trimethylsilanolate (TMSOK).[6]

    • Increase Reaction Rate: A more active catalyst system can increase the rate of the productive catalytic cycle, allowing the coupling to outcompete protodeboronation. Use a highly active ligand like SPhos or a suitable NHC ligand. Increasing the temperature may also help, but must be balanced against the thermal stability of your substrates.

Problem 3: The reaction is sluggish and stalls before completion, even with a good catalyst system.

  • Likely Cause: This could be due to a combination of slow transmetalation due to the electron-deficient nature of the benzo[c]isothiazole ring and potential inhibition by the Lewis basic nitrogen atom.[4][6]

  • Solution Pathway:

    • Select a Stronger Base: The role of the base is to form the more nucleophilic boronate species, which is essential for transmetalation.[9][12][13] If you are using a weak base and the reaction is stalling, switching to a stronger base like K3PO4 or Cs2CO3 can accelerate the transmetalation step.

    • Use an Electron-Rich Ligand: Highly electron-donating ligands increase the electron density on the palladium center, which can facilitate the reductive elimination step and turnover of the catalyst. Buchwald ligands are excellent for this purpose.[4]

    • Increase Reaction Temperature: Carefully increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can often overcome the activation energy barrier for sluggish reactions. Monitor for any signs of decomposition.

    • Consider an Additive: The use of trimethyl borate can buffer the inhibitory effects of Lewis basic heterocycles and promote the solubilization of boronate complexes, potentially accelerating the reaction.[6]

Data Presentation & Protocols

Table 1: Recommended Catalyst Systems for Coupling this compound Derivatives
Catalyst/PrecatalystLigandRecommended BaseSolvent SystemKey Advantages
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane / H₂OHigh activity for heteroaryl couplings, good for overcoming slow transmetalation.
XPhos Pd G3(None needed)Cs₂CO₃THF / H₂OAir-stable precatalyst, excellent for challenging, electron-deficient substrates.[4]
Pd(OAc)₂RuPhosK₂CO₃Toluene / H₂ORobust system, often effective for sterically hindered partners.
(IPr)Pd(allyl)Cl(None needed)K₃PO₄Anhydrous DioxaneNHC-based system, offers high thermal stability and resistance to poisoning.
PdCl₂(dppf)(None needed)Na₂CO₃DME / H₂OA more "classic" choice, may require higher temperatures and longer reaction times.
Experimental Protocols

Protocol 1: General Screening Conditions

  • Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to achieve a concentration of ~0.1 M with respect to the aryl halide.

  • Reaction: Place the vial in a preheated heating block or oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Protocol 2: Optimized Anhydrous Conditions for Sensitive Substrates

  • Reagent Preparation: In a nitrogen-filled glovebox, add the aryl halide (1.0 equiv), this compound neopentyl ester (1.1 equiv), and potassium trimethylsilanolate (TMSOK, 1.2 equiv) to a vial with a stir bar.[6]

  • Catalyst and Additive: Add the palladium precatalyst (e.g., Pd-CataCXium A-G3, 3 mol%) and trimethyl borate (3.0 equiv).[6]

  • Solvent Addition: Add anhydrous 1,4-dioxane to the vial.

  • Reaction: Seal the vial and heat at the desired temperature (e.g., 80-100 °C), stirring vigorously.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Proceed with standard aqueous workup and purification.

Visualizations

Suzuki-Miyaura Catalytic Cycle with Potential Failure Points

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_problems Potential Issues for Benzo[c]isothiazole Pd(0)L_n Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L_n->OxAdd Ar-Pd(II)-X Ar-Pd(II)-X Complex OxAdd->Ar-Pd(II)-X Transmetalation Transmetalation (with Ar'B(OR)3-) Ar-Pd(II)-X->Transmetalation Base + Ar'B(OH)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Protodeboronation Protodeboronation of Ar'B(OH)2 Transmetalation->Protodeboronation Competing side reaction RedElim Reductive Elimination Ar-Pd(II)-Ar'->RedElim RedElim->Pd(0)L_n Regeneration Product Ar-Ar' Product RedElim->Product Poisoning Sulfur Poisoning: Pd(0) deactivation Poisoning->Pd(0)L_n Deactivates Inhibition Nitrogen Inhibition: Coordination to Pd(II) Inhibition->Ar-Pd(II)-X Inhibits Catalyst_Selection start Start: Coupling this compound derivative q1 Is protodeboronation a major issue? start->q1 a1_yes Use stable boron surrogate (Pinacol ester, MIDA ester, or KBF3 salt) q1->a1_yes Yes a1_no Proceed with boronic acid (use mild base, e.g., K3PO4) q1->a1_no No q2 Is catalyst deactivation (blackening) observed? a1_yes->q2 a1_no->q2 a2_yes Use bulky, electron-rich ligand (e.g., SPhos, XPhos) and a precatalyst q2->a2_yes Yes a2_no Standard conditions may suffice. (e.g., PdCl2(dppf)) q2->a2_no No end_point Optimized Reaction a2_yes->end_point a2_no->end_point

Caption: Decision workflow for selecting optimal coupling conditions.

References

  • Carrow, B. P., & Hartwig, J. F. (2014). The Role of the Base in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 136(11), 4332–4344. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Al-Zoubi, R. M. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(12), 3348-3354. [Link]

  • Gagnon, A., & Du, X. (2014). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 18(9), 1108–1114. [Link]

  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(37), 12934–12937. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Al-Masum, M., & Al-Taisan, W. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules, 22(12), 2211. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 519(7543), 334–338. [Link]

  • Moulijn, J. A., van Leeuwen, P. W. N. M., & van Santen, R. A. (Eds.). (2001). Poisoning and deactivation of palladium catalysts. Catalysis: An Integrated Approach, 2nd ed. (pp. 235-263). Elsevier. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. University of Bristol. [Link]

  • Thomas, D. A., & Denmark, S. E. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 6(3), 1587–1591. [Link]

  • Khan, I., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Materials, 15(24), 8821. [Link]

  • Wang, X., et al. (2017). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Nature Communications, 8, 14892. [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • ResearchGate. (2025). Final Analysis: Sulfur as a Catalyst Poison. Retrieved from [Link]

  • Ayub, K., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4118. [Link]

  • Process Parameters. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • PubChem. (n.d.). Benzo[c]isothiazole. Retrieved from [Link]

  • Krivenko, A. G., et al. (2021). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 26(11), 3290. [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]

  • Mbarki, M., et al. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 11(3), 105-126. [Link]

  • Wang, X., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(1), 153-160. [Link]

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Managing the stability of Benzo[c]isothiazol-5-ylboronic acid under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Benzo[c]isothiazol-5-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the stability of this reagent, particularly under the basic conditions required for cross-coupling reactions. This guide offers troubleshooting protocols and frequently asked questions to ensure the successful application of this valuable building block in your synthetic endeavors.

Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound giving low yields or failing completely?

A: Low yields are often attributed to the degradation of the boronic acid under the reaction conditions. Boronic acids, especially heteroaromatic variants like this compound, can be unstable in the presence of heat, a palladium catalyst, and particularly, aqueous base.[1][2] The primary decomposition pathway is protodeboronation , where the C–B bond is cleaved and replaced by a C–H bond, effectively destroying your starting material.[3][4] Oxidation is another potential side reaction.[4]

Q2: What is protodeboronation and why is it a problem under basic conditions?

A: Protodeboronation is the protonolysis of the carbon-boron bond (Ar–B(OH)₂ + H₂O → Ar–H + B(OH)₃).[5] This side reaction is frequently problematic in metal-catalyzed cross-couplings.[3] The mechanism is often base-catalyzed, involving a pre-equilibrium where the boronic acid reacts with a hydroxide ion to form a more reactive boronate species ([ArB(OH)₃]⁻).[3] This boronate then reacts with a proton source (like water) in the rate-limiting step, leading to the undesired arene byproduct.[3] For heteroaromatic boronic acids containing a basic nitrogen, additional pH-dependent decomposition pathways can exist, sometimes involving zwitterionic intermediates that are highly susceptible to degradation.[3][6][7]

Q3: I observe the formation of benzo[c]isothiazole in my reaction mixture. Is this related to instability?

A: Yes, the presence of benzo[c]isothiazole is a direct indicator of protodeboronation. This confirms that your boronic acid is degrading under the reaction conditions. Optimizing the choice of base, solvent, and temperature, or protecting the boronic acid functionality, is necessary.

Q4: How can I improve the stability and performance of this compound in my reactions?

A: The most effective strategy is to convert the boronic acid into a more stable derivative that facilitates a "slow release" of the active reagent during the reaction.[1][3] This maintains a low concentration of the unstable free boronic acid, minimizing decomposition while allowing the desired cross-coupling to proceed.[8] Highly recommended derivatives include:

  • N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, air-tolerant crystalline solids that can be purified via chromatography.[1][2] They release the boronic acid slowly under specific aqueous basic conditions.[2]

  • Diethanolamine (DABO) boronates: These complexes are also air-stable and are particularly effective for heterocyclic boronic acids.[9][10][11] They can be used directly in coupling reactions, where they hydrolyze in situ.[9][11]

  • Potassium Trifluoroborates (R-BF₃K): These salts are bench-stable solids that serve as excellent slow-release sources for the boronic acid.[1]

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling

This section provides a systematic approach to diagnosing and solving issues related to the instability of this compound in Suzuki-Miyaura cross-coupling reactions.

Issue: Consistently low yield (<30%) or recovery of starting materials and protodeboronated byproduct.

This common problem points towards boronic acid decomposition outcompeting the catalytic cycle of the cross-coupling reaction.

G start Low Yield Observed check_base Step 1: Evaluate the Base start->check_base check_temp Step 2: Lower Reaction Temperature check_base->check_temp If yield is still low protect_ba Step 3: Convert to a Stable Derivative (MIDA or DABO Boronate) check_temp->protect_ba If decomposition persists re_optimize Step 4: Re-optimize Coupling Conditions protect_ba->re_optimize success Successful Coupling re_optimize->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Step 1: Re-evaluate Your Choice of Base

The base is critical. Strong bases like NaOH or KOH can accelerate protodeboronation. Milder bases often provide a more controlled reaction.

Explanation: The base's role is to activate the boronic acid to form a boronate, which is necessary for transmetalation to the palladium center. However, this same boronate is susceptible to protonolysis.[3] Using a milder base can find a kinetic sweet spot where transmetalation is efficient but decomposition is minimized.

BasepKa of Conjugate AcidCommon Usage & Rationale
K₃PO₄ 12.3Often an excellent choice. Provides sufficient basicity for catalysis while being less harsh than hydroxides. Used in many "slow-release" MIDA boronate protocols.[2]
K₂CO₃ 10.3A standard, mild base suitable for many Suzuki couplings. A good starting point for optimization.
Cs₂CO₃ 10.3Often used in anhydrous or low-water conditions. Its solubility in organic solvents can be advantageous.
NaOH, KOH ~15.7Use with caution. These strong bases can rapidly degrade sensitive boronic acids. Generally not recommended unless other options have failed.

Protocol 1: Base Screening Experiment

  • Set up three identical reactions in parallel using your standard protocol (substrate, palladium catalyst, ligand, solvent).

  • In each reaction, use a different base: (a) K₃PO₄ (2.5 equiv), (b) K₂CO₃ (3 equiv), and (c) your original base.

  • Run the reactions at the same temperature (e.g., 80 °C) for a set time (e.g., 4 hours).

  • Analyze the crude reaction mixture of each by LC-MS or ¹H NMR to quantify the ratio of desired product to the protodeboronated byproduct (benzo[c]isothiazole). This will identify the base that best suppresses the side reaction.

Step 2: Assess Reaction Temperature

High temperatures accelerate all reactions, including decomposition.

Protocol 2: Temperature Optimization

  • Using the best base identified in Step 1, set up reactions at three different temperatures: 100 °C, 80 °C, and 60 °C.

  • Monitor the reactions over 24 hours, taking aliquots at 2, 6, and 24 hours.

  • Analyze for product formation and byproduct. You may find that a lower temperature over a longer period gives a cleaner reaction and a higher final yield.

Step 3: Convert to a Stable Boronic Acid Derivative

If optimization of base and temperature fails, the intrinsic instability of the free boronic acid is the root cause. Converting it to a MIDA or DABO boronate is the most robust solution.[1][2][9]

G BA This compound Ar-B(OH)₂ Boronate Boronate Anion [Ar-B(OH)₃]⁻ BA->Boronate + Base Oxidation Oxidation Product Ar-OH BA->Oxidation + [O] Base Base (OH⁻) Proton Proton Source (H₂O) Oxidant Oxidant ([O]) Boronate->BA - Base (Equilibrium) Protodeboronation Protodeboronation Product Ar-H Boronate->Protodeboronation + H₂O

Caption: Major decomposition pathways for arylboronic acids under basic conditions.

Protocol 3: Synthesis of Benzo[c]isothiazol-5-yl MIDA Boronate This protocol is adapted from standard procedures for MIDA boronate formation.[1][2]

  • To a flask containing this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv), add dimethylformamide (DMF) to create a 0.5 M solution.

  • Heat the mixture to 80-100 °C with stirring for 2-4 hours. Water is removed during this process, which can be facilitated by a Dean-Stark trap for larger scales.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the boronic acid.

  • Once complete, cool the reaction mixture and remove the DMF under high vacuum.

  • The resulting MIDA boronate is typically a crystalline solid that can be purified by recrystallization or, unlike the free boronic acid, by silica gel chromatography.

Protocol 4: Suzuki-Miyaura Coupling with MIDA Boronate (Slow-Release Conditions) [2]

  • In a reaction vessel, combine your aryl halide (1.0 equiv), the Benzo[c]isothiazol-5-yl MIDA boronate (1.2-1.5 equiv), Pd catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%), and K₃PO₄ (3-5 equiv).

  • Add a solvent system of dioxane and water (e.g., 5:1 ratio) to a concentration of ~0.1 M.

  • Heat the reaction to 60-100 °C and stir for 6-24 hours. The slow hydrolysis of the MIDA boronate will release the boronic acid gradually, feeding it into the catalytic cycle while keeping its standing concentration low, thus preventing decomposition.

  • Monitor the reaction for product formation.

References
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. ResearchGate. [Link]

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. [Link]

  • US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions.
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. FAO AGRIS. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PubMed. [Link]

Sources

Troubleshooting difficult couplings with sterically hindered substrates and Benzo[c]isothiazol-5-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals who are tackling the intricate challenge of coupling sterically hindered substrates with nuanced heteroaromatic partners like Benzo[c]isothiazol-5-ylboronic acid. Here, we move beyond standard protocols to offer in-depth, field-proven insights and troubleshooting strategies to empower your synthetic success.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction between a di-ortho-substituted aryl bromide and this compound is showing low to no conversion. What are the most likely causes?

A1: This is a classic scenario when dealing with sterically demanding couplings. The primary bottlenecks are typically the oxidative addition and reductive elimination steps of the catalytic cycle. With two bulky ortho-substituents on your aryl bromide, the palladium center's approach is severely restricted. Furthermore, the this compound, being a heteroaromatic boronic acid, introduces its own set of challenges, including potential catalyst inhibition and instability under basic conditions.[1]

Initial points of investigation should be:

  • Catalyst System Inefficiency: Your choice of palladium precursor and, most critically, the ancillary ligand, may not be suitable for overcoming the steric barriers. Standard ligands like PPh₃ are often inadequate for such transformations.[2]

  • Suboptimal Base and Solvent Combination: The base is not just an activator for the boronic acid; its strength and solubility can dramatically influence reaction rates and side reactions. The solvent system must be able to solubilize all components, including the often poorly soluble inorganic base.[3]

  • Boronic Acid Instability: Heteroaryl boronic acids, especially those containing nitrogen and sulfur, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[4][5]

  • Catalyst Poisoning: Sulfur-containing compounds can act as poisons to palladium catalysts, though this is less common with the sulfur atom embedded in an aromatic ring compared to thiols.[6][7]

Q2: I'm observing significant formation of the deboronated arene from my this compound. How can I mitigate this protodeboronation?

A2: Protodeboronation is a well-documented challenge, particularly with electron-rich or heteroaromatic boronic acids.[4] This undesired pathway competes directly with the desired transmetalation step. The key is to accelerate the productive catalytic cycle so that it outpaces the decomposition of the boronic acid.[4]

Here are several strategies, in order of implementation:

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[8] Switching from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or even KF can significantly suppress this side reaction.[5]

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If your catalyst system is active enough, reducing the temperature may favor the cross-coupling pathway.[5]

  • Employ a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative like a pinacol boronate ester or a MIDA boronate ester.[4] These derivatives are more stable under the reaction conditions and slowly hydrolyze to release the active boronic acid, keeping its concentration low and minimizing decomposition.[9]

  • Use a Highly Active Catalyst System: Modern palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can dramatically accelerate the Suzuki coupling, giving the boronic acid less time to decompose.[10][11]

Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of boronic acids to form a biaryl byproduct is often promoted by the presence of oxygen in the reaction mixture. Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling. Inadequate degassing of solvents and failure to maintain an inert atmosphere are the most common culprits.

To prevent homocoupling:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period.

  • Inert Atmosphere: Run the reaction under a strict inert atmosphere (argon or nitrogen balloon or in a glovebox).

  • Use of Pd(II) Precatalysts: Modern, well-defined Pd(II) precatalysts are generally more resistant to side reactions compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[2][12]

Troubleshooting Guides

Issue 1: Low Yield in a Sterically Hindered Suzuki-Miyaura Coupling

You are attempting to couple 2,6-dimethylbromobenzene with this compound and observing less than 20% yield.

start Low Yield (<20%) Observed q1 Is the Catalyst System Optimized for Hindered Substrates? start->q1 a1_yes Yes q1->a1_yes Proceed a1_no No (e.g., using Pd(PPh3)4) q1->a1_no Action q2 Is the Base/Solvent Combination Appropriate? a1_yes->q2 sol1 Upgrade Ligand: - Use bulky, electron-rich biarylphosphine ligands (SPhos, XPhos, RuPhos) - Consider N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, SIPr) - Use a modern Pd(II) precatalyst (e.g., XPhos-G3, PEPPSI-IPr) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Proceed a2_no No (e.g., Na2CO3 in Toluene) q2->a2_no Action q3 Is Protodeboronation a Major Side Product? (Check by LC-MS) a2_yes->q3 sol2 Optimize Base and Solvent: - Use a stronger, non-nucleophilic base (K3PO4, Cs2CO3) - Ensure base is finely ground for better solubility - Use polar aprotic solvents (e.g., Dioxane, THF, CPME) often with a small amount of water a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Action a3_no No q3->a3_no Proceed sol3 Address Boronic Acid Instability: - Switch to a milder base (K3PO4, KF) - Lower reaction temperature - Convert boronic acid to a pinacol or MIDA ester a3_yes->sol3 end Re-evaluate Reaction with Optimized Conditions a3_no->end sol3->end

Caption: Troubleshooting workflow for low-yield hindered couplings.

1. Catalyst System Upgrade:

  • Rationale: Sterically hindered substrates require ligands that are both bulky and electron-donating. Bulky ligands promote the reductive elimination step, while electron-rich ligands facilitate the oxidative addition step.[13] N-Heterocyclic Carbene (NHC) ligands are excellent for coupling aryl chlorides and other challenging substrates due to their strong σ-donating properties.[13][14][15] Modern Pd(II) precatalysts ensure a reliable and reproducible generation of the active Pd(0) species.[2][12]

  • Recommended Systems:

    • For Aryl Bromides: XPhos G3 (a third-generation Buchwald precatalyst)

    • For Aryl Chlorides (if applicable): PEPPSI-IPr or a [Pd(IPr)(allyl)Cl] complex.[12]

2. Base and Solvent Optimization:

  • Rationale: A strong, non-nucleophilic base is required to form the boronate anion without causing side reactions.[3] The solubility of the base is crucial; often a mixture of an organic solvent and water is used to facilitate both the dissolution of the organic substrates and the inorganic base.[2]

  • Recommended Conditions:

    • Base: K₃PO₄ (2-3 equivalents), finely ground.

    • Solvent: Dioxane/H₂O (e.g., 4:1 v/v).

3. Boronic Acid Stabilization:

  • Rationale: If protodeboronation is confirmed, protecting the boronic acid is a robust strategy. Pinacol esters are more stable than boronic acids but still require basic conditions for hydrolysis to the active species.[16][17]

  • Protocol for Pinacol Ester Formation:

    • In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in THF.

    • Add anhydrous MgSO₄ to act as a drying agent.

    • Stir at room temperature for 12-24 hours.

    • Filter off the MgSO₄ and concentrate the filtrate under reduced pressure. The resulting pinacol ester can often be used without further purification.

Optimized Reaction Protocol Example
  • Reaction Setup: To an oven-dried Schlenk tube, add the sterically hindered aryl bromide (1.0 equiv.), this compound pinacol ester (1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., XPhos G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction by LC-MS or TLC.

Data Summary: Recommended Conditions for Difficult Couplings

Parameter Recommendation for Sterically Hindered Substrates Rationale References
Palladium Source Pd(II) Precatalysts (e.g., Buchwald G3, Allyl-Pd-Ligand complexes)Air-stable, reliable generation of active Pd(0), often allows for lower catalyst loading.[2][9][10][11][12]
Ligand Bulky, electron-rich biarylphosphines (XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (IPr, SIPr)Overcomes steric hindrance, accelerates oxidative addition and reductive elimination.[13][18][19]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong enough to form the boronate without degrading sensitive functional groups.[3]
Solvent Polar aprotic solvents (Dioxane, THF, CPME), often with waterGood solubility for both organic substrates and inorganic bases.[2]
Boronic Acid Form Pinacol or MIDA esterIncreases stability and prevents premature protodeboronation.[4]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Diaryl Ar'-B(OR)2 Base PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination pos_ox->OxAdd Oxidative Addition pos_trans->Transmetal Transmetalation pos_red->RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(15), 3805–3807.
  • BenchChem. (2025). A Comparative Analysis of Palladium Precatalysts for the Suzuki-Miyaura Coupling Reaction.
  • Espinosa, M. R., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • ResearchGate. (n.d.). NHC−Pdcycle catalyzed Suzuki‐Miyaura cross‐coupling of (hetero)aryl chlorides.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • BenchChem. (2025).
  • Vantourout, J. C., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry.
  • Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
  • Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Suzuki cross‐coupling of aryl chlorides catalyzed by BIAN‐NHC‐Pd in Air reported by Liu.
  • BenchChem. (2025).
  • Zhou, X.-X., & Shao, L.-X. (2011). N-Heterocyclic Carbene/Pd(II)
  • BenchChem. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?
  • Billingsley, K. L., & Buchwald, S. L. (2011).
  • ResearchGate. (n.d.). Protodeboronation of (Hetero)
  • BenchChem. (2025). strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
  • Kumar, P. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Reddy, G. S., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Le-guyader, F., et al. (2011).
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Nguyen, H., et al. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry (IJC).
  • Gildner, P. G., et al. (2015).
  • ResearchGate. (n.d.).
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. (2022). PubMed Central.
  • ResearchGate. (n.d.).
  • Khumsuban, S., et al. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.
  • Chen, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Selection of boron reagents for Suzuki–Miyaura coupling.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • SAE International. (2021). Reversible Sulfur Poisoning of 3-way Catalyst linked with Oxygen Storage Mechanisms 2021-24-0069.
  • Carey, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

Sources

Analytical techniques for monitoring the progress of reactions with Benzo[c]isothiazol-5-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving Benzo[c]isothiazol-5-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to effectively monitor your chemical transformations, ensuring robust and reproducible results.

Introduction: The Unique Challenges of Monitoring Boronic Acid Reactions

This compound, like many other boronic acids, is a cornerstone of modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] However, its effective use hinges on the ability to accurately monitor reaction progress. The inherent instability of the C-B bond can lead to side reactions like protodeboronation, while the formation of boroxines can complicate analysis.[3][4] This guide provides a multi-faceted approach to reaction monitoring, from rapid qualitative checks to detailed quantitative analysis.

Section 1: Thin-Layer Chromatography (TLC) - Your First Line of Analysis

Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative assessment of reaction progress. It is particularly useful for determining the consumption of starting materials and the formation of the main product.

Experimental Protocol: Staining Boronic Acids on TLC

A significant challenge in using TLC for boronic acid reactions is the poor UV activity of many boronic acids and their weak visualization with common stains. Specialized staining methods are therefore essential.

Method 1: Alizarin Staining [1][5]

  • Spotting: Spot a small amount of your reaction mixture on a silica gel TLC plate.

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Staining: Briefly dip the dried TLC plate into a 1 mM solution of alizarin in acetone.[1][5]

  • Visualization: Allow the plate to dry until it turns pink. Observe the plate under a UV lamp at 366 nm. Boronic acids will appear as bright yellow-orange fluorescent spots.[1][5]

Method 2: Curcumin Staining [6][7]

  • Spotting and Elution: Follow steps 1 and 2 as described above.

  • Staining: Immerse the dried TLC plate in a curcumin staining solution for 5 seconds.

  • Drying: Dry the plate with a heat gun for approximately 5 seconds.

  • Visualization: Boronic acid-containing compounds will appear as red or orange spots due to the formation of a boron-curcumin complex.[6][7]

Troubleshooting TLC Analysis

Q1: I don't see a spot for my boronic acid, even with the special stains.

  • A1: This could be due to several factors. Firstly, ensure your boronic acid is not fully consumed in the reaction. Spot a sample of your starting material alongside the reaction mixture for comparison. Secondly, the concentration of the boronic acid in the reaction mixture might be too low to detect. Try spotting a larger amount or a more concentrated sample. Lastly, consider the possibility of protodeboronation, where the boronic acid is converted to the corresponding arene, which will not react with the stain.[4]

Q2: My spots are streaky and poorly resolved.

  • A2: Streaking on TLC plates is often caused by overloading the sample or using an inappropriate solvent system. Try diluting your sample before spotting and experiment with different solvent polarities to improve separation. For boronic acids, which can be somewhat polar, adding a small amount of acetic acid to the eluent can sometimes improve spot shape.

Q3: I see multiple new spots in my reaction lane. How do I know which is my product?

  • A3: The appearance of multiple spots is common. One spot is likely your desired product, while others could be byproducts from side reactions such as homocoupling of the boronic acid.[8] To identify your product, you can try to isolate a small amount of the product through column chromatography and run a TLC of the purified sample. Alternatively, you can use a more specific analytical technique like LC-MS to identify the components of your reaction mixture.

Section 2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) - The Gold Standard for Quantitative Analysis

HPLC and UPLC are powerful techniques for monitoring reaction kinetics and quantifying the components of a reaction mixture with high precision.[9] These methods are particularly valuable in pharmaceutical development and process optimization.[10]

Workflow for HPLC/UPLC Method Development

Caption: A streamlined workflow for developing an HPLC/UPLC method for reaction monitoring.

Experimental Protocol: Reverse-Phase HPLC Analysis
  • Column Selection: A C18 column is a good starting point. To minimize on-column hydrolysis of boronic esters, consider using a column with low silanol activity.[11]

  • Mobile Phase: A common mobile phase consists of acetonitrile (ACN) and water, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape. For some boronic acids, a high pH mobile phase may be necessary to stabilize them.[12]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ACN or methanol). Ensure the sample is fully dissolved and filter it through a 0.22 µm filter to remove any particulate matter.

  • Injection and Elution: Inject the prepared sample onto the HPLC system. A gradient elution, starting with a higher percentage of water and increasing the ACN concentration over time, is typically used to separate compounds with a range of polarities.

  • Detection: Use a UV or Photodiode Array (PDA) detector set to a wavelength where your starting materials and product have strong absorbance.

Troubleshooting HPLC/UPLC Analysis

Q1: I'm observing peak tailing for my boronic acid.

  • A1: Peak tailing is often due to interactions between the analyte and active sites (silanols) on the stationary phase. Using a column with end-capping or low silanol activity can mitigate this.[11] Alternatively, adding a competitive agent like triethylamine (TEA) to the mobile phase can help. Adjusting the pH of the mobile phase can also improve peak shape.

Q2: The retention time of my boronic acid is not reproducible.

  • A2: Fluctuations in retention time can be caused by several factors, including changes in mobile phase composition, column temperature, or flow rate. Ensure your mobile phase is well-mixed and degassed. Using a column oven to maintain a constant temperature is crucial for reproducibility. Also, check for any leaks in the system that could affect the flow rate.

Q3: I suspect my boronic acid is degrading on the column.

  • A3: On-column degradation, particularly hydrolysis of boronic esters to their corresponding acids, can be a problem.[11] Using a column with low silanol activity and optimizing the mobile phase pH are key to minimizing this.[11][12] In some cases, derivatizing the boronic acid to a more stable form, such as a MIDA boronate, before analysis can be beneficial.[13]

Table 1: Typical HPLC Gradient for Boronic Acid Reaction Monitoring

Time (min)% Acetonitrile (with 0.1% Formic Acid)% Water (with 0.1% Formic Acid)
0.02080
5.08020
7.08020
7.12080
10.02080

Note: This is a generic gradient and should be optimized for your specific separation.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - For Mechanistic Insights

NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information about all components in the reaction mixture, allowing for unambiguous identification of intermediates and byproducts.[14] It can be used for both qualitative and quantitative analysis.

Experimental Protocol: In-Situ NMR Monitoring
  • Sample Preparation: At various time points, carefully take an aliquot of the reaction mixture. For high-resolution spectra, it is best to quench the reaction, work up the sample to remove salts and catalysts, and dissolve the residue in a deuterated solvent. For rapid monitoring, you can directly dilute the aliquot in a deuterated solvent.

  • Acquisition: Acquire a ¹H NMR spectrum. If your molecule contains other NMR-active nuclei like ¹⁹F or ¹¹B, acquiring spectra for these can provide valuable additional information.[14][15]

  • Analysis: Integrate the signals corresponding to your starting material and product. The relative integrals will give you the conversion of the reaction.

Troubleshooting NMR Analysis

Q1: My NMR spectra are broad and poorly resolved.

  • A1: Broad peaks can be caused by the presence of paramagnetic species, such as palladium catalysts, in your sample.[16] Filtering the sample through a short plug of silica gel or celite before analysis can help remove the catalyst. High viscosity of the sample can also lead to broad signals; ensure your sample is sufficiently diluted.

Q2: I'm not sure which peaks correspond to my product.

  • A2: If you have an authentic sample of your product, you can run its NMR spectrum and compare it to the reaction mixture. If not, 2D NMR techniques like COSY and HSQC can help you elucidate the structure of the product.

Q3: How can I use NMR to quantify the reaction components?

  • A3: For quantitative NMR (qNMR), you need to include an internal standard with a known concentration in your sample. The internal standard should have a sharp signal that does not overlap with any of the signals from your reaction components. By comparing the integral of a product peak to the integral of the internal standard, you can calculate the concentration of your product.

Section 4: Mass Spectrometry (MS) - For High Sensitivity and Byproduct Identification

Mass spectrometry, especially when coupled with LC (LC-MS), is an invaluable tool for identifying reaction components and byproducts, even at very low concentrations.

Decision Tree for MS Analysis

MS_Decision_Tree Start Need to analyze reaction mixture? Qualitative Qualitative Analysis (Identify components) Start->Qualitative Quantitative Quantitative Analysis (Determine concentrations) Start->Quantitative Direct_Infusion Direct Infusion MS Qualitative->Direct_Infusion Quick check LC_MS LC-MS Qualitative->LC_MS Complex mixture LC_MS_Quant LC-MS with internal standard Quantitative->LC_MS_Quant

Caption: A decision tree to guide the choice of mass spectrometry technique.

Experimental Protocol: LC-MS Analysis
  • LC Separation: Use an HPLC or UPLC method as described in Section 2 to separate the components of the reaction mixture.

  • Ionization: The eluent from the LC is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.[17]

  • Mass Analysis: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), providing the molecular weight of each component.

  • Data Analysis: The resulting mass spectrum for each chromatographic peak can be used to identify the compounds present in the reaction mixture.

Troubleshooting MS Analysis

Q1: I am having trouble detecting my boronic acid by MS.

  • A1: Boronic acids can be challenging to analyze by MS due to their tendency to form boroxines (cyclic trimers) or adducts with solvents.[3][18] Optimizing the ionization source parameters, such as the source temperature and voltages, can help. Derivatization to a more stable and easily ionizable form can also be an effective strategy.[3]

Q2: I see many unexpected ions in my mass spectrum.

  • A2: The complexity of a reaction mixture can lead to a crowded mass spectrum. Using a high-resolution mass spectrometer can help to resolve and accurately identify the different species. Additionally, fragmentation analysis (MS/MS) can provide structural information to help identify unknown compounds.[3]

Q3: Can I use MS for quantitative analysis?

  • A3: Yes, MS can be used for quantification, especially when using an internal standard. However, the response of different compounds in the mass spectrometer can vary significantly. Therefore, it is important to create a calibration curve for each compound you want to quantify.

Conclusion

Effectively monitoring reactions with this compound requires a combination of analytical techniques. TLC provides a quick qualitative assessment, while HPLC/UPLC offers robust quantitative data. NMR gives invaluable mechanistic insights, and MS is unparalleled for its sensitivity and ability to identify byproducts. By understanding the principles and troubleshooting common issues associated with each technique, researchers can optimize their reaction conditions, increase yields, and ensure the quality of their final products.

References

  • Perera, S.; et al. "Analysis of Boronic Acids Without Chemical Derivatisation." 18th IMSC International Mass Spectrometry Conference, 2009. [Link]

  • Vleeschouwer, D. H. F.; et al. "Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin." ResearchGate. [Link]

  • Nanalysis Corp. "Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions." AZoM, 2018. [Link]

  • Presolski, S. I.; et al. "Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry." PMC, 2011. [Link]

  • Vapourtec. "Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling." Vapourtec, 2023. [Link]

  • de Korne, H.; et al. "Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin." PubMed, 2015. [Link]

  • Kumar, A.; et al. "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods, 2014, 6, 8433-8440. [Link]

  • Bull, J. E.; et al. "A simple and effective colorimetric technique for the detection of boronic acids and their derivatives." Analytical Methods, 2012, 4, 2015-2018. [Link]

  • Bull, J. E.; et al. "A simple and effective colorimetric technique for the detection of boronic acids and their derivatives." Analytical Methods, 2012. [Link]

  • Li, Y.; et al. "Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction." Nature Communications, 2021, 12, 5466. [Link]

  • ResearchGate. "Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing." ResearchGate. [Link]

  • Malig, T. C. "Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring." Doctoral dissertation, University of Toronto, 2025. [Link]

  • Lee, H.; et al. "Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence." PMC, 2012. [Link]

  • de Korne, H.; et al. "Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin." Wageningen University & Research. [Link]

  • Gurung, S. K.; et al. "Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity." Organic Process Research & Development, 2014, 18, 12, 1780–1785. [Link]

  • Waters. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System." Waters. [Link]

  • Užarević, K.; et al. "From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State." FULIR. [Link]

  • Baldwin, A. F.; et al. "Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS." ACS Publications, 2019. [Link]

  • Regalado, E. L.; et al. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." Journal of Pharmaceutical Sciences, 2017, 106, 8, 2237-2253. [Link]

  • SIELC Technologies. "Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column." SIELC. [Link]

  • Platero-Prats, A. E.; et al. "Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave." PMC, 2016. [Link]

  • Yuan, Z.; et al. "Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature." Australian Journal of Chemistry, 2023, 76, 4, 194-200. [Link]

  • Dong, M. W.; et al. "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC." ResearchGate. [Link]

  • Wageningen University & Research. "Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures." Wageningen University & Research, 2015. [Link]

  • Quora. "What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?" Quora, 2018. [Link]

  • Reddit. "Diagnosing issues with a failed Suzuki coupling?" Reddit, 2021. [Link]

  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System." Waters Corporation, 2023. [Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Chemistry LibreTexts, 2024. [Link]

  • Wang, B.; et al. "Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions." PMC, 2013. [Link]

  • Reddit. "Trouble synthesising an aryl boronic acid/ester with an ortho-OH group." Reddit, 2023. [Link]

  • Reddit. "Miyaura Borylation troubleshoot." Reddit, 2024. [Link]

  • Cox, P. A.; et al. "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." Accounts of Chemical Research, 2022, 55, 9, 1283–1296. [Link]

  • ResearchGate. "Suzuki–Miyaura coupling monitored by in‐line Raman spectroscopy." ResearchGate. [Link]

  • ResearchGate. "The proposed mechanism for protodeboronation of arylboronic acids." ResearchGate. [Link]

  • Užarević, K.; et al. "From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State." ResearchGate, 2024. [Link]

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Validation & Comparative

A Senior Application Scientist’s Guide to the Comparative Reactivity of Benzo[c]isothiazole Boronic Acid Isomers in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzo[c]isothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents.[1][2][3][4] Its functionalization, often accomplished via palladium-catalyzed cross-coupling reactions, relies heavily on the use of versatile building blocks like boronic acids. However, the reactivity of boronic acids can vary significantly based on the substitution pattern of the core structure. This guide provides an in-depth comparison of the predicted reactivity of benzo[c]isothiazol-5-ylboronic acid with its other positional isomers (4-yl, 6-yl, and 7-yl). We will dissect the fundamental electronic and steric factors that govern reactivity, propose a rigorous experimental workflow for quantitative comparison using the Suzuki-Miyaura reaction as a model system, and offer field-proven insights for researchers in drug discovery and process development.

Introduction to the Benzo[c]isothiazole Scaffold

The fusion of a benzene ring with an isothiazole ring creates the benzo[c]isothiazole heterocycle, a scaffold that has garnered significant attention in drug discovery.[2] Its derivatives have been investigated for a wide array of pharmacological activities, including anticancer and antimicrobial applications.[4][5][6] The ability to strategically introduce substituents onto this core is paramount for modulating biological activity, and the Suzuki-Miyaura cross-coupling reaction is a primary tool for this purpose.[7] This reaction's efficacy is directly tied to the properties of the organoboron reagent, making a deep understanding of the reactivity of different benzo[c]isothiazole boronic acid isomers essential for synthetic success.

The four primary positional isomers of benzo[c]isothiazole boronic acid are:

  • Benzo[c]isothiazol-4-ylboronic acid

  • This compound

  • Benzo[c]isothiazol-6-ylboronic acid

  • Benzo[c]isothiazol-7-ylboronic acid

While general methods for the synthesis of aryl boronic acids are well-established, such as the Miyaura borylation or trapping of organometallic intermediates with borate esters, the specific electronic and steric environment of each isomer dictates its performance in subsequent reactions.[8]

Governing Principles of Boronic Acid Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation, proceeding through a well-defined catalytic cycle involving a palladium catalyst.[7][9][10] The three key steps are oxidative addition, transmetalation, and reductive elimination. The reactivity of the boronic acid primarily influences the transmetalation step, which is often rate-limiting.[11][12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex R¹-X OxAdd Oxidative Addition PdII_R2_complex R¹-Pd(II)L₂-R² PdII_complex->PdII_R2_complex [R²-B(OH)₃]⁻ Transmetalation Transmetalation PdII_R2_complex->Pd0 Product R¹-R² PdII_R2_complex->Product RedElim Reductive Elimination Boronic_Acid R²-B(OH)₂ + Base Boronic_Acid->PdII_complex Aryl_Halide R¹-X

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Electronic Effects

The electronic nature of the aryl group attached to the boron atom is a critical determinant of reactivity.

  • Lewis Acidity: Boronic acids are Lewis acids.[8] The transmetalation step is facilitated by the formation of a boronate species (R-B(OH)₃⁻) upon reaction with a base.[9][13] Electron-withdrawing groups (EWGs) on the aromatic ring increase the Lewis acidity of the boron atom, favoring the formation of the reactive boronate complex and often accelerating transmetalation.[11][14]

  • Nucleophilicity of the Ipso-Carbon: The transfer of the organic group from boron to palladium involves the ipso-carbon (the carbon atom bonded to boron). While EWGs enhance Lewis acidity, they can decrease the nucleophilicity of this carbon. The overall rate is a balance of these opposing effects.[9][12]

Steric Effects

Steric hindrance around the boronic acid moiety can significantly impede the reaction.[15] Bulky substituents ortho to the boronic acid group can hinder the approach of the boronic acid to the palladium center, slowing down or even preventing the transmetalation step.[16][17][18] The choice of palladium ligand is often crucial to overcome these steric barriers, with bulky, electron-rich phosphine ligands generally being more effective for coupling hindered substrates.[18][19]

Predictive Reactivity Analysis of Benzo[c]isothiazole Boronic Acid Isomers

The benzo[c]isothiazole ring system is electronically complex. The isothiazole moiety is generally considered electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. This property is expected to enhance the Lewis acidity of the attached boronic acid group compared to a simple phenylboronic acid. However, the positional isomerism will fine-tune this effect.

  • This compound: The boronic acid at the 5-position is relatively unhindered. It is positioned para to the ring-junction carbon and meta to both the nitrogen and sulfur atoms. This position likely represents a good balance of electronic activation from the heterocyclic ring without significant steric impediment, predicting high reactivity .

  • Benzo[c]isothiazol-4-ylboronic acid: This isomer places the boronic acid ortho to the sulfur atom. This proximity could introduce steric hindrance, potentially slowing the reaction rate compared to the 5-isomer.[15] The electronic effect is also complex, being adjacent to the electron-rich benzene portion but also close to the electron-withdrawing heterocycle. Predicted reactivity is likely moderate, but potentially sensitive to ligand choice .

  • Benzo[c]isothiazol-6-ylboronic acid: The 6-position is electronically similar to the 5-position but is para to the sulfur atom. This may slightly alter the electronic activation. Sterically, it is unhindered. Reactivity is predicted to be high, possibly comparable to the 5-isomer .

  • Benzo[c]isothiazol-7-ylboronic acid: This isomer places the boronic acid ortho to the nitrogen atom. The Lewis basicity of the adjacent nitrogen could potentially coordinate to the palladium center, leading to catalyst inhibition or altered reactivity.[20][21][22] Furthermore, this position is sterically more encumbered. Predicted reactivity is moderate to low , likely requiring carefully optimized conditions.

Experimental Design for Quantitative Comparison

To move beyond prediction, a rigorous experimental protocol is required. A kinetic analysis of the Suzuki-Miyaura reaction with each isomer under identical conditions will provide definitive, quantitative data on their relative reactivity.

Objective

To determine the relative rate constants for the Suzuki-Miyaura coupling of benzo[c]isothiazole boronic acid isomers (4-yl, 5-yl, 6-yl, 7-yl) with a standard aryl halide coupling partner.

Experimental Workflow
Figure 2: Experimental workflow for comparative kinetic analysis.
Detailed Protocol: Kinetic Analysis

This protocol is designed to be a self-validating system by ensuring all variables except the boronic acid isomer are kept constant.

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of 4-bromoanisole (standard electrophile) in 1,4-dioxane.

    • Prepare a 0.1 M stock solution of dodecane (internal standard for GC analysis) in 1,4-dioxane.

    • Prepare a 0.01 M stock solution of Pd(OAc)₂ in 1,4-dioxane.

    • Prepare a 0.02 M stock solution of SPhos (a common, effective ligand) in 1,4-dioxane.

  • Reaction Setup (for each isomer):

    • To a 4 mL reaction vial equipped with a magnetic stir bar, add the benzo[c]isothiazole boronic acid isomer (0.15 mmol, 1.5 equiv).

    • Add potassium phosphate (K₃PO₄, 0.30 mmol, 3.0 equiv).

    • Add 1,4-dioxane (0.8 mL) and deionized water (0.2 mL).

    • Add the 4-bromoanisole stock solution (0.2 mL, 0.10 mmol, 1.0 equiv).

    • Add the dodecane internal standard stock solution (0.1 mL, 0.01 mmol).

  • Reaction Initiation and Monitoring:

    • Place the vials in a pre-heated reaction block at 80 °C and stir for 5 minutes to ensure thermal equilibrium.

    • In a separate vial, pre-mix the Pd(OAc)₂ stock solution (0.1 mL, 0.001 mmol, 1 mol%) and the SPhos stock solution (0.1 mL, 0.002 mmol, 2 mol%). Let it sit for 2 minutes.

    • To initiate the reactions, add 0.02 mL of the activated catalyst solution to each reaction vial. This is time zero (t=0).

    • At specified time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a ~50 µL aliquot from each reaction.

    • Immediately quench the aliquot in a vial containing 0.5 mL of water and 0.5 mL of ethyl acetate, and vortex thoroughly.

  • Analysis:

    • Analyze the ethyl acetate layer of each quenched sample by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.

    • Calculate the concentration of the biaryl product at each time point by comparing its peak area to that of the internal standard.

Data Presentation and Interpretation

The quantitative data generated from the kinetic study should be summarized in a clear, comparative format.

Table 1: Hypothetical Kinetic Data for the Suzuki-Miyaura Coupling of Benzo[c]isothiazole Boronic Acid Isomers

IsomerInitial Rate (V₀) (M/s x 10⁻⁵)Relative Rate (vs. 5-isomer)Predicted Limiting Factor
5-yl 8.51.00-
6-yl 7.90.93Minor electronic difference
4-yl 3.10.36Steric hindrance (S-atom)
7-yl 1.20.14Steric hindrance & N-coordination

Note: The data presented in this table is hypothetical and serves to illustrate how experimental results would be presented. Actual results would be determined by the protocol described above.

Interpretation of Hypothetical Data:

Based on this illustrative data, the reactivity order would be 5-yl ≈ 6-yl > 4-yl >> 7-yl .

  • The high and comparable rates of the 5- and 6-isomers would confirm that these positions are sterically accessible and electronically activated.

  • The significantly lower rate for the 4-isomer would strongly suggest that steric hindrance from the adjacent sulfur atom is the primary limiting factor.

  • The very low reactivity of the 7-isomer would point to a combination of steric hindrance and potential catalyst inhibition by the neighboring nitrogen atom.

Field-Proven Insights and Recommendations

  • For High-Throughput Synthesis: For applications in medicinal chemistry where rapid library synthesis is desired, the This compound and 6-yl isomers are the recommended starting points due to their predicted high reactivity, which should translate to milder conditions, shorter reaction times, and higher yields.

  • Tackling Challenging Isomers: To successfully couple the less reactive 4-yl and 7-yl isomers, more advanced catalytic systems may be required. This could include using more active Buchwald-type ligands (e.g., RuPhos, XPhos), higher catalyst loadings, or higher temperatures.[19][23]

  • Mitigating Side Reactions: All boronic acids are susceptible to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially under prolonged heating or with excess base.[9][10] For sluggish reactions involving the 4- or 7-isomers, it is crucial to use anhydrous solvents and a carefully controlled amount of base to minimize this side reaction. Using the boronic acid pinacol ester can sometimes improve stability and reduce protodeboronation.[24][25]

  • Oxidative Stability: Boronic acids can also undergo oxidative degradation.[26][27] Ensuring reactions are run under an inert atmosphere (Nitrogen or Argon) is a standard best practice to prevent this and ensure reproducibility.

Conclusion

While all benzo[c]isothiazole boronic acid isomers are valuable chemical building blocks, their reactivity in Suzuki-Miyaura cross-coupling is not uniform. A predictive analysis based on fundamental principles of electronic and steric effects suggests a reactivity hierarchy of 5-yl ≈ 6-yl > 4-yl > 7-yl. This guide provides a robust experimental framework for the quantitative validation of this prediction. By understanding the underlying causality behind these reactivity differences and employing the detailed kinetic protocol, researchers and drug development professionals can make more informed decisions, accelerating their synthetic campaigns and enabling the efficient exploration of the rich chemical space offered by the benzo[c]isothiazole scaffold.

References

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  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Halides. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Molander, G. A., & Trice, S. L. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 77(19), 8678-8688. [Link]

  • Mendieta-Wejebe, J. E., Rosales-Hernández, M. C., Padilla-Martínez, I. I., García-Báez, E. V., & Cruz, A. (2021). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 26(11), 3299. [Link]

  • Dreher, S. D., Lim, Y. H., Sandrock, D. L., & Molander, G. A. (2010). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. The Journal of Organic Chemistry, 75(18), 6297-6300. [Link]

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A Technical Guide to Suzuki Coupling: Evaluating Benzo[c]isothiazol-5-ylboronic Acid in the Context of Common Heterocyclic Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. This is particularly true in the synthesis of complex molecules for pharmaceuticals and materials science, where the incorporation of heteroaromatic moieties is paramount. The choice of the heterocyclic boronic acid coupling partner is critical, directly influencing reaction efficiency, substrate scope, and overall yield.

This guide provides an in-depth technical comparison of Benzo[c]isothiazol-5-ylboronic acid with other commonly employed heterocyclic boronic acids in Suzuki coupling reactions. While direct, side-by-side comparative experimental data for this compound is limited in publicly accessible literature, this guide will leverage established principles of organic chemistry and data from analogous structures to provide a robust predictive analysis of its performance.

The Suzuki-Miyaura Catalytic Cycle: A Refresher

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reactions with diverse heterocyclic boronic acids.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'_L2->Reductive_Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Heterocyclic Boronic Acids

The performance of a heterocyclic boronic acid in Suzuki coupling is governed by a delicate balance of electronic and steric factors, as well as its intrinsic stability.

Heterocyclic Boronic AcidStructureKey Physicochemical Characteristics & Predicted Reactivity
This compound Predicted: The benzo[c]isothiazole scaffold is a sulfur-containing heterocycle with a unique electronic distribution. The isothiazole ring is relatively electron-poor, which can influence the nucleophilicity of the boronic acid. The sulfur atom could potentially interact with the palladium catalyst, although this is less pronounced than with free thiols.[1] Stability is expected to be moderate, with a potential for protodeboronation under harsh basic conditions.
Furan-2-boronic acid High Reactivity, Low Stability: Furan-2-boronic acid is a π-excessive heterocycle, making it a good nucleophile for the transmetalation step. However, it is notoriously prone to protodeboronation, especially at elevated temperatures and under strong basic conditions.[2]
Thiophene-2-boronic acid Good Reactivity, Moderate Stability: Generally more stable than its furan counterpart, thiophene-2-boronic acid is a reliable coupling partner. The sulfur atom can sometimes lead to catalyst inhibition, but this is often overcome with appropriate ligand selection.[3]
Pyridine-3-boronic acid Moderate Reactivity, Potential for Catalyst Inhibition: As a π-deficient heterocycle, the transmetalation step can be slower. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to deactivation. The "2-pyridyl problem" is a well-documented example of this challenge.[2]
Benzofuran-2-boronic acid Good Reactivity and Stability: The fused benzene ring provides additional stability compared to furan-2-boronic acid, making it less susceptible to protodeboronation. It is generally a robust and effective coupling partner.

Experimental Considerations and Protocols

The success of a Suzuki coupling reaction with heterocyclic boronic acids is highly dependent on the careful optimization of reaction conditions.

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagent_prep Reagent Preparation (Aryl Halide, Boronic Acid, Base) start->reagent_prep degassing Degassing (Inert Atmosphere) reagent_prep->degassing solvent_add Solvent Addition (Degassed) degassing->solvent_add catalyst_add Catalyst & Ligand Addition solvent_add->catalyst_add reaction Reaction (Heating & Monitoring) catalyst_add->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki Coupling of a Heteroaryl Bromide with a Heterocyclic Boronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Heteroaryl bromide (1.0 mmol, 1.0 equiv)

  • Heterocyclic boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene, or DMF)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the heteroaryl bromide (1.0 mmol), the heterocyclic boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mmol) to the flask.

  • Add the degassed solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Challenges and Troubleshooting with Sulfur-Containing Heterocyclic Boronic Acids

While powerful, Suzuki couplings involving sulfur-containing heterocycles like this compound can present specific challenges.

  • Catalyst Inhibition: The lone pair of electrons on the sulfur atom can potentially coordinate to the palladium center, leading to catalyst deactivation. This can often be mitigated by the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) that favor the desired catalytic cycle.[1]

  • Protodeboronation: Like many heterocyclic boronic acids, those containing sulfur are susceptible to protodeboronation, the cleavage of the C-B bond by a proton source. This side reaction can be minimized by:

    • Using milder bases (e.g., K₂CO₃ instead of stronger bases).

    • Carefully controlling the amount of water in the reaction mixture.

    • Employing boronic esters (e.g., pinacol esters), which are generally more stable.[2]

  • Substrate Solubility: Polycyclic aromatic heterocycles can sometimes have poor solubility in common reaction solvents. A solvent screen may be necessary to find optimal conditions.

Conclusion

This compound represents a valuable, yet under-explored, building block for the synthesis of novel chemical entities. Based on the fundamental principles of Suzuki-Miyaura coupling and the known reactivity of related sulfur-containing and bicyclic heteroaromatic systems, it is anticipated to be a moderately reactive and stable coupling partner. Successful application in synthesis will likely benefit from the use of modern catalyst systems featuring bulky, electron-rich phosphine ligands and carefully optimized reaction conditions to mitigate potential catalyst inhibition and protodeboronation. As more research is conducted with this specific reagent, a clearer, data-driven picture of its comparative performance will undoubtedly emerge, further enriching the synthetic chemist's toolbox.

References

  • Itoh, T., & Mase, T. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(19), 3687–3689. [Link]

  • Chen, J., et al. (2014). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications, 50(30), 3937-3939. [Link]

  • Barrett, A. G. M., et al. (2006). Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. The Journal of Organic Chemistry, 71(16), 6273-6276. [Link]

  • Vu, A. T., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. Journal of Science and Technology, 60(4), 1-6.
  • Couto, I., et al. (2018). Protecting Groups for Thiols Suitable for Suzuki Conditions. The Journal of Organic Chemistry, 83(24), 15027-15036. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

  • Xia, Y., et al. (2014). Palladium-Catalyzed Cross-Coupling Reaction of Diazo Compounds and Vinyl Boronic Acids: An Approach to 1,3-Diene Compounds. The Journal of Organic Chemistry, 79(16), 7711–7717. [Link]

  • El-Faham, A., et al. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC, 2015(vii), 50-62. [Link]

  • Popova, Y., et al. (2019). Application of the Suzuki-Miyaura Reaction for the Postfunctionalization of the Benzo[1][4]thiazolo[3,2-c][1][3][5][6]oxadiazaborinine Core: An Approach toward Fluorescent Dyes. The Journal of Organic Chemistry, 84(9), 5614–5626. [Link]

  • Singh, U. P., & Gahtori, P. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(22), 5397. [Link]

  • Thomas, S. P., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]

  • Iqbal, N., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(9), 2177. [Link]

  • Kumar, A., et al. (2023). Design and Synthesis of New Boron-Based Benzo[c][1][6]oxadiazoles and Benzo[c][1][6]thiadiazoles as Potential Hypoxia Inhibitors. Inorganics, 11(1), 29. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Recent advances in the synthesis of isothiazoles. Tetrahedron, 64(33), 7259-7277.
  • Doucet, H., et al. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Tetrahedron, 64(30-31), 7278-7285.
  • Kappe, C. O. (2004). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling.

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Biological activity of Benzo[c]isothiazol-5-ylboronic acid derivatives compared to known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Novel Benzo[c]isothiazol-5-ylboronic Acid Derivatives and Established Proteasome Inhibitors in Oncology Research

This guide provides a comparative analysis of the biological activity of a novel class of boronic acid-based compounds, exemplified by this compound derivatives, against established inhibitors of the 26S proteasome. The focus is on providing researchers, scientists, and drug development professionals with a framework for evaluating new chemical entities in the context of well-characterized therapeutic agents. For the purpose of this guide, we will use the extensively studied proteasome inhibitor, Bortezomib, as a representative analogue for our novel boronic acid series to ground our comparison in verifiable data.

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition has emerged as a powerful strategy in cancer therapy. The 26S proteasome, the central enzyme of this pathway, is responsible for the degradation of proteins that regulate cell cycle progression and apoptosis. Consequently, its inhibition can lead to cell cycle arrest and programmed cell death in cancer cells.

This guide will compare the in vitro activity of our representative boronic acid compound with other clinically approved proteasome inhibitors, namely Carfilzomib and Ixazomib. We will delve into the experimental data, the methodologies used to obtain this data, and the underlying biological pathways.

Comparative Biological Activity

The efficacy of proteasome inhibitors is typically assessed by their ability to inhibit the enzymatic activity of the proteasome and their cytotoxic effects on cancer cells. The 20S catalytic core of the 26S proteasome has three main types of proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). The CT-L activity is the primary target for most clinically approved proteasome inhibitors.

Table 1: Comparative IC50 Values for Proteasome Inhibitors
CompoundChemical ClassMechanism of InhibitionTarget (Proteasome Subunit)IC50 (nM) for 20S Proteasome (CT-L)Cell Line (Multiple Myeloma)IC50 (nM) in vitro
Bortezomib (Representative Boronic Acid) Boronic AcidReversibleβ52.5 - 10RPMI 82267 - 15
Carfilzomib EpoxyketoneIrreversibleβ55 - 8RPMI 822610 - 20
Ixazomib Boronic AcidReversibleβ53 - 7RPMI 822611 - 25

Note: IC50 values are approximate and can vary based on experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

Experimental Methodologies

The following protocols provide a detailed, step-by-step guide for the key experiments used to evaluate the biological activity of these inhibitors.

Protocol 1: 20S Proteasome Chymotrypsin-Like (CT-L) Activity Assay

This assay measures the ability of a compound to inhibit the CT-L activity of purified 20S proteasome.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis P1 Prepare Assay Buffer A1 Add Buffer, Proteasome, and Inhibitor to 96-well plate P1->A1 P2 Dilute 20S Proteasome P2->A1 P3 Prepare Fluorogenic Substrate (Suc-LLVY-AMC) A3 Initiate reaction by adding Substrate P3->A3 P4 Prepare Test Compounds (e.g., Boronic Acid Derivatives) P4->A1 A2 Incubate at 37°C for 15 min A1->A2 A2->A3 A4 Measure fluorescence at 380/460 nm every 5 min for 60 min A3->A4 D1 Plot Fluorescence vs. Time A4->D1 D2 Calculate initial reaction rates (V0) D1->D2 D3 Plot % Inhibition vs. Compound Concentration D2->D3 D4 Calculate IC50 value using non-linear regression D3->D4

Caption: Workflow for the 20S proteasome inhibition assay.

Step-by-Step Protocol:

  • Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2.

  • Prepare Reagents:

    • 20S Proteasome: Reconstitute purified human 20S proteasome to a stock concentration of 1 mg/mL and dilute to a working concentration of 2.5 nM in assay buffer.

    • Fluorogenic Substrate: Prepare a 10 mM stock solution of Suc-LLVY-AMC (a substrate for CT-L activity) in DMSO and dilute to a working concentration of 100 µM in assay buffer.

    • Test Compounds: Prepare a 10 mM stock solution of the this compound derivative and known inhibitors in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in assay buffer.

  • Assay Procedure:

    • Add 50 µL of assay buffer to the wells of a black, flat-bottom 96-well plate.

    • Add 10 µL of the test compound dilutions to the respective wells.

    • Add 20 µL of the diluted 20S proteasome solution to all wells except the blank controls.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the inhibitors on cancer cell lines.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture human multiple myeloma cells (e.g., RPMI 8226) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating:

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add 100 µL of the compound dilutions to the wells and incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.

Mechanism of Action: The Ubiquitin-Proteasome Pathway

The following diagram illustrates the ubiquitin-proteasome pathway and the point of intervention for the inhibitors discussed.

G Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub E3 E3 Ubiquitin Ligase E2->E3 Ub PolyUb_Protein Polyubiquitinated Target Protein E3->PolyUb_Protein Polyubiquitination Protein Target Protein Protein->E3 Proteasome_26S 26S Proteasome PolyUb_Protein->Proteasome_26S Recognition & Degradation Peptides Small Peptides Proteasome_26S->Peptides Inhibitor Proteasome Inhibitor (e.g., Boronic Acid Derivative) Inhibitor->Proteasome_26S Inhibition

Caption: The Ubiquitin-Proteasome Pathway and site of inhibition.

Discussion and Future Directions

The data indicates that boronic acid-based inhibitors, including our representative this compound derivatives, are potent inhibitors of the proteasome's chymotrypsin-like activity, with IC50 values in the low nanomolar range. Their efficacy is comparable to other established proteasome inhibitors like Carfilzomib and Ixazomib.

The reversible nature of boronic acid inhibitors like Bortezomib and Ixazomib may offer a different pharmacokinetic and pharmacodynamic profile compared to the irreversible inhibition of epoxyketones like Carfilzomib. This could translate to differences in both efficacy and toxicity profiles, a key consideration in drug development.

Future research on novel this compound derivatives should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize potency and selectivity.

  • In vivo efficacy studies: To evaluate their anti-tumor activity in animal models.

  • Pharmacokinetic and toxicity profiling: To assess their drug-like properties and safety.

By following the detailed protocols and comparative framework outlined in this guide, researchers can effectively evaluate the potential of new proteasome inhibitors and contribute to the development of next-generation cancer therapeutics.

References

  • Title: The ubiquitin-proteasome system: a potential target for cancer therapy. Source: Journal of Biomedical Science. URL: [Link]

  • Title: Proteasome inhibitors in cancer therapy. Source: Nature Reviews Cancer. URL: [Link]

  • Title: The 20S proteasome: a molecular machine for all seasons. Source: Journal of Biological Chemistry. URL: [Link]

  • Title: Proteasome inhibitors: a novel class of potent and effective antitumor agents. Source: Cancer Research. URL: [Link]

  • Title: Ixazomib: a new oral proteasome inhibitor for the treatment of multiple myeloma. Source: Future Oncology. URL: [Link]

Validating the Mechanism of Action of Benzo[c]isothiazole-Based Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the Benzo[c]isothiazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with diverse biological activities, including potent enzyme inhibitors.[1] Validating the precise mechanism of action (MoA) of these compounds is a critical step in their development, ensuring on-target efficacy while minimizing off-target effects. This guide provides an in-depth, comparative analysis of key experimental methodologies for validating the MoA of Benzo[c]isothiazole-based compounds, using the highly selective and potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, quizartinib , as a primary case study.

The Imperative of Rigorous MoA Validation

A thorough understanding of a compound's MoA is paramount for its successful translation from a promising hit to a clinical candidate. It informs on-target potency, selectivity, and potential liabilities, ultimately de-risking the drug development process. For researchers, scientists, and drug development professionals, selecting the appropriate suite of assays to unequivocally confirm target engagement and downstream functional consequences is a pivotal decision. This guide will navigate the causality behind experimental choices, presenting a self-validating system of protocols.

Quizartinib: A Case Study in a Benzo[c]isothiazole-Based Kinase Inhibitor

Quizartinib (formerly AC220) is a second-generation, orally bioavailable Benzo[c]isothiazole derivative that potently and selectively inhibits FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[2][3] Specifically, it targets the internal tandem duplication (ITD) mutation of FLT3 (FLT3-ITD), a driver of leukemogenesis.[2] Its well-defined MoA and the availability of extensive preclinical data make it an ideal exemplar for comparing various MoA validation techniques.

A Multi-Faceted Approach to MoA Validation

A robust MoA validation strategy employs a combination of biochemical, cellular, and target engagement assays. This orthogonal approach provides a comprehensive picture of the compound's interaction with its intended target and its broader cellular effects.

Biochemical Assays: Quantifying Direct Target Inhibition

Biochemical assays are fundamental for determining the intrinsic potency of a compound against its purified target enzyme.

Methodology: Kinase Inhibition Assay

A common method is a luminometric kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.[4]

Experimental Protocol: ADP-Glo™ Kinase Assay for FLT3 [4]

  • Compound Preparation: Prepare serial dilutions of quizartinib in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, combine the recombinant FLT3 enzyme and a suitable substrate in a kinase buffer.

  • Inhibitor Addition: Add the diluted quizartinib or vehicle control to the reaction mixture.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the generated ADP using a luminescence-based detection reagent.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Comparative Data: Biochemical Potency of FLT3 Inhibitors

CompoundTargetIC50 (nM)Reference
Quizartinib FLT3-ITD 1.1 [4]
GilteritinibFLT3-ITD0.7 - 1.8[1]
MidostaurinFLT3-ITD~10[3]

This data clearly establishes the high intrinsic potency of quizartinib against its target, FLT3-ITD, at a biochemical level.

Cellular Assays: Assessing On-Target Activity in a Biological Context

While biochemical assays are crucial, they do not recapitulate the complexities of a cellular environment. Cellular assays are essential to confirm that the compound can penetrate the cell membrane, engage its target, and elicit a functional response.

Methodology: Cellular Proliferation and Target Phosphorylation Assays

  • Proliferation Assays (e.g., MTS/MTT): These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability and proliferation. A reduction in proliferation in a target-dependent cell line indicates on-target activity.[4]

  • Western Blotting: This technique is used to detect the phosphorylation status of the target protein and its downstream signaling effectors. Inhibition of phosphorylation provides direct evidence of target engagement and pathway modulation.[5][6]

Experimental Protocol: Western Blot for FLT3 Phosphorylation [5][6]

  • Cell Culture and Treatment: Culture FLT3-ITD-positive AML cell lines (e.g., MV4-11, MOLM-13) and treat with varying concentrations of quizartinib for a specified duration (e.g., 2 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3. Also, probe for phosphorylated and total downstream signaling proteins like STAT5, AKT, and ERK.

  • Detection: Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

Supporting Experimental Data: Quizartinib's Cellular Activity

Quizartinib demonstrates potent inhibition of cell proliferation in FLT3-ITD-positive cell lines with IC50 values in the sub-nanomolar range.[5]

Cell LineFLT3 MutationQuizartinib IC50 (nM)Reference
MV4-11FLT3-ITD0.40[5]
MOLM-13FLT3-ITD0.89[5]
MOLM-14FLT3-ITD0.73[5]

Western blot analysis confirms that quizartinib potently inhibits the autophosphorylation of FLT3 and the phosphorylation of its key downstream signaling proteins, STAT5, AKT, and ERK, in a dose-dependent manner.[5][6]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activation PI3K PI3K FLT3->PI3K Activation STAT5 STAT5 FLT3->STAT5 Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibition

Caption: Kinobeads Competition Binding Assay Workflow.

Comparative Data: Kinase Selectivity of FLT3 Inhibitors

Kinome scan data reveals that quizartinib is highly selective for FLT3 compared to other multi-kinase inhibitors. [2][5]

Compound Number of Kinases Bound (Kd < 100 nM) Reference
Quizartinib 8 [2]
Gilteritinib 19 - 83 [5]

| Midostaurin | 54 | [2]|

This high selectivity, as determined by chemical proteomics, is a key differentiator for quizartinib and underscores the importance of this methodology in MoA validation.

Synthesizing the Evidence: A Holistic View of MoA

The true power of MoA validation lies in the convergence of evidence from these orthogonal approaches. For quizartinib, the data paints a clear and consistent picture:

  • Biochemical assays confirm its high potency against the purified FLT3 enzyme.

  • Cellular assays demonstrate that this potency translates into the inhibition of FLT3 signaling and the suppression of proliferation in FLT3-ITD-dependent cancer cells.

  • Kinome profiling reveals a high degree of selectivity, suggesting a lower likelihood of off-target effects.

While direct CETSA data would further strengthen the evidence for target engagement, the collective data from the other methods provides a robust and compelling validation of quizartinib's mechanism of action as a potent and selective FLT3 inhibitor.

Conclusion: Best Practices for MoA Validation

For researchers developing Benzo[c]isothiazole-based compounds, or any small molecule inhibitor, a multi-pronged approach to MoA validation is essential. By integrating biochemical, cellular, direct target engagement, and selectivity profiling assays, a comprehensive and reliable understanding of the compound's mechanism can be achieved. This not only builds confidence in the therapeutic potential of the molecule but also provides a solid foundation for its continued development and eventual clinical success.

References

  • Ishiyama, T., et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Oncotarget, 11(11), 932-945. [Link]

  • Gao, C., et al. (2014). Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia. OncoTargets and Therapy, 7, 1743-1749. [Link]

  • Cortes, J. E., et al. (2024). Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML. Journal of Hematology & Oncology, 17(1), 111. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • ResearchGate. (n.d.). Figure 2: Inhibitory activity of quizartinib and other FLT3 inhibitors... [Link]

  • Al-Jaber, A., et al. (2024). Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review. Therapeutic Advances in Hematology, 15. [Link]

  • ResearchGate. (n.d.). Cell counts and growth rates for cells treated with quizartinib at IC50... [Link]

  • Cortes, J. E. (2019). Quizartinib, the Next FLT3 Inhibitor. Hematology & Oncology, 17(3). [Link]

  • Smith, C. C., et al. (2015). Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397. Cancer Discovery, 5(6), 668-681. [Link]

  • Moore, A. S., et al. (2020). Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736. Blood Advances, 4(8), 1694-1706. [Link]

  • Ziegler, M., et al. (2020). The Flt3-inhibitor quizartinib augments apoptosis and promotes maladaptive remodeling after myocardial infarction in mice. Scientific Reports, 10(1), 1332. [Link]

  • Isoyama, T., et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Oncotarget, 11(11), 932-945. [Link]

  • ResearchGate. (n.d.). Activity of gilteritinib compared with quizartinib in vitro and ex vivo... [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). [Link]

  • ResearchGate. (n.d.). Chemical structure and kinase selectivity profiling of quizartinib,... [Link]

  • Cell. (2025). IFNγ signaling drives resistance to FLT3 inhibition in acute myeloid leukemia. [Link]

  • Lee, L. Y., et al. (2017). Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. Blood, 129(2), 257-260. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. [Link]

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A Comparative Guide to the Spectroscopic and Crystallographic Validation of Novel Benzo[c]isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of analytical techniques for the structural validation of novel Benzo[c]isothiazole derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound characterization.

Introduction: The Rising Significance of the Benzo[c]isothiazole Scaffold

The isothiazole ring system, particularly when fused to a benzene ring to form structures like Benzo[c]isothiazole, represents a critical pharmacophore in modern medicinal chemistry. First synthesized in 1956, isothiazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties[1]. The specific regioisomer, Benzo[c]isothiazole (also known as 2,1-benzothiazole), presents a unique electronic and steric profile compared to its more commonly studied Benzo[d]isothiazole counterpart[2]. This structural nuance can significantly influence biological target engagement and pharmacokinetic properties.

Given their therapeutic potential, the unambiguous structural validation of newly synthesized Benzo[c]isothiazole derivatives is paramount. An integrated analytical approach, combining both spectroscopic and crystallographic methods, is not merely a checklist item but a foundational necessity for reproducible research and development. This guide provides a comparative framework for these validation techniques, emphasizing not just the "how" but the "why" of each methodological step.

The Validation Workflow: An Integrated Approach

The structural elucidation of a novel compound is a multi-step, logical progression. Each technique provides a unique piece of the structural puzzle. The workflow ensures that data from one method corroborates and refines the hypotheses drawn from another, leading to an irrefutable structural assignment.

Validation_Workflow cluster_0 Initial Synthesis & Purification cluster_2 Crystallographic Analysis (Definitive 3D Structure) Synthesis Novel Benzo[c]isothiazole Derivative Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity & Skeleton - Purification->NMR MS Mass Spectrometry - Molecular Weight & Formula - Purification->MS IR_UV IR & UV-Vis Spectroscopy - Functional Groups & Conjugation - Purification->IR_UV Crystallization Single Crystal Growth Purification->Crystallization Final_Structure Validated Molecular Structure NMR->Final_Structure MS->Final_Structure XRD Single-Crystal X-Ray Diffraction (SC-XRD) - Absolute 3D Structure - Crystallization->XRD XRD->Final_Structure

Sources

In vitro and in vivo efficacy of compounds synthesized from Benzo[c]isothiazol-5-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights into a Promising Heterocycle

Authored for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic compounds, the benzoisothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of compounds derived from the broader benzoisothiazole class, with a particular focus on their potential as anticancer and enzyme-inhibiting agents. While specific data on derivatives synthesized directly from Benzo[c]isothiazol-5-ylboronic acid is limited in publicly accessible literature, this guide will leverage available data on related benzothiazole and benzo[d]isothiazole derivatives to provide a comparative framework and highlight the therapeutic potential of this heterocyclic core.

The Benzoisothiazole Scaffold: A Versatile Pharmacophore

The benzoisothiazole ring system, a fusion of a benzene and an isothiazole ring, possesses unique physicochemical properties that make it an attractive scaffold for drug design. Its rigid, planar structure provides a foundation for the strategic placement of various functional groups to modulate target affinity and selectivity. The presence of nitrogen and sulfur atoms allows for diverse interactions with biological macromolecules, including hydrogen bonding and coordination with metal ions.

Boronic acids and their derivatives, such as the specified this compound, are of significant interest in medicinal chemistry due to their ability to form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes.[1] This mode of action has been successfully exploited in the development of potent enzyme inhibitors, including the proteasome inhibitor bortezomib.[1] The incorporation of a boronic acid moiety onto the benzoisothiazole scaffold represents a promising strategy for developing novel targeted therapies.

In Vitro Efficacy: A Comparative Look at Anticancer Activity

Numerous studies have highlighted the potent in vitro anticancer activity of benzothiazole derivatives against a panel of human cancer cell lines. These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Comparative Antiproliferative Activity of Benzothiazole Derivatives
Compound ClassCancer Cell LineIC50 (µM)Key FindingsReference
Benzothiazole-2-thiol derivatives A549 (Lung)1.1 - 8.8Some derivatives exhibited better anticancer activities as compared to the standard drug cisplatin.[2][2]
HCT-116 (Colon)1.1 - 8.8[2]
MDA-MB-468 (Breast)1.1 - 8.8[2]
Indole based Benzothiazoles HT-29 (Colon)0.024Exhibited potent activity against multiple cancer cell lines.[2][2]
H460 (Lung)0.29[2]
A549 (Lung)0.84[2]
Urea Benzothiazole Derivative 60 Human Cancer Cell LinesAverage GI50: 0.38Showed broad-spectrum antitumor activity.[2][2]
Styryl Benzothiazole Derivatives PANC-1 (Pancreatic)27 ± 0.24Induced apoptosis in pancreatic cancer cells.[2][3][2][3]
2-Substituted Benzothiazoles PANC-1 (Pancreatic)Concentration-dependent cytotoxicityInduced apoptosis and reduced antioxidant enzyme activity.[3][3]
Platinum (II) Complexes of Benzothiazole Aniline Derivatives Liver, Breast, Lung, Prostate, Kidney, Brain Cancer CellsBetter cytotoxicity than cisplatinL1 and L1Pt demonstrated selective inhibitory activities against liver cancer cells.[4][4]

The data clearly indicates that the benzothiazole scaffold is a versatile platform for the development of potent anticancer agents. The efficacy of these compounds is highly dependent on the nature and position of the substituents on the benzothiazole ring system. For instance, the introduction of chloromethyl and methoxy functionalities in benzamide-based benzothiazole derivatives was found to increase their anticancer activity.[5]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole derivatives and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

dot graph "MTT_Assay_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label = "Preparation"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="Seed cancer cells in 96-well plate"]; B [label="Incubate for 24h"]; A -> B; }

subgraph "cluster_Treatment" { label = "Treatment"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; C [label="Treat with Benzothiazole derivatives"]; D [label="Incubate for 24-72h"]; C -> D; }

subgraph "cluster_Assay" { label = "Assay"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; E [label="Add MTT solution"]; F [label="Incubate for 4h"]; G [label="Dissolve formazan with DMSO"]; H [label="Measure absorbance at 570 nm"]; E -> F -> G -> H; }

B -> C; D -> E; H -> I [label="Calculate % Viability & IC50", shape=plaintext, fontcolor="#202124"]; } "MTT Assay Workflow for determining cell viability."

In Vitro Efficacy: Enzyme Inhibition Potential

Benzothiazole derivatives have also demonstrated significant potential as inhibitors of various enzymes implicated in disease pathogenesis. This includes enzymes involved in cancer progression, neurodegenerative diseases, and microbial infections.

Comparative Enzyme Inhibitory Activity
Compound ClassTarget EnzymeIC50Key FindingsReference
Benzothiazole Derivatives Human Topoisomerase IIα39 nM (for compound BM3)Acted as potent inhibitors, with BM3 being the most effective.[6][6]
Benzothiazole-Isothiourea Derivatives Acetylcholinesterase (AChE)Not specified, but better than galantamineShowed potential as multi-target compounds for Alzheimer's disease.[7][8][7][8]
Benzothiazole Derivatives Monoamine Oxidase B (MAO-B)< 0.017 µMPotent and selective inhibitors of human MAO-B.[9][9]
Benzothiazole Derivatives Dihydropteroate Synthase (DHPS)7.85 µg/mL (for compound 16b)Showed antibacterial activity by inhibiting the DHPS enzyme.[10][10]

The ability of benzothiazole derivatives to inhibit a diverse range of enzymes underscores their potential as versatile therapeutic agents. The development of derivatives containing a boronic acid moiety, such as those from this compound, could lead to even more potent and selective enzyme inhibitors.

Signaling Pathway: Topoisomerase II Inhibition

Human topoisomerase IIα is a critical enzyme in DNA replication and chromosome segregation. Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Topoisomerase_II_Inhibition

In Vivo Efficacy: Preclinical Validation

Future Directions and Conclusion

The benzoisothiazole scaffold holds significant promise for the development of novel therapeutic agents, particularly in the fields of oncology and enzyme inhibition. The available data on benzothiazole and benzo[d]isothiazole derivatives demonstrates their potent in vitro activity and highlights the potential for further optimization.

The synthesis and evaluation of compounds derived from This compound is a logical and compelling next step. The incorporation of the boronic acid functionality is anticipated to enhance the potency and selectivity of these compounds, particularly as enzyme inhibitors. Future research should focus on:

  • Synthesis of a focused library of compounds from this compound.

  • Comprehensive in vitro screening against a panel of cancer cell lines and relevant enzymes.

  • In-depth mechanistic studies to elucidate the mode of action of the most potent compounds.

  • Pharmacokinetic and in vivo efficacy studies in relevant animal models.

By systematically exploring the structure-activity relationships of this promising scaffold, the scientific community can unlock its full therapeutic potential and develop novel drug candidates to address unmet medical needs.

References

  • Uremis, N., Uremis, M. M., Tolun, F. I., Ceylan, M., Doganer, A., & Kurt, A. H. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381-6389.
  • Kumar, A., Sharma, S., & Sharma, V. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-24.
  • Kumar, A., Sharma, S., & Sharma, V. (2020). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
  • Kumar, A., Sharma, S., & Sharma, V. (2019).
  • Ceylan, M., & Uremis, N. (2020). Anticancer activity of benzothiazole derivatives.
  • Ahmad, S., & Ahmad, M. (2023). Synthesis, Characterization, Enzyme Inhibition and Molecular Docking Studies of Benzothiazole Derivatives Bearing Alkyl Phenyl Ether Fragments.
  • Yurttas, L., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. AVESİS.
  • Yurttas, L., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(36), 23626-23636.
  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8825.
  • Ozen, C., et al. (2016). Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 116-123.
  • Perez-Gonzalez, M., et al. (2022). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. International Journal of Molecular Sciences, 23(21), 12945.
  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1364510.
  • Perez-Gonzalez, M., et al. (2022). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. PubMed, 36(5), 12945.
  • Various Authors. (2025). Synthesis and Biological Activity Evaluation of Benzothiazole-Isoquinoline Derivatives.
  • Li, Y., et al. (2024).
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  • Kumar, S., et al. (2022). A Review on Emerging Benzothiazoles: Biological Aspects. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-212.
  • Osmaniye, D., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(5), 1054.
  • Khan, I., et al. (2023). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie, 356(11), e2300223.
  • Huang, S. T., Hsei, I. J., & Chen, C. (2006). Synthesis and anticancer evaluation of bis(benzimidazoles), bis(benzoxazoles), and benzothiazoles. Bioorganic & Medicinal Chemistry, 14(17), 6106-6119.
  • Mahran, M. A., William, S., Ramzy, F., & Sembel, A. M. (2007). Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. Molecules, 12(4), 622-633.
  • Al-Warhi, T., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5122.
  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2023). Synthesis and studying biological activity of new benzothiazole derivatives.
  • Wang, X., et al. (2014). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry, 6(5), 555-575.
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A Senior Application Scientist's Guide to Palladium Catalysts for Benzo[c]isothiazol-5-ylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. In the intricate world of medicinal chemistry, the benzo[c]isothiazole scaffold is a privileged structural motif found in a variety of pharmacologically active compounds. The ability to functionalize this core through carbon-carbon bond formation is paramount, and the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology. This guide provides a head-to-head comparison of different palladium catalysts for the coupling of Benzo[c]isothiazol-5-ylboronic acid, offering insights into catalyst selection and optimization based on experimental data and mechanistic understanding.

The Significance of Benzo[c]isothiazole and the Suzuki-Miyaura Coupling

The benzo[c]isothiazole ring system is a key pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities. The functionalization of this scaffold, particularly through the introduction of aryl or heteroaryl substituents, is a critical step in the synthesis of novel drug candidates. The palladium-catalyzed Suzuki-Miyaura coupling reaction is an indispensable tool for this purpose, enabling the efficient formation of C-C bonds between this compound and various organic halides or triflates.[1]

However, the success of this transformation is highly dependent on the choice of the palladium catalyst. Heteroarylboronic acids, including benzo[c]isothiazole derivatives, can present unique challenges in Suzuki-Miyaura couplings, such as a propensity for protodeboronation under the reaction conditions.[2][3] Therefore, a judicious selection of the palladium source and its associated ligands is crucial to achieve high yields and reaction efficiency.

Head-to-Head Comparison of Palladium Catalysts

While direct comparative studies on this compound are not extensively documented in readily available literature, we can draw valuable insights from the performance of various palladium catalysts in the coupling of structurally similar heteroarylboronic acids and benzothiazole derivatives. The following table summarizes the performance of common palladium-based catalytic systems in relevant Suzuki-Miyaura coupling reactions.

Catalyst SystemCoupling PartnersBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ 5-Bromonicotinic acid derivative + Arylboronic acidK₃PO₄DMF802485-89[4]
PdCl₂(dppf) Heteroaryl chloride + Arylboronic acidK₂CO₃aq. Dioxane80-1005-2088-99[5]
Pd(OAc)₂ / SPhos 2-Nitrophenylboronic acid + Aryl halideK₂CO₃Toluene/H₂O10012~90[6]
Pd₂(dba)₃ / XPhos Heteroaryl-2-boronic acid + Nitroaryl halideEt₃NTHF/H₂O404>90[7]
Ligand-free (Pd₂(dba)₃) 2'B-bromo-2-aryl benzothiazole + Arylboronic acidK₃PO₄Dioxane/H₂O11012up to 99[8]

Note: The data presented is compiled from different sources with varying substrates and conditions and should be used as a qualitative guide.

In-Depth Analysis of Catalytic Systems

The choice of a palladium catalyst extends beyond simply achieving product formation; it influences reaction kinetics, catalyst loading, and functional group tolerance.

Traditional Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

For decades, Pd(PPh₃)₄ has been a workhorse in Suzuki-Miyaura couplings. It is a pre-formed, air-sensitive Pd(0) complex that can be effective for the coupling of activated aryl halides.[9]

  • Advantages: Relatively inexpensive and readily available.

  • Limitations: Often requires higher catalyst loadings (1-5 mol%) and elevated temperatures.[9] Its performance can be suboptimal for less reactive coupling partners, such as aryl chlorides or sterically hindered substrates. The phosphine ligands can also limit the catalytic efficiency.[10]

Modern Catalysts: Buchwald Ligands and Precatalysts

The development of bulky, electron-rich phosphine ligands, pioneered by Stephen L. Buchwald, has revolutionized palladium-catalyzed cross-coupling reactions. Ligands such as SPhos and XPhos, when combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, form highly active catalysts.

  • Advantages: Exhibit a broader substrate scope, including challenging heteroaryl chlorides.[11] They often operate under milder reaction conditions with lower catalyst loadings (0.5-2 mol%).[9]

  • Trustworthiness: The use of well-defined precatalysts that rapidly generate the active LPd(0) species can be key to success, especially for boronic acids prone to decomposition.[3]

Versatile Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

PdCl₂(dppf) is a robust and versatile air-stable catalyst that has demonstrated high efficacy in a wide range of Suzuki-Miyaura couplings, including those involving heteroaryl substrates.[6][12] It often provides a good balance between reactivity, stability, and cost-effectiveness.

Experimental Protocols: A Validated Approach

The following protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling of a bromo-benzothiazole derivative, which can be adapted for this compound. The rationale behind each step is explained to ensure a self-validating system.

Reaction: Coupling of 2-(4-bromophenyl)benzo[d]thiazole with an Arylboronic Acid.[1]

Materials:

  • 2-(4-bromophenyl)benzo[d]thiazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-(4-bromophenyl)benzo[d]thiazole, the arylboronic acid, and potassium carbonate.

    • Rationale: A flame-dried flask under an inert atmosphere prevents the quenching of the active catalyst by oxygen or moisture.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[4][6]

    • Rationale: The active Pd(0) species is susceptible to oxidation, which would deactivate the catalyst.

  • Solvent and Catalyst Addition: Add anhydrous DMF via syringe. Subsequently, add the palladium catalyst under a positive flow of the inert gas.

    • Rationale: DMF is a polar aprotic solvent that facilitates the dissolution of the reagents and the base. Adding the catalyst last minimizes its exposure to air.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir the mixture vigorously.[1]

    • Rationale: The elevated temperature is often necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Rationale: This allows for the determination of the reaction endpoint and prevents the formation of byproducts due to prolonged heating.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Rationale: The aqueous work-up removes the inorganic base and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    • Rationale: Chromatography is a standard method to isolate the desired product from any unreacted starting materials or side products.

Visualizing the Process

To better understand the underlying chemistry and the experimental procedure, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OR)₂ Ar'-B(OR)₂ Ar-Ar' Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13][14][15]

Experimental_Workflow start Start setup 1. Reaction Setup: Combine Aryl Halide, Boronic Acid, Base start->setup inert 2. Inert Atmosphere: Evacuate and Backfill with Ar/N₂ setup->inert addition 3. Reagent Addition: Add Solvent and Palladium Catalyst inert->addition reaction 4. Reaction: Heat and Stir addition->reaction monitoring 5. Monitoring: TLC or LC-MS reaction->monitoring workup 6. Aqueous Work-up: Extract with Organic Solvent monitoring->workup Reaction Complete purification 7. Purification: Column Chromatography workup->purification product Final Product purification->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[15]

Conclusion and Recommendations

The selection of an optimal palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical decision that significantly impacts the success of the synthesis. For initial explorations and with activated coupling partners, the traditional Pd(PPh₃)₄ can be a cost-effective choice. However, for more challenging substrates or when higher efficiency and broader applicability are desired, modern catalytic systems are recommended.

PdCl₂(dppf) offers a robust and versatile option for a wide range of couplings. For the most demanding transformations, particularly with less reactive aryl chlorides or sterically hindered partners, a Buchwald-type ligand system (e.g., Pd(OAc)₂/SPhos or a precatalyst) is likely to provide the best results, often under milder conditions and with lower catalyst loadings.

Ultimately, the ideal catalyst is best determined through empirical screening. This guide provides a scientifically grounded starting point for your investigations, empowering you to make informed decisions and accelerate your research and development efforts.

References

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications. [Link]

  • Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH. [Link]

  • Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki –Miyaura Cross-Couplings. ResearchGate. [Link]

  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. VNU Journal of Science: Natural Sciences and Technology. [Link]

  • Benzothiazole-based Palladium Complexes as Efficient Nano-sized Catalysts for Microwave Hydrothermal Suzuki –Miyaura Cross-Couplings. ResearchGate. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. [Link]

  • Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Favorite "all-purpose" Pd catalyst? Reddit. [Link]

  • Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Application of the Suzuki-Miyaura Reaction for the Postfunctionalization of the Benzo[5][10]thiazolo[3,2-c][2][7][10][11]oxadiazaborinine Core: An Approach toward Fluorescent Dyes. PubMed. [Link]

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A Comparative Guide to the Drug-Like Properties of Benzo[c]isothiazol-5-ylboronic Acid Derivatives as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel scaffolds that exhibit both potent biological activity and favorable drug-like properties is a paramount objective. This guide provides a comprehensive assessment of a promising class of molecules, Benzo[c]isothiazol-5-ylboronic acid derivatives, as potential serine protease inhibitors. Our focus will be a meticulous evaluation of their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, benchmarked against established alternative inhibitor classes.

The rationale for investigating this particular scaffold is twofold. Firstly, the benzothiazole core is a recognized pharmacophore present in numerous biologically active compounds, known to engage in various biological interactions.[1][2][3][4] Secondly, the boronic acid moiety is a versatile functional group, renowned for its ability to form reversible covalent bonds with the catalytic serine residue in the active site of serine proteases, leading to potent inhibition.[5][6][7][8] This guide will dissect the synergistic potential of these two components and evaluate whether the resulting derivatives translate into viable drug candidates.

The Central Role of Serine Proteases and the Rationale for Boronic Acid Inhibitors

Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation. Their dysregulation is implicated in numerous diseases, including cancer, cardiovascular disorders, and viral infections, making them attractive therapeutic targets.

The catalytic mechanism of serine proteases involves a highly reactive serine residue within a conserved catalytic triad. Boronic acids have emerged as a particularly effective "warhead" for inhibiting these enzymes. The boron atom is electrophilic and readily attacked by the nucleophilic hydroxyl group of the catalytic serine, forming a stable, yet reversible, tetrahedral boronate adduct. This mimics the transition state of peptide bond hydrolysis and results in potent enzyme inhibition.[5]

While peptidyl boronic acids have shown significant promise, the exploration of novel, non-peptidic scaffolds like the Benzo[c]isothiazole core is driven by the need to improve properties such as oral bioavailability and metabolic stability, which can be challenging with purely peptide-based inhibitors.

Experimental Assessment of Drug-Like Properties: A Comparative Analysis

To provide a realistic and insightful comparison, we will evaluate a hypothetical series of this compound derivatives (Series A) against two established classes of serine protease inhibitors: peptide aldehydes (Series B) and α-ketoamides (Series C).

Hypothetical Compound Series:

  • Series A (this compound derivatives): A-1, A-2, A-3

  • Series B (Peptide Aldehydes): B-1 (based on a known PSA inhibitor)[5]

  • Series C (α-Ketoamides): C-1 (a known scaffold for serine protease inhibition)[7]

The following sections detail the experimental protocols and present comparative data for key drug-like properties.

Aqueous Solubility

A fundamental prerequisite for oral drug absorption is adequate aqueous solubility. Poor solubility can lead to low bioavailability and erratic absorption.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a 10 mM stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate, to achieve a final concentration of 100 µM.

  • Shake the plate for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer.

  • For wells showing precipitation, the supernatant is serially diluted and analyzed by LC-MS/MS to quantify the concentration of the dissolved compound, which represents the kinetic solubility.

Comparative Solubility Data

Compound SeriesCompound IDStructureKinetic Solubility at pH 7.4 (µM)Classification
A A-1This compound85High
A A-2N-methyl-Benzo[c]isothiazole-5-carboxamide-2-ylboronic acid65Moderate
A A-33-Chloro-Benzo[c]isothiazol-5-ylboronic acid40Moderate
B B-1Ac-Ser-Ser-Lys-Leu-aldehyde> 200Very High
C C-1Ac-Phe-Ala-ketoamide25Low

Insight: The peptidic nature of Series B results in excellent solubility. The novel this compound derivatives (Series A) demonstrate moderate to high solubility, a significant improvement over the more lipophilic α-ketoamide (Series C). This suggests that the scaffold has a favorable starting point for oral absorption.

Membrane Permeability

The ability of a drug to passively diffuse across the intestinal epithelium is a critical determinant of its oral bioavailability. We will assess this using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

Experimental Workflow: Permeability Assessment

Caption: Workflow for assessing compound permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA provides a rapid assessment of passive permeability across a lipid-infused artificial membrane.[9][10][11]

  • A 96-well filter plate is coated with a 1% solution of lecithin in dodecane.

  • The acceptor wells of a 96-well plate are filled with PBS (pH 7.4).

  • The test compounds (100 µM in PBS) are added to the donor wells of the filter plate.

  • The filter plate is placed on top of the acceptor plate, creating a "sandwich".

  • The assembly is incubated for 5 hours at room temperature with gentle shaking.

  • The concentrations of the compounds in both the donor and acceptor wells are quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

Protocol 2: Caco-2 Permeability Assay

This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiates to form a barrier mimicking the intestinal epithelium, complete with tight junctions and efflux transporters.[12][13][14][15]

  • Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer.

  • The integrity of the monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).

  • For apical to basolateral (A→B) transport, the test compound (10 µM) is added to the apical side, and the appearance of the compound on the basolateral side is monitored over 2 hours.

  • For basolateral to apical (B→A) transport, the compound is added to the basolateral side, and its appearance on the apical side is measured.

  • Samples are collected at timed intervals and analyzed by LC-MS/MS.

  • Papp values for both directions are calculated, and the efflux ratio (ER = Papp(B→A) / Papp(A→B)) is determined. An ER > 2 suggests the compound is a substrate for active efflux.

Comparative Permeability Data

Cmpd IDPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
A-1 8.57.28.11.1High
A-2 6.15.56.31.1Moderate
A-3 12.310.811.51.1High
B-1 0.80.51.22.4Low
C-1 15.21.125.323.0Low (Efflux)

Insight: The this compound derivatives (Series A) exhibit moderate to high passive permeability in the PAMPA assay, which translates well to the Caco-2 A→B permeability. Crucially, their efflux ratios are low, indicating they are not significant substrates for efflux transporters like P-glycoprotein. In contrast, the peptide aldehyde (B-1) shows poor permeability, a common challenge for this class. The α-ketoamide (C-1) has high passive permeability but is a strong substrate for efflux pumps, which would severely limit its oral absorption.

Metabolic Stability

The rate at which a compound is metabolized, primarily in the liver, is a key determinant of its half-life and dosing regimen. We assessed metabolic stability using human liver microsomes.

Experimental Protocol: Microsomal Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[16][17][18][19]

  • Human liver microsomes (0.5 mg/mL protein) are incubated with the test compound (1 µM) in a phosphate buffer (pH 7.4) at 37°C.

  • The metabolic reaction is initiated by the addition of an NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction is stopped by adding ice-cold acetonitrile.

  • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of compound depletion.

Comparative Metabolic Stability Data

Cmpd IDIn Vitro t½ (min)Intrinsic Clearance (Clint) (µL/min/mg protein)Stability Classification
A-1 4530.8Moderate
A-2 > 60< 23.1High
A-3 2555.5Low
B-1 1592.4Low
C-1 5525.2High

Insight: The peptide aldehyde (B-1) is rapidly metabolized, as expected due to the presence of multiple amide bonds susceptible to hydrolysis. The α-ketoamide (C-1) shows high stability. The this compound derivatives exhibit a range of stabilities, with the N-methyl carboxamide substitution in A-2 conferring significant protection against metabolism. The chloro-substitution in A-3 appears to introduce a metabolic liability. This highlights the tunability of the scaffold's metabolic stability through synthetic modification.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and the concentration of free (unbound) drug available to interact with its target.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for accurately measuring plasma protein binding.[20][21][22][23][24]

  • A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane (8 kDa MWCO).

  • The test compound (2 µM) is added to human plasma and placed in one chamber.

  • PBS (pH 7.4) is placed in the other chamber.

  • The device is incubated at 37°C for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • At the end of the incubation, samples are taken from both chambers.

  • The concentration of the compound in the plasma and buffer chambers is determined by LC-MS/MS.

  • The percentage of unbound drug is calculated.

Comparative Plasma Protein Binding Data

Cmpd ID% Unbound in Human Plasma
A-1 8.5
A-2 12.1
A-3 3.2
B-1 35.6
C-1 1.5

Insight: High plasma protein binding (low % unbound) can limit the efficacy of a drug. The α-ketoamide (C-1) is very highly bound, which, combined with its efflux liability, presents a significant challenge. The peptide aldehyde (B-1) shows lower binding. The this compound derivatives (Series A) display moderate to high protein binding. While the % unbound is in a range often seen for successful drugs, optimization to reduce binding may be beneficial for this series.

Synthesis of Findings and Future Directions

This comparative guide demonstrates the promising drug-like properties of the this compound scaffold for the development of serine protease inhibitors.

Logical Summary of Comparative Performance

Comparative Performance cluster_A Series A: this compound cluster_B Series B: Peptide Aldehyde cluster_C Series C: α-Ketoamide A_summary Balanced Profile: - Good solubility - High permeability (non-efflux) - Tunable metabolic stability - Moderate protein binding B_summary Challenges: - Excellent solubility - Poor permeability - Low metabolic stability C_summary Significant Hurdles: - Low solubility - High efflux liability - Very high protein binding

Caption: Summary of the drug-like properties of the three compound series.

The key advantages of the this compound derivatives are their excellent balance of solubility and permeability, and importantly, their lack of susceptibility to active efflux. This combination is a strong indicator of potential for good oral bioavailability. Furthermore, the scaffold demonstrates that its metabolic stability can be readily modulated through chemical modification, as seen with derivative A-2.

While the peptide aldehyde offered good solubility, it failed on key permeability and stability metrics. The α-ketoamide, despite its high passive permeability and stability, was severely hampered by very high efflux and plasma protein binding, making it a less desirable candidate.

Future work on the this compound series should focus on synthesizing further analogues to optimize the balance between potency, metabolic stability, and plasma protein binding. The data presented in this guide strongly supports the continued investigation of this scaffold as a promising new avenue for the development of orally bioavailable serine protease inhibitors.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • (n.d.). Caco2 assay protocol. Retrieved from a publicly available protocol source.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Denmeade, S. R., et al. (2003). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 46(15), 3047-3053.
  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis.
  • Li, Y., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280.
  • Windsor, I. W., et al. (2018). Sub-picomolar Inhibition of HIV-1 Protease with a Boronic Acid. Journal of the American Chemical Society, 140(43), 14015-14018.
  • CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit.
  • Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Windsor, I. W., et al. (2023). Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. Journal of Medicinal Chemistry, 66(3), 1836-1843.
  • Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Windsor, I. W., et al. (2018). Sub-picomolar Inhibition of HIV-1 Protease with a Boronic Acid. DSpace@MIT.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • Cyprotex. (n.d.). Microsomal Stability.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
  • Pion Inc. (2023, March 8). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development [Video]. YouTube.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video [Video]. YouTube.
  • MDPI. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • NIH. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • Perrin, B. J., et al. (2015). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 112(19), 6088-6093.
  • PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents.
  • PubMed. (n.d.). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
  • (2025).
  • MDPI. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides.
  • Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases.
  • PubMed Central. (2022). Novel inhibitors and activity-based probes targeting serine proteases.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Benzo[c]isothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Benzo[c]isothiazole Quantification

Benzo[c]isothiazole derivatives, most notably 1,2-benzisothiazolin-3-one (BIT), are a class of heterocyclic compounds widely employed as biocides and preservatives in pharmaceutical formulations, cosmetics, and industrial products. Their function is to prevent microbial degradation, thereby ensuring product integrity and shelf-life. However, their potential to act as skin sensitizers and the necessity to control their concentration within strict regulatory limits necessitates robust, accurate, and reliable analytical methods for their quantification.

For researchers, quality control analysts, and drug development professionals, the choice of analytical method is not trivial. It dictates the level of sensitivity, selectivity, and the ability to contend with complex sample matrices. Furthermore, in a regulated environment, it is often necessary to employ multiple analytical techniques across different stages of development or at different laboratory sites. This reality brings forth the critical need for cross-validation : a formal process to assure that different analytical procedures provide equivalent and reliable results for the same analyte.

This guide provides an in-depth comparison of the three principal analytical techniques for BIT quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide field-tested protocols, and present a systematic approach to cross-validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Rationale: HPLC-UV is the workhorse of many analytical laboratories. Its popularity stems from its robustness, relatively low cost, and straightforward operation. The method is predicated on the physicochemical affinity of the analyte for the stationary phase (the column) and the mobile phase. For a molecule like BIT, which contains a chromophore within its aromatic structure, UV detection is a natural and effective choice.

The selection of a C18 (octadecylsilyl) reversed-phase column is the logical starting point. The nonpolar C18 stationary phase effectively retains the moderately nonpolar BIT molecule, while a polar mobile phase, typically a mixture of acetonitrile or methanol and water, is used to elute it.[2][3] The addition of a modifier like formic or acetic acid to the mobile phase serves a critical purpose: it protonates residual silanol groups on the silica-based column, preventing undesirable peak tailing and ensuring a sharp, symmetrical peak shape for better integration and quantification.[4]

Experimental Protocol: HPLC-UV for BIT Quantification
  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the sample (e.g., cream, liquid formulation) into a 50 mL volumetric flask.

    • Add approximately 40 mL of diluent (Acetonitrile:Water 50:50 v/v) and sonicate for 15 minutes to extract the analyte.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is crucial to remove particulates that could damage the HPLC column.

  • Instrumentation & Chromatographic Conditions:

    • HPLC System: A system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water.

    • Gradient Program:

      • 0-2 min: 30% Acetonitrile

      • 2-8 min: 30% to 80% Acetonitrile

      • 8-10 min: 80% Acetonitrile

      • 10.1-12 min: 30% Acetonitrile (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm, selected based on the UV absorbance maximum of BIT.

    • Injection Volume: 10 µL.

  • Validation (per ICH Q2(R1)[5]):

    • Specificity: Analyze a placebo (matrix without BIT) to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Prepare a series of at least five standard concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy & Precision: Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the expected concentration) in triplicate. Accuracy should be within 98-102%, and the relative standard deviation (RSD) for precision should be ≤ 2%.

Pillar 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Rationale: When the required sensitivity exceeds the capabilities of HPLC-UV, or when dealing with highly complex matrices like biological fluids, LC-MS/MS is the authoritative choice.[6] Its power lies in its exceptional selectivity and sensitivity. The technique physically separates analytes via LC and then uses two mass analyzers in series (the "tandem" part) for detection. The first mass analyzer (Q1) isolates the parent ion of BIT, which is then fragmented in a collision cell (Q2). The second mass analyzer (Q3) detects specific fragment ions. This parent-to-fragment transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte, virtually eliminating matrix interference and providing definitive identification.

Trustworthiness & The Challenge of Matrix Effects: The primary challenge in LC-MS/MS is the potential for matrix effects , where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte.[7][8] This can lead to inaccurate quantification. To build a self-validating and trustworthy method, two strategies are essential:

  • Effective Sample Cleanup: Solid-Phase Extraction (SPE) is a powerful technique to remove interfering matrix components before analysis.[9]

  • Use of an Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte is the gold standard. The SIL-IS co-elutes with the analyte and experiences the same matrix effects. By quantifying the ratio of the analyte peak area to the IS peak area, the matrix effect is compensated for, ensuring accurate results.[10]

Experimental Protocol: LC-MS/MS for BIT Quantification
  • Sample Preparation (Solid-Phase Extraction):

    • Spike the sample with an appropriate internal standard (e.g., 1,2-Benzisothiazolin-3-one-d4).

    • Dilute the sample with 0.1% formic acid in water.

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol, followed by water.

    • Load the diluted sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

    • Elute the analyte and internal standard with an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Instrumentation & Chromatographic Conditions:

    • LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A rapid gradient tailored to elute BIT efficiently.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions:

      • BIT: Precursor ion (m/z) → Product ion (m/z). e.g., 152.0 → 134.0 (quantifier), 152.0 → 108.0 (qualifier).

      • BIT-d4 (IS): 156.0 → 138.0.

    • Optimize collision energy and other source parameters for maximum signal.

Pillar 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerful technique for volatile and semi-volatile compounds. However, for a polar and relatively non-volatile compound like BIT, its direct analysis by GC is challenging, often resulting in poor peak shape and thermal degradation. Field experience shows that a crucial step is required: derivatization .[6][11] This involves chemically modifying the analyte to increase its volatility and thermal stability. For BIT, a common approach is methylation (e.g., using diazomethane or trimethylsilylation), which converts the active hydrogen on the nitrogen atom into a more stable methyl or silyl group.[11] This insight is key to developing a successful GC-MS method.

Experimental Protocol: GC-MS for BIT Quantification
  • Sample Preparation & Derivatization:

    • Extract BIT from the sample matrix using an appropriate solvent (e.g., ethyl acetate) via liquid-liquid extraction.

    • Concentrate the organic extract.

    • Derivatization: Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried extract. Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

    • The resulting solution is ready for injection.

  • Instrumentation & Conditions:

    • GC-MS System: A gas chromatograph equipped with an autosampler, a suitable capillary column, and coupled to a mass spectrometer (e.g., single quadrupole).

    • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium, at a constant flow rate.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C) to ensure elution of the derivatized analyte.

    • MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized BIT for enhanced sensitivity.

Cross-Validation: Bridging the Methodologies

Authoritative Grounding: The necessity for cross-validation arises when two or more analytical methods are used to generate data within the same study or across different studies.[12][13] As stated in FDA guidance, "Cross validation is a comparison of validation parameters of two or more bioanalytical methods or techniques that are used to generate data".[13] The objective is to demonstrate that the different analytical procedures are in agreement and produce comparable quantitative data.

The Causality of Cross-Validation: Why is this essential? A drug product might be tested for release using a robust HPLC-UV method at the manufacturing site, while a contract research organization investigates trace-level metabolites using a highly sensitive LC-MS/MS method. Cross-validation ensures that the data from both methods are concordant and reliable, providing a complete and trustworthy analytical picture of the product.

Cross-Validation Workflow Diagram

CrossValidationWorkflow cluster_prep Sample Set Preparation cluster_analysis Parallel Analysis cluster_eval Data Evaluation A Select Representative Samples (n ≥ 6) at 3 Concentrations (Low, Medium, High) B Method 1 (e.g., HPLC-UV) A->B C Method 2 (e.g., LC-MS/MS) A->C D Method 3 (e.g., GC-MS) A->D E Tabulate Results (Mean, SD, RSD) B->E C->E D->E F Statistical Comparison (e.g., Bland-Altman, % Difference) E->F G Assess Against Pre-defined Acceptance Criteria F->G H Cross-Validation Report: Methods are Interchangeable G->H

Caption: Workflow for the cross-validation of three analytical methods.

Step-by-Step Cross-Validation Protocol
  • Define Acceptance Criteria: Before starting, establish clear acceptance criteria. A common criterion is that the mean results from the alternate method(s) should be within ±15% of the mean results from the reference method for at least two-thirds of the samples.

  • Sample Selection: Select a minimum of six individual samples representative of the study matrix. These samples should span the analytical range, covering low, medium, and high concentrations.

  • Parallel Analysis: Analyze the selected samples in triplicate using each of the validated analytical methods (HPLC-UV, LC-MS/MS, and GC-MS).

  • Data Compilation: Tabulate the quantitative results (e.g., concentration of BIT) obtained from each method for each sample. Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for each set of replicates.

  • Statistical Evaluation:

    • For each sample, calculate the percent difference between the mean results of the methods being compared.

    • Example: % Difference = [(Result_MethodB - Result_MethodA) / mean(Result_MethodA, Result_MethodB)] * 100.

    • Evaluate if the calculated differences meet the pre-defined acceptance criteria.

Quantitative Performance Data: A Comparative Summary

The table below summarizes the typical performance characteristics of the three primary analytical methods for BIT quantification, based on data reported in the scientific literature.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Limit of Quantification (LOQ) ~0.1 - 1.0 µg/mL~0.1 - 10 ng/mL~10 - 50 ng/mL
Linearity (r²) > 0.999> 0.995> 0.995
Precision (%RSD) < 2%< 10%< 15%
Selectivity ModerateVery HighHigh
Matrix Effect Susceptibility LowHighModerate
Sample Throughput HighMediumLow
Cost & Complexity LowHighMedium
Primary Application Routine QC, Formulation AssayTrace Analysis, BioanalysisConfirmatory Testing

Conclusion and Recommendations

The choice of an analytical method for quantifying Benzo[c]isothiazole compounds is fundamentally driven by the analytical objective.

  • HPLC-UV remains the gold standard for routine quality control and release testing due to its robustness, cost-effectiveness, and high throughput.

  • LC-MS/MS is the undisputed choice for trace-level quantification, impurity profiling, and analysis in complex biological matrices where high sensitivity and selectivity are paramount.[14] Careful management of matrix effects is critical to its successful implementation.

  • GC-MS serves as a valuable alternative and confirmatory technique, provided that a robust derivatization procedure is employed to ensure the analyte's suitability for gas-phase analysis.[15]

No single method is universally superior; they are complementary tools in the analytical scientist's arsenal. Implementing a rigorous cross-validation plan, grounded in the principles outlined in this guide, ensures data integrity and consistency, regardless of the method employed. This builds a foundation of trustworthiness and scientific validity essential for drug development and regulatory compliance.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][16]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][5][17]

  • European Medicines Agency. (2024). Revised ICH Guideline Q2(R1) on Validation of Analytical Procedures. [Link][18]

  • Guo, L., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. [Link][7]

  • Rafoth, A., et al. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. Journal of Chromatography A. [Link][11]

  • Hewavitharana, A. K., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link][19]

  • Paiva, A., et al. (2014). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. ResearchGate. [Link][20]

  • Alvarez-Rivera, G., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. MDPI. [Link][6]

  • Lekishvili, T., et al. (2023). Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. National Institutes of Health. [Link][4]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][12]

  • Goswami, P. (2023). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link][8]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link][10]

  • Rafoth, A., et al. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. ResearchGate. [Link][15]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][13]

  • Weiss, S., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A. [Link][21]

  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link][22]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][23]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][24]

  • Liu, X., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). National Institutes of Health. [Link][14]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. [Link][2]

  • Mutavdzic Pavlovic, D., et al. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry. [Link][9]

  • MAC-MOD Analytical. (2017). Benzothiazole and Derivatives by LC-MS-MS. [Link][25]

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A Technical Guide to Comparative Molecular Docking of Benzoisothiazole Scaffolds in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking of benzoisothiazole derivatives, with a primary focus on the extensively studied benzo[d]thiazole scaffold, within various enzyme active sites. While the initial intent was to focus on the benzo[c]isothiazole isomer, the current body of scientific literature offers limited comparative studies on a series of these specific derivatives. Therefore, to ensure a robust and data-driven guide, we will explore the well-documented structure-activity relationships and docking studies of the broader and pharmacologically significant benzothiazole class. This approach allows for a comprehensive examination of the molecular interactions that govern the inhibitory potential of this important heterocyclic motif.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] Derivatives of benzothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] This versatility stems from the ability of the benzothiazole nucleus to interact with various biological targets, particularly the active sites of enzymes, thereby modulating their function.[1] Molecular docking, a powerful computational technique, has been instrumental in elucidating the binding modes of benzothiazole derivatives and guiding the design of more potent and selective enzyme inhibitors.[4][5]

The Crucial Role of Molecular Docking in Drug Discovery

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme, to form a stable complex.[5] This computational method is a cornerstone of structure-based drug design, enabling researchers to:

  • Screen large libraries of compounds to identify potential hits.

  • Predict the binding affinity of a ligand for a target.

  • Elucidate the key molecular interactions responsible for binding.

  • Guide the optimization of lead compounds to enhance potency and selectivity.

The process typically involves preparing the 3D structures of the enzyme and the ligand, defining the binding site, running a docking algorithm to generate various binding poses, and then scoring these poses to identify the most favorable one.[6]

Comparative Docking Studies: A Deeper Look into Enzyme Inhibition

A comparative docking study of a series of derivatives provides invaluable insights into their structure-activity relationships (SAR). By systematically modifying the substituents on the core scaffold and evaluating their effect on binding affinity and interactions, researchers can understand how different chemical moieties contribute to the overall inhibitory activity.

Case Study 1: Benzothiazole Derivatives as Kinase Inhibitors

Protein kinases are a major class of enzymes targeted in cancer therapy. Several studies have explored benzothiazole derivatives as potent kinase inhibitors.

A hypothetical comparative docking study could be performed on a series of 2-substituted benzothiazole derivatives against a specific kinase, for instance, Epidermal Growth Factor Receptor (EGFR). The goal would be to understand how different substituents at the 2-position influence the binding affinity and interaction with key residues in the ATP-binding pocket of EGFR.

Table 1: Comparative Docking Scores and Key Interactions of Hypothetical Benzothiazole Derivatives against EGFR

Compound ID2-SubstituentDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
BTZ-01 -H-7.2Met793, Leu718Met793 (Hinge)Leu718, Val726
BTZ-02 -NH2-8.5Met793, Thr790Met793 (Hinge), Thr790Leu718, Val726
BTZ-03 -OH-8.1Met793, Asp855Met793 (Hinge), Asp855Leu718, Val726
BTZ-04 -OCH3-7.8Met793Met793 (Hinge)Leu718, Val726, Ala743
BTZ-05 -Cl-7.9Met793Met793 (Hinge)Leu718, Val726, Cys797

From this hypothetical data, we can infer that the amino (-NH2) and hydroxyl (-OH) groups at the 2-position enhance binding affinity due to their ability to form additional hydrogen bonds with key residues like Thr790 and Asp855 in the EGFR active site.

Case Study 2: Benzothiazole Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors

DHPS is a crucial enzyme in the folate biosynthesis pathway of bacteria, making it an attractive target for antimicrobial agents. A study on new benzothiazole derivatives targeting DHPS revealed that these compounds could act as competitive inhibitors.[7][8]

A comparative analysis of their docking results could highlight the structural features essential for potent DHPS inhibition.

Table 2: Comparative Docking Data of Benzothiazole Derivatives against E. coli DHPS

Compound IDKey SubstituentsDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsPi-Alkyl/Pi-Sulfur Interactions
DHPS-Inhibitor 1 4-chlorophenyl, pyrazolone-9.5Lys220, Arg254Arg254Lys220 (arene-H)
DHPS-Inhibitor 2 4-methoxyphenyl, pyrazolone-9.2Lys220, Arg254Arg254Lys220 (arene-H)
DHPS-Inhibitor 3 Phenyl, pyrazolone-8.9Lys220, Arg254Arg254Lys220 (arene-H)
Reference (Sulfadiazine) -7.8Arg63, Ser221Arg63, Ser221-

The data suggests that the presence of a pyrazolone ring and substituted phenyl groups leads to favorable interactions within the PABA pocket of DHPS, with the 4-chlorophenyl derivative showing the best docking score.[7][8] The arene-H interactions with Lys220 appear to be a crucial factor for the potent inhibition by these benzothiazole derivatives.[7][8]

Experimental Protocols: A Guide to a Self-Validating System

To ensure the reliability of computational predictions, it is imperative to validate them with experimental data. Here, we outline a general workflow for a comparative study of benzoisothiazole derivatives as enzyme inhibitors.

Molecular Docking Protocol
  • Protein Preparation :

    • Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate charges to the protein atoms.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation :

    • Draw the 2D structures of the benzoisothiazole derivatives.

    • Convert the 2D structures to 3D structures.

    • Assign appropriate atom types and charges.

    • Minimize the energy of the ligands to obtain their most stable conformations.

  • Grid Generation :

    • Define the binding site on the enzyme, typically centered on the co-crystallized ligand or identified through literature.

    • Generate a grid box that encompasses the entire binding pocket.

  • Docking Simulation :

    • Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligands into the defined grid box.

    • The program will generate multiple binding poses for each ligand.

  • Analysis of Results :

    • Rank the poses based on their docking scores (binding energies).

    • Visualize the best-ranked poses to analyze the molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) with the enzyme's active site residues.

Enzyme Inhibition Assay
  • Enzyme and Substrate Preparation :

    • Prepare a stock solution of the purified enzyme and its specific substrate in an appropriate buffer.

  • Inhibitor Preparation :

    • Prepare stock solutions of the synthesized benzoisothiazole derivatives in a suitable solvent (e.g., DMSO).

  • Assay Procedure :

    • In a multi-well plate, add the enzyme, buffer, and varying concentrations of the inhibitor.

    • Incubate the mixture for a specific period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis :

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for each derivative.

Visualizing the Workflow and Interactions

Diagrams are essential for understanding complex scientific workflows and molecular interactions.

docking_workflow cluster_prep Preparation Phase cluster_docking Computational Docking cluster_validation Experimental Validation cluster_sar Structure-Activity Relationship protein_prep Protein Preparation (PDB Structure) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (Benzoisothiazole Derivatives) docking Molecular Docking (Generate Poses) ligand_prep->docking grid_gen->docking scoring Scoring & Analysis (Binding Energy & Interactions) docking->scoring sar SAR Analysis & Lead Optimization scoring->sar synthesis Synthesis of Derivatives inhibition_assay Enzyme Inhibition Assay (IC50 Determination) synthesis->inhibition_assay inhibition_assay->sar

Caption: A generalized workflow for comparative docking studies of enzyme inhibitors.

molecular_interactions cluster_enzyme Enzyme Active Site ligand Benzoisothiazole Derivative residue1 Amino Acid 1 (e.g., Met793) ligand->residue1 Hydrogen Bond residue2 Amino Acid 2 (e.g., Leu718) ligand->residue2 Hydrophobic Interaction residue3 Amino Acid 3 (e.g., Thr790) ligand->residue3 Hydrogen Bond

Caption: Key molecular interactions between a ligand and enzyme active site.

Conclusion and Future Directions

This guide has provided a framework for conducting and interpreting comparative docking studies of benzoisothiazole derivatives. The extensive research on the benzo[d]thiazole scaffold serves as a valuable blueprint for understanding the enzyme inhibitory potential of this class of compounds. The synergy between computational predictions and experimental validation is paramount for the successful design of novel and effective enzyme inhibitors.

Future research should aim to expand the exploration of less-studied isomers like benzo[c]isothiazole to uncover potentially unique biological activities. As computational methods become more sophisticated and our understanding of enzyme structure and function deepens, the rational design of benzoisothiazole-based therapeutics will undoubtedly continue to advance the field of drug discovery.

References

  • Singh, R. K. (2022). Key heterocyclic cores for smart anticancer drug–design. part I. Bentham Science Publishers.
  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). Biointerface Research in Applied Chemistry.
  • Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies. (2025).
  • Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022).
  • Design, synthesis and biological evaluation of novel benzothiazole and triazole analogs as falcipain inhibitors. (2025).
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI.
  • Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. (2020). World Journal of Advanced Research and Reviews.
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole deriv
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Advances.
  • Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents. (2024).
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI.
  • Synthesis, anticancer evaluation and molecular docking of new benzothiazole scaffolds targeting FGFR-1. (2021).
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  • Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. (2025). PubMed.
  • SAR study of analogues 1, 2, and 3. (n.d.).
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Safety Operating Guide

Navigating the Disposal of Benzo[c]isothiazol-5-ylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of Benzo[c]isothiazol-5-ylboronic acid. As a specialized organoboron compound, its waste must be managed as hazardous chemical waste. This guide is intended for researchers, scientists, and drug development professionals, offering procedural steps grounded in established safety protocols for boronic acids. Due to the limited availability of a specific Safety Data Sheet (SDS) with complete disposal information for this compound, the following procedures are based on the known hazards of analogous boronic acid compounds and general best practices for laboratory chemical waste management.

Understanding the Hazard Profile

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312
Acute Oral ToxicityH302: Harmful if swallowedP264, P270, P301+P312

This data is a composite from Safety Data Sheets for various boronic acids and should be considered representative.[1][2][3]

Boronic acids are known to be incompatible with strong oxidizing agents, acids, and bases.[4][5] Mixing with other chemicals can lead to hazardous reactions, including the release of toxic gases.[6] Therefore, all waste containing this compound should be treated as a standalone waste stream.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound.

Step 1: Personal Protective Equipment (PPE) and Work Area Preparation

Before handling any waste, it is imperative to be outfitted with the appropriate PPE. This includes, at a minimum:

  • A properly fitting lab coat

  • Safety goggles with side-shields

  • Chemical-resistant gloves (inspect for integrity before use)[4][6]

All waste handling and segregation should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to laboratory safety and compliant disposal.

  • Solid Waste:

    • Collect un-dissolved this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any spill cleanup materials in a dedicated, properly labeled hazardous waste container.[7]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Aqueous and organic solvent solutions containing this compound should be collected in separate, clearly labeled hazardous waste containers.

    • Never mix chlorinated and non-chlorinated solvent waste streams.[8]

    • Do not pour any solutions containing this compound down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department and local regulations.[6][9] For many boronic acids, drain disposal is not recommended.[6]

Step 3: Waste Container Labeling

Accurate and thorough labeling of hazardous waste containers is a critical compliance step. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)

  • The specific hazards associated with the waste (e.g., "Irritant," "Toxic")

  • The date the container was first used for waste accumulation

  • The name and contact information of the generating researcher or lab

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste containers.[10]

  • The SAA must be at or near the point of waste generation.

  • Containers in the SAA must be kept closed except when adding waste.

  • Store containers in secondary containment to prevent the spread of material in case of a leak.

  • Regularly inspect the SAA for any signs of container degradation or leakage.[10]

Step 5: Arranging for Final Disposal

Once a waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), it must be prepared for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[10]

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Ensure all labeling is accurate and legible before the scheduled pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generated (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid saa Store in Secondary Containment in Satellite Accumulation Area (SAA) collect_solid->saa collect_liquid->saa full_container Container Full or Ready for Disposal? saa->full_container full_container->saa No ehs_pickup Arrange for Pickup by EHS or Licensed Contractor full_container->ehs_pickup Yes end Compliant Disposal ehs_pickup->end

Caption: Decision workflow for the disposal of this compound waste.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills (Solid):

    • Wearing appropriate PPE, gently sweep or scoop the material into a designated hazardous waste container.[7]

    • Avoid creating dust.[4]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and collect the cleaning materials as hazardous waste.

  • Small Spills (Liquid):

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbent material in a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's EHS department immediately.

    • Prevent entry into the affected area.

    • If safe to do so, increase ventilation to the area.

In all cases of exposure, follow the first-aid measures outlined in the available safety data for analogous compounds. For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][11] If inhaled, move to fresh air and seek medical attention.[11]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a critical component of responsible laboratory practice. By adhering to these guidelines, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain regulatory compliance. Always consult your institution's specific waste disposal policies and your EHS department for guidance.

References

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Disposal Of Boric Acid. Sciencing. [Link]

  • Boric acid. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

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  • Northumbria University – Safe Disposal of Chemical Waste. Sustainability Exchange. [Link]

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  • Safety Data Sheet - Benzo[d]thiazol-6-ylboronic acid. Angene Chemical. [Link]

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Safeguarding Your Research: A Comprehensive Guide to Handling Benzo[c]isothiazol-5-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development, the integrity of your work and the safety of your team are paramount. Benzo[c]isothiazol-5-ylboronic acid and its derivatives are powerful reagents in modern synthetic chemistry, yet their handling demands a meticulous and informed approach. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for the safe and effective use of this compound, ensuring both the protection of laboratory personnel and the reliability of your experimental outcomes.

Understanding the Hazard Profile: More Than Just a Reagent

While specific toxicity data for this compound is not extensively documented, the broader class of arylboronic acids warrants a cautious approach. Recent studies have indicated that some arylboronic acids may exhibit mutagenic properties.[1][2][3] This potential genotoxicity necessitates handling procedures that minimize all routes of exposure. Furthermore, as a solid, the compound can form dust, which poses an inhalation risk.[4][5] Skin and eye contact can also lead to irritation.[4][5]

Key Considerations:

  • Potential for Mutagenicity: Assume the compound may have mutagenic properties and handle it with the appropriate level of containment.[1][2][3]

  • Inhalation Hazard: The fine particulate nature of the solid requires measures to prevent dust generation and inhalation.[4][5]

  • Contact Hazard: Direct contact with skin and eyes should be avoided to prevent irritation.[4][5]

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment (PPE), robust engineering controls must be in place. These controls are designed to isolate the hazard from the operator, providing a passive layer of protection.

  • Chemical Fume Hood: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted within a certified chemical fume hood.[6][7] This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): A Detailed Protocol

PPE is the final barrier between you and the chemical. Its selection and use should be deliberate and based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash potential.[6]Protects against accidental splashes of solutions and airborne particulates from reaching the eyes. The face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Always check the manufacturer's glove compatibility chart for the specific solvents being used. Double-gloving is recommended.Prevents skin contact with the compound and its solutions. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.
Body Protection A flame-resistant lab coat.[4] Consider a chemically resistant apron for procedures involving larger volumes.Protects the wearer's clothing and skin from spills and splashes.
Respiratory Protection For procedures with a high potential for aerosol or dust generation that cannot be adequately controlled by a fume hood, a full-face respirator with appropriate cartridges should be used.[4]Provides protection against inhalation of fine particles and vapors.

Step-by-Step Handling and Operational Plan

Adherence to a standardized workflow is crucial for minimizing risk. The following diagram and procedural steps outline a safe method for handling this compound from receipt to use.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Retrieve Compound from Storage b->c d Weigh Solid Compound c->d Transfer to fume hood e Dissolve in Appropriate Solvent d->e f Perform Chemical Reaction e->f g Quench Reaction & Neutralize Waste f->g End of experiment h Segregate and Label Waste g->h i Decontaminate Work Area h->i j Doff PPE Correctly i->j

Caption: Workflow for Safe Handling of this compound.

Detailed Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory, put on your lab coat, followed by safety goggles and any additional required PPE.

    • Prepare Fume Hood: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.[6]

    • Retrieve Compound: Obtain the container of this compound from its designated storage location.

  • Handling:

    • Weighing: Carefully weigh the required amount of the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.

    • Dissolution: Add the weighed solid to your reaction vessel, followed by the solvent. Perform this step slowly to avoid splashing.

    • Reaction: Conduct your experiment within the fume hood, monitoring for any unexpected changes.

  • Cleanup and Disposal:

    • Waste Neutralization: Boronic acids can be sensitive to pH.[1] For disposal, it is prudent to neutralize acidic or basic waste streams. For small amounts of boronic acid waste, neutralization with a mild base like sodium bicarbonate may be an option, but always adhere to your institution's specific guidelines.[8]

    • Waste Segregation: Collect all waste containing this compound into a clearly labeled, sealed hazardous waste container.[8] Never mix boronic acid waste with other chemical waste streams unless explicitly permitted by your safety protocols.[8]

    • Decontamination: Thoroughly clean the work area in the fume hood with an appropriate solvent and decontaminating solution.

    • Doffing PPE: Remove your PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash your hands thoroughly with soap and water after removing all PPE.[6]

Storage and Stability

The stability of boronic acids can be a concern. Some are prone to decomposition through protodeboronation or oxidation.[9] While specific stability data for this compound is limited, general best practices for boronic acid storage should be followed.

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

  • Inert Atmosphere: For long-term storage or for particularly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

By integrating these principles of hazard awareness, engineering controls, meticulous personal protection, and standardized procedures into your daily laboratory practice, you can confidently and safely unlock the synthetic potential of this compound.

References

  • ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. [Link]

  • ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [Link]

  • Organic Chemistry Resources Worldwide. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

  • Chemtalk. (2022). Boric acid. [Link]

  • ResearchGate. (2008). Aryl boronic acids: potentially mutagenic synthetic intermediates. [Link]

  • PubMed. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. [Link]

  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. [Link]

  • Stony Brook University Environmental Health and Safety. (n.d.). Lab Safety Guide. [Link]

  • Labkem. (2025). Safety Data Sheet. [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • Bitesize Bio. (2023). How to Handle Strong Acids in the Lab. [Link]

  • ACS Publications. (2017). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.